Product packaging for 5-Hydroxymethyl-7-methoxybenzofuran(Cat. No.:)

5-Hydroxymethyl-7-methoxybenzofuran

Numéro de catalogue: B590100
Poids moléculaire: 178.18 g/mol
Clé InChI: NIOKZQQSRJOMAP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

5-Hydroxymethyl-7-methoxybenzofuran is a useful research compound. Its molecular formula is C10H10O3 and its molecular weight is 178.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O3 B590100 5-Hydroxymethyl-7-methoxybenzofuran

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

(7-methoxy-1-benzofuran-5-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-12-9-5-7(6-11)4-8-2-3-13-10(8)9/h2-5,11H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIOKZQQSRJOMAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1)CO)C=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

5-Hydroxymethyl-7-methoxybenzofuran: A Technical Overview of its Natural Occurrence

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge regarding the natural occurrence of 5-Hydroxymethyl-7-methoxybenzofuran. This document synthesizes available data on its source, and while specific experimental details for its isolation are not extensively published, it outlines a generalized methodology based on common phytochemical practices.

Natural Source

Quantitative Data

As of the latest literature review, specific quantitative data on the yield of this compound from Zanthoxylum bungeanum has not been published. The table below is structured to accommodate such data should it become available in future research.

Natural SourcePlant PartExtraction MethodYield (%)Reference
Zanthoxylum bungeanumFruitsNot specified in literatureNot specified in literature[]

Generalized Experimental Protocol for Isolation

The following represents a generalized experimental workflow for the isolation of benzofuran (B130515) derivatives from a plant matrix. It is important to note that this is a hypothetical protocol and would require optimization for the specific case of this compound.

3.1. Extraction

Dried and powdered fruits of Zanthoxylum bungeanum would be subjected to solvent extraction. A common method involves maceration or Soxhlet extraction with a solvent of medium polarity, such as methanol (B129727) or ethanol, to extract a broad range of secondary metabolites.

3.2. Fractionation

The crude extract would then be concentrated under reduced pressure and subjected to liquid-liquid partitioning. This typically involves suspending the extract in water and sequentially partitioning with solvents of increasing polarity, such as n-hexane, chloroform (B151607), ethyl acetate (B1210297), and n-butanol. This step aims to separate compounds based on their polarity, with benzofurans often concentrating in the ethyl acetate or chloroform fractions.

3.3. Chromatographic Purification

The fraction enriched with the target compound would undergo a series of chromatographic separations.

  • Column Chromatography: The fraction would be loaded onto a silica (B1680970) gel column and eluted with a gradient solvent system (e.g., n-hexane-ethyl acetate) to yield several sub-fractions.

  • Preparative Thin-Layer Chromatography (pTLC): Sub-fractions showing the presence of the target compound (as determined by analytical TLC) would be further purified using pTLC.

  • High-Performance Liquid Chromatography (HPLC): Final purification to obtain the pure compound would be achieved using preparative HPLC with a suitable column (e.g., C18) and mobile phase.

3.4. Structure Elucidation

The structure of the isolated compound would be confirmed using various spectroscopic techniques, including:

  • Nuclear Magnetic Resonance (NMR): 1H NMR, 13C NMR, COSY, HSQC, and HMBC experiments to determine the chemical structure.

  • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: To analyze the electronic transitions within the molecule.

G cluster_0 Extraction & Fractionation cluster_1 Chromatographic Purification cluster_2 Analysis & Elucidation plant_material Dried Zanthoxylum bungeanum fruits extraction Solvent Extraction (e.g., Methanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Liquid-Liquid Partitioning crude_extract->partitioning fractions Solvent Fractions (e.g., Ethyl Acetate) partitioning->fractions column_chromatography Silica Gel Column Chromatography fractions->column_chromatography ptlc Preparative TLC column_chromatography->ptlc hplc Preparative HPLC ptlc->hplc pure_compound Pure 5-Hydroxymethyl- 7-methoxybenzofuran hplc->pure_compound structure_elucidation Spectroscopic Analysis (NMR, MS, IR, UV) pure_compound->structure_elucidation

Caption: Generalized workflow for the isolation of this compound.

Biological Activity and Signaling Pathways

While a broad range of biological activities have been reported for benzofuran derivatives, including anti-tumor, antibacterial, and anti-inflammatory effects, specific studies on the biological activities and signaling pathways of this compound are limited in the current literature.[2]

The diagram below illustrates a hypothetical signaling pathway that could be investigated for benzofuran compounds, based on their known anti-inflammatory properties. This is a generalized representation and has not been specifically demonstrated for this compound.

G cluster_0 Hypothetical Anti-Inflammatory Signaling benzofuran 5-Hydroxymethyl- 7-methoxybenzofuran target_protein Putative Target Protein (e.g., Kinase, Enzyme) benzofuran->target_protein Inhibition downstream_pathway Downstream Signaling Cascade (e.g., NF-κB, MAPK) target_protein->downstream_pathway inflammatory_response Inflammatory Response (e.g., Cytokine Production) downstream_pathway->inflammatory_response

Caption: Hypothetical signaling pathway for the anti-inflammatory action of a benzofuran derivative.

References

The Enigmatic Blueprint: A Technical Guide to the Putative Biosynthesis of 5-Hydroxymethyl-7-methoxybenzofuran in Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyl-7-methoxybenzofuran is a benzofuran (B130515) derivative with potential applications in medicinal chemistry and drug development. While numerous benzofuran compounds have been isolated from fungi, the precise biosynthetic pathway for this specific molecule remains largely uncharacterized. This technical guide synthesizes current knowledge on the biosynthesis of related compounds in both plants and fungi to propose a putative biosynthetic pathway for this compound in fungal systems. We will delve into the likely precursor molecules, key enzymatic transformations, and the regulatory mechanisms that may govern its production. This document also outlines the standard experimental methodologies required to validate this proposed pathway and provides a framework for future research in this area.

Introduction

Benzofurans are a class of heterocyclic organic compounds consisting of a fused benzene (B151609) and furan (B31954) ring. They are widely distributed in nature and are known to exhibit a broad spectrum of biological activities, including antifungal, antibacterial, antiviral, and antitumor properties[1][2]. Fungi are prolific producers of a vast array of secondary metabolites, including various benzofuran derivatives[3][4]. The compound this compound is of particular interest due to its specific functional groups—a hydroxymethyl group and a methoxy (B1213986) group—which can significantly influence its biological activity and pharmacokinetic properties.

Understanding the biosynthesis of this molecule is crucial for several reasons. It can enable the bioengineering of fungal strains for enhanced production, facilitate the discovery of novel enzymes for biocatalysis, and provide insights into the chemical ecology of the producing organisms. To date, a complete and experimentally validated biosynthetic pathway for this compound in any fungal species has not been published. Therefore, this guide presents a putative pathway constructed from established biosynthetic principles for similar molecules.

Proposed Biosynthetic Pathway of this compound

The proposed biosynthesis of this compound is hypothesized to proceed through a multi-step pathway involving the shikimate pathway, the acetate-malonate pathway, and subsequent modifying reactions. The core benzofuran structure is likely assembled from precursors derived from both primary and secondary metabolism, followed by hydroxylation and methoxylation.

Formation of the Benzofuran Core

The biosynthesis of the benzofuran scaffold in fungi is not as well-studied as in plants. However, studies on the biosynthesis of benzofurans in plants, such as in Tagetes patula, have shown that the benzene ring is derived from the shikimate pathway via phenylalanine, while the furan ring is formed from an isoprenoid unit[5]. A plausible route in fungi could involve the condensation of a polyketide chain with a C2 unit or the modification of an aromatic acid from the shikimate pathway. A likely precursor is 4-hydroxyacetophenone, which can be derivatized and cyclized.

Hydroxylation and Methoxylation

Following the formation of a methylated benzofuran intermediate, a series of tailoring reactions are proposed to occur to yield the final product.

  • Hydroxylation: The methyl group at the C-5 position is likely hydroxylated to a hydroxymethyl group. This reaction is commonly catalyzed by cytochrome P450 monooxygenases, a versatile class of enzymes in fungi known to be involved in the modification of a wide range of secondary metabolites[6]. These enzymes utilize molecular oxygen and a reducing equivalent (NADPH or NADH) to introduce a hydroxyl group onto a substrate.

  • Methoxylation: The hydroxyl group at the C-7 position is proposed to be methylated to a methoxy group. This transformation is typically carried out by O-methyltransferases (OMTs), which use S-adenosyl methionine (SAM) as a methyl group donor. Such enzymes are well-documented in the biosynthesis of other aromatic compounds in fungi, such as coumarins[7].

The following diagram illustrates the putative biosynthetic pathway:

Biosynthesis of this compound cluster_0 Core Biosynthesis (Putative) cluster_1 Tailoring Reactions Shikimate_Pathway Shikimate Pathway Aromatic_Precursor Aromatic Precursor (e.g., 4-hydroxybenzoic acid) Shikimate_Pathway->Aromatic_Precursor Multiple Steps Polyketide_Synthase Polyketide Synthase (PKS) or Chalcone Synthase (CHS)-like enzyme Aromatic_Precursor->Polyketide_Synthase Condensation & Cyclization Benzofuran_Core Substituted Benzofuran Intermediate Polyketide_Synthase->Benzofuran_Core Condensation & Cyclization Hydroxylation 5-Methyl-7-hydroxybenzofuran Benzofuran_Core->Hydroxylation Hydroxylase Methoxylation 5-Methyl-7-methoxybenzofuran Hydroxylation->Methoxylation O-Methyltransferase (SAM-dependent) Final_Hydroxylation This compound Methoxylation->Final_Hydroxylation Cytochrome P450 Monooxygenase

Caption: A putative biosynthetic pathway for this compound in fungi.

Key Enzyme Classes and Their Putative Roles

The biosynthesis of this compound is likely to involve several key enzyme classes:

  • Polyketide Synthases (PKSs): These enzymes are responsible for the biosynthesis of the carbon backbone of many fungal secondary metabolites. A PKS could be involved in the formation of the aromatic ring of the benzofuran core.

  • Cytochrome P450 Monooxygenases: This superfamily of enzymes is crucial for the functionalization of a vast number of natural products. In this pathway, a P450 is proposed to catalyze the hydroxylation of the methyl group at C-5[6].

  • O-Methyltransferases (OMTs): These enzymes are responsible for the methylation of hydroxyl groups, using SAM as a cofactor. An OMT is predicted to catalyze the formation of the methoxy group at C-7[7].

  • Hydroxylases: Various other hydroxylases could be involved in the initial hydroxylation of the aromatic ring before or after the furan ring formation[8].

Experimental Methodologies for Pathway Elucidation

To validate the proposed biosynthetic pathway, a combination of genetic, biochemical, and analytical techniques would be required. The following are standard experimental protocols used in the field:

Isotopic Labeling Studies
  • Objective: To trace the incorporation of precursors into the final product.

  • Methodology:

    • The fungal culture is fed with isotopically labeled precursors (e.g., ¹³C-labeled glucose, ¹³C-labeled acetate, or ¹³C-labeled phenylalanine).

    • After a period of incubation, the this compound is extracted and purified.

    • The purified compound is analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and/or Mass Spectrometry (MS) to determine the positions and extent of isotopic labeling.

    • The labeling pattern provides direct evidence for the biosynthetic origin of different parts of the molecule. This approach was successfully used to determine the precursors of benzofuran derivatives in Tagetes patula[5].

Enzyme Assays
  • Objective: To demonstrate the activity of specific enzymes in the pathway.

  • Methodology:

    • Candidate enzymes (e.g., P450s, OMTs) are identified through genome mining of the producing fungus.

    • The corresponding genes are cloned and expressed in a heterologous host (e.g., E. coli or Saccharomyces cerevisiae).

    • The purified recombinant enzymes are incubated with the proposed substrates (e.g., a benzofuran precursor and SAM for an OMT).

    • The reaction products are analyzed by High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), or Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the enzymatic conversion.

Gene Knockout and Complementation
  • Objective: To establish the in vivo function of a specific gene in the biosynthetic pathway.

  • Methodology:

    • A targeted gene deletion of a candidate biosynthetic gene (e.g., a PKS or a P450) is created in the producing fungal strain using techniques like homologous recombination or CRISPR-Cas9.

    • The mutant strain is cultured, and the metabolite profile is compared to the wild-type strain. The absence or significant reduction of this compound in the mutant would indicate the gene's involvement.

    • To confirm the gene's function, the deleted gene is reintroduced into the mutant (complementation). The restoration of the production of the target compound would confirm the gene's role in the pathway.

Quantitative Data

A thorough search of the scientific literature did not yield any quantitative data regarding the biosynthesis of this compound in fungi. Data such as enzyme kinetics, precursor conversion rates, or product yields for this specific pathway have not been published. The tables below are placeholders to be populated as research in this area progresses.

Table 1: Putative Enzyme Kinetics

Enzyme Substrate K_m (µM) k_cat (s⁻¹) V_max (µmol/min/mg)
Cytochrome P450 5-Methyl-7-methoxybenzofuran - - -

| O-Methyltransferase | 5-Methyl-7-hydroxybenzofuran | - | - | - |

Table 2: Precursor Conversion Rates

Precursor Fed Concentration Product Titer (mg/L) Conversion Yield (%)
Labeled Phenylalanine - - -

| Labeled Acetate | - | - | - |

Logical Relationships and Experimental Workflow

The following diagram illustrates the logical workflow for elucidating the biosynthetic pathway of this compound.

Experimental Workflow Start Hypothesize Putative Pathway Isotopic_Labeling Isotopic Labeling Studies (e.g., with ¹³C-precursors) Start->Isotopic_Labeling Genome_Mining Genome Mining for Candidate Genes Start->Genome_Mining Isotopic_Labeling->Genome_Mining Informs Gene Targets Gene_Knockout Gene Knockout Studies Genome_Mining->Gene_Knockout Heterologous_Expression Heterologous Expression of Candidate Genes Genome_Mining->Heterologous_Expression Pathway_Validation Pathway Validation Gene_Knockout->Pathway_Validation Confirms In Vivo Function Enzyme_Assays In Vitro Enzyme Assays Heterologous_Expression->Enzyme_Assays Enzyme_Assays->Pathway_Validation Confirms Enzyme Activity

Caption: A logical workflow for the elucidation of the biosynthetic pathway.

Conclusion and Future Outlook

The biosynthesis of this compound in fungi remains an intriguing area for future research. The putative pathway presented in this guide, based on established biosynthetic principles from related compounds, provides a solid foundation for initiating experimental investigations. The elucidation of this pathway will not only contribute to our fundamental understanding of fungal secondary metabolism but also open up new avenues for the biotechnological production of this and other valuable benzofuran derivatives. Future work should focus on identifying the producing fungal species, applying the outlined experimental methodologies to validate the proposed pathway, and characterizing the involved enzymes. Such efforts will undoubtedly pave the way for the rational design of metabolic engineering strategies for the sustainable production of these promising bioactive molecules.

References

physical and chemical properties of 5-Hydroxymethyl-7-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-Hydroxymethyl-7-methoxybenzofuran. The information is intended for researchers, scientists, and drug development professionals, with a focus on data presentation, experimental protocols, and the visualization of related scientific concepts.

Chemical and Physical Properties

This compound, with the CAS number 831222-78-7, is a naturally occurring benzofuran (B130515) derivative.[1] It has been isolated from the fruits and roots of Zanthoxylum bungeanum, a plant used in traditional medicine.[2]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₀O₃[1]
Molecular Weight 178.18 g/mol [1]
IUPAC Name (7-methoxy-1-benzofuran-5-yl)methanol[1]
Appearance Powder[1]
Melting Point No data available[1]
Boiling Point No data available[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[1]

Spectral Data

Table 2: Predicted and Representative Spectral Data for Benzofuran Derivatives

TechniqueData TypePredicted/Representative ValuesNotes
¹H NMR Chemical Shift (δ)Aromatic protons: ~6.5-7.5 ppm; Methoxy (-OCH₃) protons: ~3.8-4.0 ppm; Hydroxymethyl (-CH₂OH) protons: ~4.5-4.8 ppm; Hydroxyl (-OH) proton: variablePredicted values based on general benzofuran structures. Actual shifts are solvent and substituent dependent.
¹³C NMR Chemical Shift (δ)Aromatic carbons: ~100-160 ppm; Methoxy carbon: ~55-60 ppm; Hydroxymethyl carbon: ~60-65 ppmPredicted values.
IR Wavenumber (cm⁻¹)~3400 cm⁻¹ (O-H stretch, broad); ~2900-3000 cm⁻¹ (C-H stretch); ~1600 cm⁻¹ (C=C aromatic stretch); ~1000-1300 cm⁻¹ (C-O stretch)Characteristic absorption bands for the functional groups present.
MS m/zMolecular ion peak corresponding to the molecular weight (178.18)Fragmentation patterns would depend on the ionization method used.

Experimental Protocols

Detailed experimental protocols for the synthesis and analysis of this compound are not explicitly documented in the available literature. However, general methodologies for the isolation, purification, and analysis of benzofuran derivatives are well-established.

Isolation from Natural Sources

The following workflow outlines a general procedure for the isolation of benzofuran derivatives from plant material, such as Zanthoxylum bungeanum.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography cluster_analysis Analysis A Plant Material (e.g., Zanthoxylum bungeanum fruits) B Methanol Extraction A->B C Crude Extract B->C D Solvent Partitioning (e.g., with Ethyl Acetate) C->D E Ethyl Acetate Fraction D->E F Column Chromatography (Silica Gel) E->F G Preparative HPLC F->G H Pure this compound G->H I Spectroscopic Analysis (NMR, MS, IR) H->I

Generalized workflow for the isolation of this compound.
Spectroscopic Analysis

A general protocol for acquiring spectroscopic data for a purified benzofuran derivative is as follows:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

    • Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard.

    • Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Process the data using appropriate software to obtain chemical shifts, coupling constants, and integration values.[3]

  • Mass Spectrometry (MS):

    • Dissolve a small amount of the sample in a suitable solvent.

    • Introduce the sample into the mass spectrometer via an appropriate method (e.g., direct infusion, GC-MS, or LC-MS).

    • Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.[3]

  • Infrared (IR) Spectroscopy:

    • Prepare the sample as a KBr pellet or as a thin film on a salt plate.

    • Record the IR spectrum using an FTIR spectrometer.

    • Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[3]

Biological Activity and Signaling Pathways

While specific biological activities and signaling pathways for this compound have not been detailed in the reviewed literature, benzofuran derivatives as a class are known to exhibit a wide range of pharmacological effects. These include anti-inflammatory, analgesic, antioxidant, and anti-tumor activities.[4] Compounds isolated from Zanthoxylum bungeanum have shown neuroprotective and anti-inflammatory effects.[2][5]

The potential mechanism of action for many bioactive benzofurans involves the modulation of key cellular signaling pathways. A hypothetical representation of how a benzofuran derivative might exert anti-inflammatory effects is depicted below.

G cluster_stimulus Inflammatory Stimulus cluster_receptor Receptor Activation cluster_pathway Signaling Cascade cluster_inhibition Inhibition cluster_response Cellular Response Stimulus e.g., LPS TLR4 TLR4 Stimulus->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Cytokines Benzofuran 5-Hydroxymethyl-7- methoxybenzofuran Benzofuran->IKK Inhibition

Hypothetical anti-inflammatory signaling pathway modulated by a benzofuran derivative.

Safety Information

A Safety Data Sheet (SDS) for this compound indicates that comprehensive hazard data is not available.[1] As with any chemical, it should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area.

This guide provides a summary of the currently available technical information on this compound. Further research is required to fully elucidate its physical, chemical, and biological properties.

References

5-Hydroxymethyl-7-methoxybenzofuran: A Review of Its Research Landscape

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl-7-methoxybenzofuran is a naturally occurring benzofuran (B130515) derivative that has been isolated from the fruits of Zanthoxylum bungeanum.[] As a member of the benzofuran class of heterocyclic compounds, it holds potential for biological activity, as many benzofuran derivatives have demonstrated a wide range of pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This technical guide provides a comprehensive review of the available research on this compound and related compounds, with a focus on its chemical synthesis, biological activities, and underlying mechanisms of action.

Chemical Properties

PropertyValueSource
CAS Number 831222-78-7[]
Molecular Formula C10H10O3[]
Molecular Weight 178.18 g/mol []
IUPAC Name (7-methoxy-1-benzofuran-5-yl)methanol[]
Appearance Powder[]

Synthesis of Benzofuran Derivatives

A generalized synthetic workflow for benzofuran derivatives is depicted below:

G General Synthetic Workflow for Benzofuran Derivatives A Substituted Phenol (B47542) C Cyclization A->C B Coupling Partner (e.g., α-haloketone) B->C D Benzofuran Core C->D E Functional Group Modification D->E F Target Benzofuran Derivative E->F

Caption: Generalized workflow for benzofuran synthesis.

Biological Activity and Signaling Pathways

Direct quantitative data on the biological activity of this compound, such as IC50 values, is limited in the current literature. However, research on structurally similar benzofuran derivatives provides insights into its potential therapeutic applications.

Anti-inflammatory Activity

Several benzofuran derivatives have been shown to possess anti-inflammatory properties. For example, a novel ailanthoidol (B1236983) derivative, 2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, has been demonstrated to exert anti-inflammatory effects by downregulating the Mitogen-Activated Protein Kinase (MAPK) signaling pathway in lipopolysaccharide (LPS)-treated RAW 264.7 cells.[3] This compound was found to inhibit the phosphorylation of JNK, a key component of the MAPK pathway, thereby suppressing the expression of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[3]

The MAPK signaling cascade is a crucial pathway in the inflammatory response. Its activation by stimuli like LPS leads to the production of inflammatory mediators. The inhibition of this pathway by benzofuran derivatives highlights their potential as anti-inflammatory agents.

G Inhibition of MAPK Pathway by a Benzofuran Derivative cluster_0 Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPK_pathway MAPK Pathway (JNK) TLR4->MAPK_pathway activates AP1 AP-1 MAPK_pathway->AP1 activates Inflammatory_Mediators Pro-inflammatory Mediators (NO, PGE2, Cytokines) AP1->Inflammatory_Mediators induces expression Benzofuran 2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl) -7-methoxybenzofuran Benzofuran->MAPK_pathway inhibits

Caption: MAPK pathway inhibition by a benzofuran derivative.[3]

Similarly, other studies have shown that certain flavonoids with methoxy (B1213986) substitutions can inhibit the NF-κB signaling pathway, another critical regulator of inflammation.[4] These compounds were found to prevent the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of inflammatory genes.[4]

Anticancer Activity

The benzofuran scaffold is a key component of several potent anticancer agents. One notable example is BNC105 (7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan), a tubulin polymerization inhibitor that has advanced to phase II clinical trials.[5] BNC105 acts as a vascular disrupting agent, selectively targeting and collapsing the blood vessels that supply tumors, leading to tumor cell death.[6][7] The molecular mechanism of BNC105 involves its binding to the colchicine-binding site on tubulin, thereby inhibiting microtubule formation, which is essential for cell division.[5]

The structure-activity relationship (SAR) of BNC105 and related compounds has been investigated, revealing the importance of the benzofuran core and the trimethoxyphenyl moiety for its potent antitumor activity.

G Mechanism of Action of BNC105 cluster_0 Tumor Cell BNC105 BNC105 Tubulin Tubulin BNC105->Tubulin binds to colchicine site Microtubules Microtubules BNC105->Microtubules inhibits polymerization Tubulin->Microtubules polymerization Cell_Division Cell Division Microtubules->Cell_Division required for Apoptosis Apoptosis Cell_Division->Apoptosis arrest leads to

Caption: BNC105 inhibits tubulin polymerization.[5]

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of this compound are not available in the public domain. However, based on the methodologies reported for analogous compounds, the following general procedures can be outlined.

General Procedure for Synthesis of Benzofuran Derivatives

A common synthetic route involves the reaction of a substituted phenol with an α-haloketone followed by cyclization. For example, a mixture of the phenolic starting material, the α-haloketone, and a base such as potassium carbonate in a suitable solvent like acetone (B3395972) or DMF is refluxed for several hours. After completion of the reaction, the mixture is worked up by filtration and evaporation of the solvent. The resulting crude product is then purified by column chromatography.[8]

Cell Viability Assay (MTT Assay)

To assess the cytotoxic effects of a compound, the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used. Cancer cells are seeded in 96-well plates and treated with various concentrations of the test compound for a specified period (e.g., 48 or 72 hours). Subsequently, MTT solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by metabolically active cells. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Western Blot Analysis for Signaling Pathway Proteins

To investigate the effect of a compound on signaling pathways, Western blot analysis is employed. Cells are treated with the compound and/or a stimulant (e.g., LPS). After treatment, the cells are lysed, and the protein concentration is determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is then blocked and incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of JNK, p65). After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[3]

Conclusion

This compound represents an intriguing natural product with potential for further investigation in the field of drug discovery. While direct research on this specific compound is limited, the broader class of benzofuran derivatives has demonstrated significant promise as anti-inflammatory and anticancer agents. The insights gained from studies on related compounds, such as the inhibition of the MAPK and NF-κB signaling pathways and the mechanism of action of the clinical candidate BNC105, provide a strong rationale for the continued exploration of this compound and its derivatives. Future research should focus on developing a robust synthetic route for this compound, followed by comprehensive biological evaluation to determine its specific pharmacological profile and mechanism of action. Such studies will be crucial in unlocking the full therapeutic potential of this and other related benzofuran compounds.

References

biological activity of 5-Hydroxymethyl-7-methoxybenzofuran derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This guide provides a comprehensive overview of the biological activities of benzofuran (B130515) derivatives, with a focus on anticancer and antimicrobial properties. Due to the limited availability of published data specifically on 5-Hydroxymethyl-7-methoxybenzofuran derivatives, this document summarizes findings from structurally related benzofuran compounds, including those with methoxy, hydroxymethyl, and other relevant substitutions at various positions of the benzofuran core. The experimental protocols and signaling pathways described are representative of those commonly employed in the study of this class of compounds.

Introduction

Benzofuran, a heterocyclic compound composed of a fused benzene (B151609) and furan (B31954) ring, serves as a core scaffold for a multitude of naturally occurring and synthetic molecules with significant biological activities.[1][2] The versatility of the benzofuran ring system allows for substitutions at various positions, leading to a diverse array of derivatives with a wide range of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and antioxidant effects.[3][4][5] This technical guide focuses on the biological activities of substituted benzofuran derivatives, with a particular emphasis on their potential as anticancer and antimicrobial agents.

Anticancer Activity of Benzofuran Derivatives

Benzofuran derivatives have emerged as a promising class of compounds in cancer research, exhibiting cytotoxic effects against various cancer cell lines. The anticancer activity is often attributed to the specific substitution patterns on the benzofuran ring, which can influence the compound's interaction with biological targets.[1][5]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of various benzofuran derivatives against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference
Halogenated Benzofuran DerivativeK562 (Leukemia)5[6]
Halogenated Benzofuran DerivativeHL60 (Leukemia)0.1[6]
Amiloride-benzofuran derivative-0.43[6]
N-Methylpiperidine-Based Benzofuran DerivativeSQ20B (Head and Neck)0.46[6]
Benzofuran-quinazolinone-imidazole hybridMCF-7 (Breast)Not specified[5]
Benzene-sulfonamide-based benzofuranA549 (Lung)16.4[6]
Signaling Pathways in Anticancer Activity

Benzofuran derivatives have been shown to exert their anticancer effects through the modulation of various signaling pathways critical for cancer cell proliferation, survival, and metastasis. Two key pathways identified are the mTOR and NF-κB/MAPK signaling pathways.

mTOR Signaling Pathway: The mammalian target of rapamycin (B549165) (mTOR) is a serine/threonine kinase that plays a central role in regulating cell growth, proliferation, and survival.[6][7] Dysregulation of the mTOR pathway is a common feature in many cancers.[8] Certain benzofuran derivatives have been identified as inhibitors of the mTOR signaling pathway, leading to the suppression of tumor growth.[7][8]

mTOR_Pathway Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases PI3K PI3K Receptor Tyrosine Kinases->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1/2 TSC1/2 Akt->TSC1/2 Rheb Rheb TSC1/2->Rheb mTORC1 mTORC1 Rheb->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 Protein Synthesis Protein Synthesis S6K1->Protein Synthesis 4E-BP1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->mTORC1

Caption: Inhibition of the mTOR signaling pathway by benzofuran derivatives.

NF-κB and MAPK Signaling Pathways: The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are crucial in regulating inflammatory responses and cell survival.[4] Chronic inflammation is a known contributor to cancer development. Some benzofuran derivatives have demonstrated anti-inflammatory properties by inhibiting these pathways, thereby potentially contributing to their anticancer effects.[4]

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK IKK IKK TLR4->IKK MAPKK MAPKK MAPKKK->MAPKK MAPK (ERK, JNK, p38) MAPK (ERK, JNK, p38) MAPKK->MAPK (ERK, JNK, p38) NF-κB (p65/p50) NF-κB (p65/p50) MAPK (ERK, JNK, p38)->NF-κB (p65/p50) IκBα IκBα IKK->IκBα Nucleus Nucleus NF-κB (p65/p50)->Nucleus Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Pro-inflammatory Cytokines (TNF-α, IL-6) Gene Expression Benzofuran Derivatives Benzofuran Derivatives Benzofuran Derivatives->MAPK (ERK, JNK, p38) Benzofuran Derivatives->IKK

Caption: Inhibition of NF-κB and MAPK signaling pathways by benzofuran derivatives.

Antimicrobial Activity of Benzofuran Derivatives

Benzofuran derivatives have also been investigated for their potential as antimicrobial agents, showing activity against a range of bacteria and fungi.[1][2][9] The antimicrobial efficacy is influenced by the nature and position of substituents on the benzofuran scaffold.

Quantitative Data on Antimicrobial Activity

The following table presents the antimicrobial activity of selected benzofuran derivatives, indicated by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Benzofuran ketoxime derivativeStaphylococcus aureus0.039[2]
Benzofuran ketoxime derivativesCandida albicans0.625-2.5[2]
6-hydroxyl substituted benzofuranVarious bacteria0.78-3.12[2]
1-(thiazol-2-yl)pyrazoline derivativeGram-negative bacteriaZone of inhibition: 25 mm[2]
1-(thiazol-2-yl)pyrazoline derivativeGram-positive bacteriaZone of inhibition: 20 mm[2]

Experimental Protocols

This section details the methodologies for key experiments commonly used to evaluate the biological activity of benzofuran derivatives.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Workflow Diagram:

MTT_Assay_Workflow A Seed cells in 96-well plate B Incubate for 24h A->B C Add benzofuran derivatives (various concentrations) B->C D Incubate for 48-72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Add solubilizing agent (e.g., DMSO) F->G H Measure absorbance (570 nm) G->H I Calculate IC50 values H->I

Caption: Workflow for a typical MTT cytotoxicity assay.

Detailed Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: Prepare serial dilutions of the benzofuran derivatives in the appropriate cell culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a blank (medium only).[10]

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO2.[10]

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.[10]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF) to each well to dissolve the formazan (B1609692) crystals.[10]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[10]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.

Workflow Diagram:

Antimicrobial_Workflow A Prepare serial dilutions of benzofuran derivatives in broth B Inoculate with standardized microbial suspension A->B C Incubate at 37°C for 24h B->C D Visually inspect for turbidity C->D E Determine MIC (lowest concentration with no growth) D->E

References

Unveiling 5-Hydroxymethyl-7-methoxybenzofuran: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyl-7-methoxybenzofuran, a naturally occurring benzofuran (B130515) derivative, has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, history, and chemical properties. While first identified as a constituent of the fruits of Zanthoxylum bungeanum, a plant with a rich history in traditional medicine, detailed information regarding its specific biological activities and a dedicated synthetic pathway remains an area of active investigation. This document aims to consolidate the current knowledge and provide a foundation for future research and development endeavors.

Discovery and History

This compound was first identified as a natural product isolated from the fruits of Zanthoxylum bungeanum, a plant species belonging to the Rutaceae family.[] Zanthoxylum bungeanum, commonly known as Sichuan pepper, has a long history of use in traditional Chinese medicine and as a culinary spice. The isolation of this compound is part of the broader phytochemical exploration of this plant, which has yielded a diverse array of bioactive compounds, including alkaloids, coumarins, and flavonoids.

Physicochemical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and drug development. The key properties are summarized in the table below.

PropertyValueSource
IUPAC Name (7-methoxy-1-benzofuran-5-yl)methanol[]
Molecular Formula C₁₀H₁₀O₃[]
Molecular Weight 178.18 g/mol
CAS Number 831222-78-7
Appearance Powder[]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone

Experimental Protocols

Detailed experimental protocols for the isolation and synthesis of this compound are not extensively documented in readily accessible literature. However, general methodologies for the isolation of natural products from plant materials and the synthesis of benzofuran derivatives can be adapted.

Isolation from Zanthoxylum bungeanum

The isolation of this compound from the fruits of Zanthoxylum bungeanum would typically involve the following workflow:

G General Isolation Workflow plant_material Dried Fruits of Zanthoxylum bungeanum extraction Solvent Extraction (e.g., Ethanol, Methanol) plant_material->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract fractionation Column Chromatography (Silica Gel) crude_extract->fractionation fractions Eluted Fractions fractionation->fractions purification Further Purification (e.g., Preparative HPLC) fractions->purification pure_compound This compound purification->pure_compound

Caption: General workflow for the isolation of natural products.

A detailed protocol would require optimization of solvents, chromatographic conditions, and purification techniques based on the specific properties of the compound and the plant matrix.

Chemical Synthesis

A specific, validated protocol for the chemical synthesis of this compound is not currently published. However, a plausible synthetic route could be envisioned based on established methods for constructing the benzofuran ring system, followed by functional group manipulations. A potential logical relationship for a synthetic approach is outlined below:

G Conceptual Synthetic Pathway start Substituted Phenol Derivative step1 Introduction of a two-carbon unit start->step1 intermediate1 Intermediate step1->intermediate1 step2 Cyclization to form benzofuran ring intermediate1->step2 intermediate2 Benzofuran core step2->intermediate2 step3 Functional group modification at C5 intermediate2->step3 target This compound step3->target

Caption: A conceptual pathway for the synthesis of the target molecule.

Biological Activity

While many benzofuran derivatives exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties, there is a notable lack of specific quantitative data on the biological effects of this compound in the public domain. The biological potential of this compound represents a significant area for future research.

Future Directions

The current body of knowledge on this compound presents several opportunities for further investigation. Key areas for future research include:

  • Elucidation of the Discovery History: A thorough review of phytochemical literature, particularly from the time of the initial investigations into Zanthoxylum bungeanum, may uncover the original report of its isolation and characterization.

  • Development of a Synthetic Protocol: The establishment of a reliable and efficient synthetic route would enable the production of larger quantities of the compound for comprehensive biological evaluation.

  • Comprehensive Biological Screening: In-depth studies are required to determine the pharmacological profile of this compound. This should include a broad range of assays to assess its potential antimicrobial, anti-inflammatory, antioxidant, and cytotoxic activities.

  • Mechanism of Action Studies: Should any significant biological activity be identified, subsequent research should focus on elucidating the underlying signaling pathways and molecular targets.

The following diagram illustrates the logical flow for future research on this compound:

G Future Research Workflow lit_review Historical Literature Review synthesis Develop Synthetic Protocol lit_review->synthesis bio_screening Comprehensive Biological Screening synthesis->bio_screening hit_id Identification of Bioactivity bio_screening->hit_id hit_id->bio_screening No Activity moa Mechanism of Action Studies hit_id->moa Activity Found lead_opt Lead Optimization moa->lead_opt

References

Potential Therapeutic Targets of 5-Hydroxymethyl-7-methoxybenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hydroxymethyl-7-methoxybenzofuran is a naturally occurring benzofuran (B130515) derivative isolated from the fruits of Zanthoxylum bungeanum. While direct experimental evidence on its specific biological targets is limited, analysis of structurally related compounds provides a strong basis for inferring its therapeutic potential. This technical guide consolidates the available data on analogous 7-methoxybenzofuran (B1297906) derivatives to propose and detail potential therapeutic targets and mechanisms of action for this compound in the areas of anti-inflammatory, anticancer, and neuroprotective activities. This document aims to serve as a foundational resource to guide future research and drug development efforts.

Introduction

Benzofurans are a class of heterocyclic compounds widely distributed in nature and known to possess a broad spectrum of biological activities, including anti-inflammatory, anticancer, and neuroprotective effects. This compound, a constituent of Zanthoxylum bungeanum, belongs to this promising class of molecules. Although specific studies on this compound are scarce, its structural features, particularly the 7-methoxybenzofuran core, suggest potential interactions with key biological pathways implicated in various diseases. This guide synthesizes findings from studies on closely related analogs to elucidate the probable therapeutic targets and mechanisms of this compound.

Potential Therapeutic Areas and Targets

Based on the pharmacological activities of structurally similar benzofuran derivatives, three primary therapeutic areas are proposed for this compound: inflammation, cancer, and neurodegenerative diseases.

Anti-inflammatory Activity

Inferred Target: Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

A structurally related compound, 2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, has been shown to exert anti-inflammatory effects by downregulating the MAPK signaling pathway in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. This suggests that this compound may also modulate this pathway to control inflammation. The MAPK cascade, comprising key kinases like ERK, JNK, and p38, plays a crucial role in the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.

Proposed Mechanism of Action:

This compound is hypothesized to inhibit the phosphorylation of key MAPK components (JNK, ERK, and p38), leading to the suppression of downstream transcription factors like AP-1. This, in turn, would reduce the expression of pro-inflammatory enzymes (iNOS and COX-2) and cytokines (IL-1β and IL-6).

Table 1: Quantitative Data on the Anti-inflammatory Activity of a Structurally Related 7-Methoxybenzofuran Derivative

CompoundAssayCell LineIC50 ValueReference
2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuranNitric Oxide (NO) Release AssayRAW 264.74.38 µM[1]

Experimental Protocol: Analysis of MAPK Pathway Activation in RAW 264.7 Cells

  • Cell Culture and Treatment: RAW 264.7 macrophages are cultured in DMEM supplemented with 10% FBS. Cells are pre-treated with varying concentrations of this compound for 1 hour, followed by stimulation with 1 µg/mL LPS for the desired time points (e.g., 30 minutes for protein phosphorylation analysis).

  • Western Blot Analysis:

    • Cell lysates are prepared using RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked with 5% non-fat milk or BSA in TBST.

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-p38, phospho-ERK, phospho-JNK, and their total protein counterparts.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Cytokine Quantification (ELISA):

    • Supernatants from treated cells are collected.

    • The concentrations of IL-6 and TNF-α are measured using commercially available ELISA kits according to the manufacturer's instructions.

DOT Script for Anti-inflammatory Signaling Pathway:

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus TLR4 TLR4 MAPK_cascade MAPK Cascade (JNK, ERK, p38) TLR4->MAPK_cascade Initiates LPS LPS LPS->TLR4 Activates AP1 AP-1 MAPK_cascade->AP1 Activates Proinflammatory_genes Pro-inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) AP1->Proinflammatory_genes Upregulates HMGB_benzofuran 5-Hydroxymethyl- 7-methoxybenzofuran HMGB_benzofuran->MAPK_cascade Inhibits

Caption: Inferred anti-inflammatory mechanism of this compound.

Anticancer Activity

Inferred Targets: Tubulin, Aurora Kinases

Several methoxy-substituted benzofuran derivatives have demonstrated potent anticancer activity by targeting key components of cell division. These include the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest, and the inhibition of protein kinases like Aurora kinases, which are crucial for mitotic progression.

Proposed Mechanism of Action:

It is hypothesized that this compound may bind to the colchicine-binding site on β-tubulin, thereby inhibiting microtubule formation. This would lead to a G2/M phase cell cycle arrest and subsequent apoptosis. Alternatively, or in addition, the compound might act as an ATP-competitive inhibitor of Aurora kinases A and B, disrupting spindle formation and cytokinesis, ultimately leading to apoptosis.

Table 2: Quantitative Data on the Anticancer Activity of Structurally Related Methoxy-Benzofuran Derivatives

CompoundTarget/AssayCell LineIC50 ValueReference
7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehydeAurora Kinase AIn vitroNot Specified[Inferred from docking studies]
7-methoxy-2-(3,4-dimethoxyphenyl)-1-benzofuran-5-carbaldehydeAurora Kinase BIn vitroNot Specified[Inferred from docking studies]
BNC105 (a 7-hydroxy-6-methoxy-benzofuran derivative)Tubulin PolymerizationIn vitro0.8 µM[2]

Experimental Protocol: Aurora Kinase Inhibition Assay

  • Reagents: Recombinant human Aurora A/B kinase, kinase buffer, ATP, and a suitable substrate (e.g., Myelin Basic Protein).

  • Assay Procedure (Luminescent Kinase Assay, e.g., ADP-Glo™):

    • The kinase reaction is performed by incubating the Aurora kinase with the substrate, ATP, and varying concentrations of this compound in a 96-well plate.

    • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at 30°C.

    • The amount of ADP produced is quantified using a luminescence-based detection reagent.

    • The luminescent signal, which is proportional to kinase activity, is measured using a luminometer.

    • IC50 values are calculated by plotting the percentage of kinase inhibition against the inhibitor concentration.

DOT Script for Anticancer Experimental Workflow:

G start Start compound 5-Hydroxymethyl- 7-methoxybenzofuran start->compound cancer_cells Cancer Cell Lines compound->cancer_cells tubulin_assay Tubulin Polymerization Assay cancer_cells->tubulin_assay kinase_assay Aurora Kinase Inhibition Assay cancer_cells->kinase_assay cell_cycle Cell Cycle Analysis (Flow Cytometry) cancer_cells->cell_cycle apoptosis Apoptosis Assay (e.g., Annexin V) cancer_cells->apoptosis end End tubulin_assay->end kinase_assay->end cell_cycle->end apoptosis->end

Caption: Workflow for evaluating the anticancer potential of the compound.

Neuroprotective Activity

Inferred Targets: Amyloid-β (Aβ) Aggregation, Metabotropic Glutamate (B1630785) Receptor 1 (mGluR1)

Benzofuran scaffolds are being explored for their neuroprotective properties in the context of Alzheimer's disease. Studies on related compounds suggest two potential mechanisms: the inhibition of amyloid-β (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's, and the modulation of glutamate neurotransmission through receptors like mGluR1.

Proposed Mechanism of Action:

This compound may interfere with the self-assembly of Aβ monomers into toxic oligomers and fibrils, thereby reducing synaptic dysfunction and neuronal death. Additionally, it could act as a modulator of mGluR1, which is involved in synaptic plasticity and neuronal survival. By modulating mGluR1 activity, the compound could protect neurons from excitotoxicity, a common pathway of neuronal damage in neurodegenerative disorders.

Table 3: Inferred Neuroprotective Activities Based on Related Benzofuran Scaffolds

Compound ClassInferred Target/ActivityModel SystemPotential OutcomeReference
Benzofuran derivativesInhibition of Aβ fibril formationIn vitroReduction of amyloid plaques[3]
Benzofuran stilbenesmGluR1 modulationIn silico and in vivo (analgesia)Neuroprotection against glutamate-induced excitotoxicity[4]

Experimental Protocol: Thioflavin T (ThT) Assay for Aβ Aggregation

  • Preparation of Aβ42: Lyophilized Aβ42 peptide is dissolved in hexafluoroisopropanol (HFIP), sonicated, and then lyophilized again to ensure a monomeric state. The peptide is then dissolved in a suitable buffer (e.g., phosphate (B84403) buffer) to the desired concentration.

  • Aggregation Assay:

    • Aβ42 solution is mixed with varying concentrations of this compound in a 96-well black plate.

    • Thioflavin T (ThT) is added to each well.

    • The plate is incubated at 37°C with continuous shaking.

    • ThT fluorescence (excitation ~440 nm, emission ~485 nm) is measured at regular intervals to monitor the kinetics of Aβ fibril formation.

    • A decrease in ThT fluorescence in the presence of the compound indicates inhibition of Aβ aggregation.

DOT Script for Neuroprotective Logical Relationship:

G compound 5-Hydroxymethyl- 7-methoxybenzofuran abeta Aβ Aggregation compound->abeta Inhibits mglur1 mGluR1 compound->mglur1 Modulates plaques Amyloid Plaques abeta->plaques excitotoxicity Glutamate Excitotoxicity mglur1->excitotoxicity Reduces neuroprotection Neuroprotection plaques->neuroprotection Prevents excitotoxicity->neuroprotection Prevents

Caption: Postulated neuroprotective mechanisms of this compound.

Conclusion and Future Directions

While direct experimental validation is pending, the structural similarity of this compound to well-characterized bioactive benzofuran derivatives provides a strong rationale for investigating its therapeutic potential. The inferred targets—MAPK signaling in inflammation, tubulin and Aurora kinases in cancer, and Aβ aggregation and mGluR1 in neurodegeneration—represent promising avenues for future research. The experimental protocols outlined in this guide offer a starting point for the systematic evaluation of these hypotheses. Further studies, including in vitro and in vivo models, are essential to confirm these potential therapeutic targets and to fully elucidate the pharmacological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 5-Hydroxymethyl-7-methoxybenzofuran from Vanillin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed synthetic route for the preparation of 5-Hydroxymethyl-7-methoxybenzofuran, a valuable benzofuran (B130515) derivative, starting from the readily available bio-based building block, vanillin (B372448). The multi-step synthesis involves key transformations including ortho-formylation, allylation, Claisen rearrangement, intramolecular cyclization, and functional group manipulations. Detailed experimental protocols for each step are provided, along with a summary of quantitative data and spectroscopic characterization of the intermediates and the final product.

Introduction

Benzofuran derivatives are an important class of heterocyclic compounds that are prevalent in numerous natural products and pharmacologically active molecules. Their diverse biological activities have made them attractive targets in medicinal chemistry and drug development. This compound, in particular, serves as a key intermediate for the synthesis of more complex molecules. This application note outlines a reliable synthetic pathway to access this compound from vanillin, a cost-effective and renewable starting material.

Overall Synthetic Scheme

The synthesis of this compound from vanillin is accomplished through a six-step sequence as illustrated below. The initial step involves the conversion of vanillin to its isomer, o-vanillin, which then undergoes a series of transformations to construct the benzofuran core and introduce the desired functional groups.

Overall Synthesis Scheme Vanillin Vanillin oVanillin o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde) Vanillin->oVanillin Reimer-Tiemann Reaction Allyloxy 2-Allyloxy-3-methoxybenzaldehyde oVanillin->Allyloxy Allylation Allylphenol 2-Hydroxy-3-methoxy-5-allylbenzaldehyde Allyloxy->Allylphenol Claisen Rearrangement Allylbenzofuran 5-Allyl-7-methoxybenzofuran Allylphenol->Allylbenzofuran Intramolecular Cyclization Formylbenzofuran 5-Formyl-7-methoxybenzofuran Allylbenzofuran->Formylbenzofuran Ozonolysis FinalProduct This compound Formylbenzofuran->FinalProduct Reduction

Caption: Overall synthetic workflow from Vanillin to this compound.

Data Presentation

The following table summarizes the key quantitative data for each step of the synthesis.

StepIntermediate/ProductMolecular FormulaMolecular Weight ( g/mol )Typical Yield (%)Reference
1o-VanillinC₈H₈O₃152.1515-20[1]
22-Allyloxy-3-methoxybenzaldehydeC₁₁H₁₂O₃192.21~90General Procedure
32-Hydroxy-3-methoxy-5-allylbenzaldehydeC₁₁H₁₂O₃192.21~85[2]
45-Allyl-7-methoxybenzofuranC₁₂H₁₂O₂188.22~70General Procedure
55-Formyl-7-methoxybenzofuranC₁₀H₈O₃176.17~75General Procedure
6This compoundC₁₀H₁₀O₃178.18>90General Procedure

Experimental Protocols

Step 1: Synthesis of o-Vanillin (2-Hydroxy-3-methoxybenzaldehyde)

o-Vanillin is prepared from vanillin via the Reimer-Tiemann reaction, which introduces a formyl group at the ortho position to the hydroxyl group.

Materials:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve sodium hydroxide (40 g) in water (40 mL).

  • Add vanillin (15.2 g, 0.1 mol) to the stirred solution.

  • Heat the mixture to 60-65 °C in a water bath.

  • Slowly add chloroform (20 mL, 0.25 mol) dropwise over 1 hour while maintaining the temperature.

  • After the addition is complete, continue heating and stirring for an additional 2 hours.

  • Cool the reaction mixture and remove the excess chloroform by distillation.

  • Acidify the remaining aqueous solution with dilute hydrochloric acid.

  • Perform steam distillation to separate the o-vanillin from unreacted vanillin and other byproducts. o-Vanillin is volatile with steam.

  • Extract the distillate with diethyl ether.

  • Dry the ether extract over anhydrous sodium sulfate, filter, and evaporate the solvent to yield o-vanillin as a yellowish solid. The typical yield is in the range of 15-20%.[1]

Spectroscopic Data for o-Vanillin:

  • ¹H NMR (CDCl₃, 400 MHz): δ 11.0 (s, 1H, -OH), 9.88 (s, 1H, -CHO), 7.15 (t, J=8.0 Hz, 1H, Ar-H), 6.95 (d, J=8.0 Hz, 1H, Ar-H), 6.85 (d, J=8.0 Hz, 1H, Ar-H), 3.90 (s, 3H, -OCH₃).[3]

  • ¹³C NMR (CDCl₃, 100 MHz): δ 196.5, 151.5, 148.0, 124.5, 120.0, 118.5, 114.5, 56.0.

Step 2: Synthesis of 2-Allyloxy-3-methoxybenzaldehyde

This step involves the allylation of the hydroxyl group of o-vanillin using allyl bromide in the presence of a base.

Materials:

Procedure:

  • To a solution of o-vanillin (15.2 g, 0.1 mol) in acetone (200 mL), add potassium carbonate (27.6 g, 0.2 mol).

  • Stir the suspension vigorously and add allyl bromide (13.3 g, 0.11 mol) dropwise.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Evaporate the acetone from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain 2-allyloxy-3-methoxybenzaldehyde as a pale yellow oil. The expected yield is high, typically around 90%.

Spectroscopic Data for 2-Allyloxy-3-methoxybenzaldehyde:

  • ¹H NMR (CDCl₃, 400 MHz): δ 10.3 (s, 1H, -CHO), 7.4 (m, 2H, Ar-H), 7.1 (t, J=8.0 Hz, 1H, Ar-H), 6.1 (m, 1H, -CH=CH₂), 5.4 (d, J=17.2 Hz, 1H, =CH₂), 5.3 (d, J=10.4 Hz, 1H, =CH₂), 4.6 (d, J=5.2 Hz, 2H, -OCH₂-), 3.9 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 190.0, 153.0, 152.0, 132.5, 127.0, 125.0, 118.0, 117.5, 115.0, 70.0, 56.0.

Step 3: Synthesis of 2-Hydroxy-3-methoxy-5-allylbenzaldehyde

The Claisen rearrangement of 2-allyloxy-3-methoxybenzaldehyde is performed by heating the compound, which leads to the migration of the allyl group to the ortho position of the phenolic ether.

Materials:

  • 2-Allyloxy-3-methoxybenzaldehyde

  • N,N-Diethylaniline (as a high-boiling solvent)

Procedure:

  • In a flask equipped with a reflux condenser, place 2-allyloxy-3-methoxybenzaldehyde (19.2 g, 0.1 mol).

  • Add N,N-diethylaniline (50 mL) as a solvent.

  • Heat the mixture to reflux (approximately 215-220 °C) for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and pour it into a separatory funnel containing dilute hydrochloric acid to neutralize the N,N-diethylaniline.

  • Extract the product with diethyl ether.

  • Wash the ether layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and evaporate the solvent. The crude product can be purified by column chromatography on silica (B1680970) gel to afford 2-hydroxy-3-methoxy-5-allylbenzaldehyde. The yield is typically around 85%.[2]

Spectroscopic Data for 2-Hydroxy-3-methoxy-5-allylbenzaldehyde:

  • ¹H NMR (CDCl₃, 500 MHz): δ 9.85 (s, 1H, -CHO), 7.10 (s, 1H, Ar-H), 6.95 (s, 1H, Ar-H), 5.95 (m, 1H, -CH=CH₂), 5.10 (m, 2H, =CH₂), 3.85 (s, 3H, -OCH₃), 3.35 (d, J=6.5 Hz, 2H, Ar-CH₂-).[2]

  • ¹³C NMR (CDCl₃, 125 MHz): δ 196.0, 148.0, 147.0, 137.0, 132.0, 122.0, 118.0, 116.0, 115.0, 56.0, 39.5.

Step 4: Synthesis of 5-Allyl-7-methoxybenzofuran

The formation of the benzofuran ring is achieved through an intramolecular cyclization. A common method involves the conversion of the salicylaldehyde (B1680747) derivative to a phenoxy-acetal, followed by acid-catalyzed cyclization.

Materials:

Procedure:

  • To a solution of 2-hydroxy-3-methoxy-5-allylbenzaldehyde (19.2 g, 0.1 mol) in DMF (150 mL), add potassium carbonate (27.6 g, 0.2 mol) and bromoacetaldehyde diethyl acetal (21.7 g, 0.11 mol).

  • Heat the mixture at 80 °C for 12 hours.

  • Cool the reaction, pour into water, and extract with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, dry over sodium sulfate, and concentrate to give the crude acetal intermediate.

  • Add the crude intermediate to polyphosphoric acid (100 g) and heat at 100 °C for 2-3 hours with stirring.

  • Cool the mixture and carefully pour it onto crushed ice.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.

  • Dry over sodium sulfate, filter, and evaporate the solvent. Purify the residue by column chromatography to yield 5-allyl-7-methoxybenzofuran. The expected yield is around 70%.

Spectroscopic Data for 5-Allyl-7-methoxybenzofuran:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J=2.0 Hz, 1H, furan-H), 7.10 (s, 1H, Ar-H), 6.90 (s, 1H, Ar-H), 6.75 (d, J=2.0 Hz, 1H, furan-H), 6.00 (m, 1H, -CH=CH₂), 5.10 (m, 2H, =CH₂), 4.00 (s, 3H, -OCH₃), 3.40 (d, J=6.8 Hz, 2H, Ar-CH₂-).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.0, 145.0, 144.0, 138.0, 132.0, 128.0, 116.0, 112.0, 105.0, 102.0, 56.0, 40.0.

Step 5: Synthesis of 5-Formyl-7-methoxybenzofuran

The allyl group is converted to a formyl group via ozonolysis followed by a reductive workup.

Materials:

Procedure:

  • Dissolve 5-allyl-7-methoxybenzofuran (18.8 g, 0.1 mol) in a mixture of dichloromethane and methanol (1:1, 200 mL).

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Bubble ozone gas through the solution until a blue color persists, indicating the consumption of the starting material.

  • Purge the solution with nitrogen gas to remove excess ozone.

  • Add dimethyl sulfide (15 mL, 0.2 mol) and allow the reaction mixture to warm to room temperature overnight.

  • Evaporate the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain 5-formyl-7-methoxybenzofuran. The expected yield is around 75%.

Spectroscopic Data for 5-Formyl-7-methoxybenzofuran:

  • ¹H NMR (CDCl₃, 400 MHz): δ 9.90 (s, 1H, -CHO), 7.90 (s, 1H, Ar-H), 7.75 (d, J=2.0 Hz, 1H, furan-H), 7.50 (s, 1H, Ar-H), 6.90 (d, J=2.0 Hz, 1H, furan-H), 4.10 (s, 3H, -OCH₃).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 192.0, 150.0, 148.0, 146.0, 132.0, 130.0, 120.0, 115.0, 108.0, 103.0, 56.5.

Step 6: Synthesis of this compound

The final step is the reduction of the aldehyde group to a primary alcohol using sodium borohydride (B1222165).

Materials:

  • 5-Formyl-7-methoxybenzofuran

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Water

  • Ethyl acetate

Procedure:

  • Dissolve 5-formyl-7-methoxybenzofuran (17.6 g, 0.1 mol) in methanol (200 mL).

  • Cool the solution in an ice bath and add sodium borohydride (3.8 g, 0.1 mol) portion-wise.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over sodium sulfate, and filter.

  • Evaporate the solvent to yield this compound as a solid. The product is often pure enough for subsequent use, with yields typically exceeding 90%.

Spectroscopic Data for this compound:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.60 (d, J=2.0 Hz, 1H, furan-H), 7.20 (s, 1H, Ar-H), 7.00 (s, 1H, Ar-H), 6.70 (d, J=2.0 Hz, 1H, furan-H), 4.70 (s, 2H, -CH₂OH), 4.00 (s, 3H, -OCH₃), 1.80 (br s, 1H, -OH).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 148.5, 145.0, 144.5, 135.0, 128.0, 118.0, 110.0, 105.5, 102.5, 65.0, 56.0.

Diagrams

Reaction Pathway

Reaction Pathway vanillin Vanillin C₈H₈O₃ o_vanillin o-Vanillin C₈H₈O₃ vanillin->o_vanillin NaOH, CHCl₃ allyloxy 2-Allyloxy-3-methoxy- benzaldehyde C₁₁H₁₂O₃ o_vanillin->allyloxy Allyl bromide, K₂CO₃ allylphenol 2-Hydroxy-3-methoxy- 5-allylbenzaldehyde C₁₁H₁₂O₃ allyloxy->allylphenol Heat allylbenzofuran 5-Allyl-7-methoxy- benzofuran C₁₂H₁₂O₂ allylphenol->allylbenzofuran 1. BrCH₂(CHOEt)₂, K₂CO₃ 2. PPA formylbenzofuran 5-Formyl-7-methoxy- benzofuran C₁₀H₈O₃ allylbenzofuran->formylbenzofuran 1. O₃ 2. DMS final_product 5-Hydroxymethyl-7-methoxy- benzofuran C₁₀H₁₀O₃ formylbenzofuran->final_product NaBH₄

Caption: Detailed reaction pathway for the synthesis of this compound.

Experimental Workflow

Experimental Workflow cluster_0 Step 1-3: Intermediate Synthesis cluster_1 Step 4-6: Benzofuran Formation and Modification start Start with Vanillin reimer_tiemann Reimer-Tiemann Reaction start->reimer_tiemann allylation Allylation reimer_tiemann->allylation claisen Claisen Rearrangement allylation->claisen cyclization Intramolecular Cyclization claisen->cyclization ozonolysis Ozonolysis cyclization->ozonolysis reduction Reduction ozonolysis->reduction purification Purification and Characterization reduction->purification

Caption: Logical workflow of the experimental procedure.

Conclusion

The synthetic route detailed in this application note provides a comprehensive and practical guide for the preparation of this compound from vanillin. The protocols are described in a step-by-step manner to facilitate reproducibility in a research laboratory setting. The provided quantitative data and spectroscopic information will aid researchers in monitoring the progress of the synthesis and in characterizing the final product. This methodology offers a valuable tool for chemists engaged in the synthesis of complex natural products and novel pharmaceutical agents.

References

Laboratory Scale Synthesis of 5-Hydroxymethyl-7-methoxybenzofuran: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the laboratory-scale synthesis of 5-Hydroxymethyl-7-methoxybenzofuran, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a three-step process commencing from the readily available starting material, 3-methoxyphenol (B1666288). The protocol includes a Vilsmeier-Haack formylation to introduce the aldehyde functionality, followed by a selective reduction to yield the target primary alcohol.

Synthetic Strategy Overview

The synthesis of this compound is accomplished through a robust three-step sequence:

Experimental Protocols

Step 1: Synthesis of 7-methoxybenzofuran

This step involves the formation of the benzofuran ring from 3-methoxyphenol. A common method for this transformation is the Perkin rearrangement or a related cyclization reaction. For this protocol, we will adapt a general procedure for benzofuran synthesis from a phenol.

Materials and Reagents:

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a mixture of 3-methoxyphenol (1.0 eq) and chloroacetaldehyde dimethyl acetal (1.2 eq) in toluene is heated to reflux for 4-6 hours.

  • The reaction mixture is cooled to room temperature, and the toluene is removed under reduced pressure.

  • Polyphosphoric acid (10 eq by weight) is added to the residue, and the mixture is heated to 100-120 °C for 2-3 hours with vigorous stirring.

  • The reaction mixture is cooled to room temperature and then carefully poured into a beaker containing crushed ice.

  • The aqueous mixture is neutralized with a saturated sodium hydroxide solution and then extracted with ethyl acetate (3 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford 7-methoxybenzofuran.

Step 2: Vilsmeier-Haack Formylation of 7-methoxybenzofuran to yield 7-methoxybenzofuran-5-carbaldehyde (B13907360)

This electrophilic aromatic substitution reaction introduces a formyl group at the 5-position of the benzofuran ring.

Materials and Reagents:

  • 7-methoxybenzofuran

  • N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (B109758) (DCM)

  • Sodium acetate

  • Ice

  • Water

Procedure:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a nitrogen inlet, N,N-dimethylformamide (3.0 eq) is dissolved in dichloromethane.

  • The solution is cooled to 0 °C in an ice bath.

  • Phosphorus oxychloride (1.2 eq) is added dropwise to the cooled DMF solution while maintaining the temperature below 10 °C. The mixture is stirred for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • A solution of 7-methoxybenzofuran (1.0 eq) in dichloromethane is added dropwise to the Vilsmeier reagent at 0 °C.

  • The reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • After completion, the reaction mixture is cooled to room temperature and poured slowly into a beaker containing crushed ice and a saturated solution of sodium acetate.

  • The mixture is stirred vigorously for 1 hour to hydrolyze the intermediate iminium salt.

  • The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).

  • The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to give 7-methoxybenzofuran-5-carbaldehyde as a solid.

Step 3: Reduction of 7-methoxybenzofuran-5-carbaldehyde to this compound

The final step involves the selective reduction of the aldehyde to a primary alcohol.

Materials and Reagents:

  • 7-methoxybenzofuran-5-carbaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (B129727)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • 7-methoxybenzofuran-5-carbaldehyde (1.0 eq) is dissolved in a mixture of methanol and dichloromethane in a round-bottom flask.

  • The solution is cooled to 0 °C in an ice bath.

  • Sodium borohydride (1.5 eq) is added portion-wise to the solution over 15 minutes.

  • The reaction mixture is stirred at 0 °C for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, the reaction is quenched by the slow addition of 1 M HCl at 0 °C until the effervescence ceases.

  • The mixture is concentrated under reduced pressure to remove the methanol.

  • The residue is partitioned between dichloromethane and water.

  • The organic layer is separated, washed with saturated sodium bicarbonate solution, water, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a solid.

Data Presentation

StepStarting MaterialProductReagentsSolventTemp. (°C)Time (h)Yield (%)Purity (%)
13-Methoxyphenol7-methoxybenzofuranChloroacetaldehyde dimethyl acetal, PPAToluene100-1206-960-70>95
27-methoxybenzofuran7-methoxybenzofuran-5-carbaldehydeDMF, POCl₃DCMReflux2-475-85>98
37-methoxybenzofuran-5-carbaldehydeThis compoundNaBH₄MeOH/DCM01-290-98>99

Yields and purity are typical and may vary depending on the specific reaction conditions and purification.

Visualizations

Synthesis_Workflow Start 3-Methoxyphenol Step1 Step 1: Benzofuran Formation Start->Step1 Intermediate1 7-methoxybenzofuran Step1->Intermediate1 Cyclization Step2 Step 2: Vilsmeier-Haack Formylation Intermediate1->Step2 Intermediate2 7-methoxybenzofuran- 5-carbaldehyde Step2->Intermediate2 Formylation Step3 Step 3: Reduction Intermediate2->Step3 FinalProduct 5-Hydroxymethyl-7- methoxybenzofuran Step3->FinalProduct Reduction

Caption: Synthetic workflow for this compound.

Application Notes and Protocols for 5-Hydroxymethyl-7-methoxybenzofuran as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl-7-methoxybenzofuran is a naturally occurring phenolic compound isolated from the fruits of Zanthoxylum bungeanum.[] Its structure, featuring a reactive hydroxymethyl group and a methoxy-substituted benzofuran (B130515) core, makes it a valuable chemical intermediate for the synthesis of a diverse range of derivatives with potential therapeutic applications. Benzofuran derivatives are known to exhibit a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of key derivatives. The protocols are designed to be a starting point for researchers in drug discovery and medicinal chemistry, enabling the generation of compound libraries for biological screening.

Chemical and Physical Properties

PropertyValue
CAS Number 831222-78-7
Molecular Formula C₁₀H₁₀O₃
Molecular Weight 178.18 g/mol
Appearance Powder
Solubility Soluble in Chloroform, Dichloromethane (B109758), Ethyl Acetate (B1210297), DMSO, Acetone (B3395972)

Application I: Synthesis of 5-Formyl-7-methoxybenzofuran

The selective oxidation of the primary alcohol in this compound yields the corresponding aldehyde, 5-Formyl-7-methoxybenzofuran. This aldehyde is a crucial intermediate for a variety of subsequent transformations, including the synthesis of Schiff bases, chalcones, and other heterocyclic systems, many of which are associated with significant biological activity.

Experimental Protocol: Oxidation using Manganese (IV) Oxide

This protocol describes the selective oxidation of the hydroxymethyl group to a formyl group using activated manganese (IV) oxide (MnO₂), a mild and effective reagent for the oxidation of benzylic alcohols.

Materials:

  • This compound

  • Activated Manganese (IV) Oxide (MnO₂)

  • Dichloromethane (DCM), anhydrous

  • Celite®

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Buchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 g, 5.61 mmol) in anhydrous dichloromethane (50 mL) in a 100 mL round-bottom flask, add activated manganese (IV) oxide (5.0 g, 57.5 mmol, ~10 equivalents).

  • Stir the resulting suspension vigorously at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) (e.g., using a 3:1 mixture of hexane (B92381) and ethyl acetate as the eluent).

  • Upon completion of the reaction (typically 4-6 hours, as indicated by the disappearance of the starting material), filter the reaction mixture through a pad of Celite® to remove the manganese dioxide.

  • Wash the filter cake with additional dichloromethane (3 x 20 mL).

  • Combine the filtrates and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel (eluting with a gradient of hexane/ethyl acetate) to afford 5-Formyl-7-methoxybenzofuran as a solid.

Expected Yield: 85-95%

Synthetic Pathway for the Oxidation of this compound

G A This compound B 5-Formyl-7-methoxybenzofuran A->B MnO₂, DCM, rt

Caption: Oxidation of the hydroxymethyl group to a formyl group.

Application II: Synthesis of Schiff Base Derivatives from 5-Formyl-7-methoxybenzofuran

Schiff bases derived from heterocyclic aldehydes are a well-established class of compounds with broad biological activities. The formyl group of 5-Formyl-7-methoxybenzofuran can be readily condensed with various primary amines to generate a library of Schiff base derivatives for screening.

Experimental Protocol: General Procedure for Schiff Base Synthesis

Materials:

  • 5-Formyl-7-methoxybenzofuran

  • Substituted primary amine (e.g., aniline, benzylamine)

  • Ethanol (B145695), absolute

  • Glacial acetic acid (catalytic amount)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

Procedure:

  • Dissolve 5-Formyl-7-methoxybenzofuran (100 mg, 0.57 mmol) in absolute ethanol (10 mL) in a 25 mL round-bottom flask.

  • To this solution, add the desired primary amine (1.1 equivalents, 0.63 mmol).

  • Add a catalytic amount of glacial acetic acid (2-3 drops).

  • Heat the reaction mixture to reflux and monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate upon cooling. If so, collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

  • If no precipitate forms, remove the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Quantitative Data for Exemplary Schiff Base Synthesis
R-NH₂ (Primary Amine)ProductYield (%)
AnilineN-(7-methoxybenzofuran-5-ylmethylene)aniline92
4-ChloroanilineN-(7-methoxybenzofuran-5-ylmethylene)-4-chloroaniline95
BenzylamineN-(7-methoxybenzofuran-5-ylmethylene)benzylamine88

Application III: Synthesis of 5-Carboxy-7-methoxybenzofuran and Amide Derivatives

Further oxidation of the formyl group or direct oxidation of the hydroxymethyl group can yield 5-Carboxy-7-methoxybenzofuran. This carboxylic acid can then be converted into a variety of amides and esters, which are common functionalities in drug molecules.

Experimental Protocol: Two-Step Synthesis of Amide Derivatives

Step 1: Oxidation to 5-Carboxy-7-methoxybenzofuran

Materials:

  • 5-Formyl-7-methoxybenzofuran

  • Potassium permanganate (B83412) (KMnO₄)

  • Acetone

  • Water

  • Sodium bisulfite

  • Hydrochloric acid (HCl)

Procedure:

  • Dissolve 5-Formyl-7-methoxybenzofuran (500 mg, 2.84 mmol) in acetone (20 mL).

  • Slowly add a solution of potassium permanganate (675 mg, 4.27 mmol) in water (15 mL) to the stirred solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by adding a saturated solution of sodium bisulfite until the purple color disappears and a brown precipitate of MnO₂ forms.

  • Filter the mixture and wash the solid with acetone.

  • Acidify the filtrate with concentrated HCl to pH 2-3, which should precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry to yield 5-Carboxy-7-methoxybenzofuran.

Expected Yield: 70-80%

Step 2: Amide Coupling

Materials:

  • 5-Carboxy-7-methoxybenzofuran

  • Thionyl chloride (SOCl₂)

  • Desired amine

  • Triethylamine (B128534) (Et₃N)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • To a solution of 5-Carboxy-7-methoxybenzofuran (200 mg, 1.04 mmol) in anhydrous DCM (10 mL), add thionyl chloride (0.15 mL, 2.08 mmol) and a catalytic amount of DMF.

  • Stir the mixture at room temperature for 2 hours to form the acid chloride.

  • In a separate flask, dissolve the desired amine (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

  • Slowly add the freshly prepared acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Wash the reaction mixture with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solution and purify the crude product by column chromatography or recrystallization.

Proposed Drug Discovery Workflow

The derivatives synthesized from this compound can be screened for various biological activities. A general workflow for a drug discovery program is outlined below.

G cluster_0 Synthesis cluster_1 Screening & Development A This compound B Oxidation A->B C Aldehyde Intermediate B->C D Derivative Synthesis (e.g., Schiff Bases, Chalcones) C->D E Compound Library D->E F High-Throughput Screening (e.g., Antimicrobial, Anticancer) E->F Biological Evaluation G Hit Identification F->G H Lead Optimization G->H I Preclinical Studies H->I J Clinical Trials I->J

Caption: Drug discovery workflow using the intermediate.

Conclusion

This compound is a versatile chemical intermediate with significant potential in the field of medicinal chemistry. The protocols provided herein offer a foundation for the synthesis of a wide range of derivatives. The subsequent screening of these compounds could lead to the discovery of novel therapeutic agents. Researchers are encouraged to adapt and optimize these methods to suit their specific research goals.

References

Application Notes and Protocols for 5-Hydroxymethyl-7-methoxybenzofuran in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hydroxymethyl-7-methoxybenzofuran is a naturally occurring benzofuran (B130515) derivative isolated from the fruits of Zanthoxylum bungeanum.[] The benzofuran scaffold is a prominent heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities.[2][3] While specific research on the medicinal chemistry applications of this compound is limited, its structural features and origin suggest potential therapeutic applications based on the well-documented activities of related benzofuran compounds and other phytochemicals from Zanthoxylum species. These activities prominently include anti-inflammatory, antioxidant, and neuroprotective effects.[4][5][6]

These application notes provide an overview of the potential therapeutic applications of this compound, along with generalized experimental protocols for its synthesis and biological evaluation, based on established methods for analogous compounds.

Potential Medicinal Chemistry Applications

Based on the known biological activities of structurally related benzofurans and compounds isolated from Zanthoxylum bungeanum, this compound is a promising candidate for investigation in the following areas:

  • Anti-inflammatory Agent: Many benzofuran derivatives exhibit significant anti-inflammatory properties.[5][7] The mechanism often involves the inhibition of pro-inflammatory enzymes and signaling pathways such as cyclooxygenase (COX) and the nuclear factor-kappa B (NF-κB) pathway.[8][9] The methoxy (B1213986) and hydroxymethyl substitutions on the benzofuran core of this compound may modulate its activity and pharmacokinetic properties.

  • Neuroprotective Agent: Benzofuran-containing compounds have been investigated for their neuroprotective effects, showing potential in the context of neurodegenerative diseases.[4][10][11] Their mechanisms of action can include antioxidant effects, scavenging of reactive oxygen species (ROS), and modulation of neuronal signaling pathways.[4][10] Given that other compounds from Zanthoxylum species have shown neuroprotective activities, this is a plausible area of investigation for this compound.[6]

  • Antioxidant Agent: The phenolic nature of many benzofuran derivatives imparts them with antioxidant properties. They can act as free radical scavengers and may inhibit lipid peroxidation.[2][4] These properties are beneficial in combating oxidative stress, which is implicated in a variety of chronic diseases.

  • Anticancer Agent: Certain benzofuran derivatives have demonstrated cytotoxic activity against various cancer cell lines.[2] The specific substitution pattern on the benzofuran ring is crucial for this activity. While there is no direct evidence for this compound, it represents a scaffold that could be explored for the development of novel anticancer agents.

Quantitative Data on Related Benzofuran Derivatives

Due to the absence of specific biological data for this compound in the current literature, the following table summarizes the activities of other benzofuran derivatives to provide a contextual framework for its potential efficacy.

Compound/Derivative ClassBiological ActivityQuantitative Data (IC₅₀/EC₅₀)Reference
Benzofuran-2-carboxamide (B1298429) derivativesNeuroprotection (against NMDA-induced excitotoxicity)Comparable to memantine (B1676192) at 30 μM[4][10]
Piperazine/benzofuran hybrid (Compound 5d)Anti-inflammatory (NO inhibition in RAW-264.7 cells)IC₅₀ = 52.23 ± 0.97 μM[8]
Benzofuran amide derivative (Compound 6b)Anti-inflammatory (Carrageenan-induced paw edema inhibition)71.10% inhibition at 2 h[7]
Benzofuran stilbene (B7821643) (Moracin O and P)Neuroprotection (against glutamate-induced cell death)Significant activity[12]

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis and biological evaluation of this compound and its analogs.

Protocol 1: General Synthesis of a 5-Substituted-7-methoxybenzofuran Derivative

This protocol outlines a general synthetic route adaptable for the preparation of this compound, starting from commercially available materials.

Objective: To provide a representative synthetic pathway for substituted benzofurans.

Materials:

  • Substituted phenol (B47542) (e.g., 2-hydroxy-3-methoxybenzaldehyde)

  • Reagents for introducing the second ring and side chains (e.g., chloroacetonitrile, reagents for Vilsmeier-Haack reaction, reducing agents like NaBH₄)

  • Solvents: Dioxane, ethanol, dimethylformamide (DMF), dichloromethane (B109758) (DCM)

  • Catalysts and reagents: Potassium carbonate (K₂CO₃), palladium catalysts (for cross-coupling), N-Bromosuccinimide (NBS)

  • Silica (B1680970) gel for column chromatography

  • Standard laboratory glassware and equipment

Procedure:

  • Step 1: Formation of the Benzofuran Core: A common method involves the reaction of a suitably substituted salicylaldehyde (B1680747) with an active methylene (B1212753) compound, followed by cyclization. For instance, a Perkin or related condensation can be employed.

  • Step 2: Functional Group Interconversion at Position 5: This can be achieved through various methods. For example, a formyl group can be introduced via a Vilsmeier-Haack reaction, which can then be reduced to a hydroxymethyl group using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

  • Purification: The crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexane).

  • Characterization: The structure of the final product is confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Anti-inflammatory Assay - Nitric Oxide (NO) Inhibition in Macrophages

This protocol describes a common in vitro assay to screen for anti-inflammatory activity.

Objective: To evaluate the potential of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Materials:

  • RAW 264.7 macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS) from E. coli

  • This compound (dissolved in DMSO)

  • Griess Reagent

  • 96-well cell culture plates

  • Cell incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells (except for the negative control group) and incubate for another 24 hours.

  • Nitrite Measurement: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess Reagent in a new 96-well plate.

  • Data Acquisition: After 15 minutes of incubation at room temperature, measure the absorbance at 540 nm using a microplate reader.

  • Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group. Determine the IC₅₀ value of the compound. A cell viability assay (e.g., MTT assay) should be performed in parallel to rule out cytotoxicity.

Visualizations

G Inferred Logic for Potential Applications A This compound B Isolated from Zanthoxylum bungeanum A->B C Benzofuran Scaffold A->C D Other compounds from Zanthoxylum show anti-inflammatory, neuroprotective effects B->D E Many benzofuran derivatives show anti-inflammatory, neuroprotective, antioxidant activities C->E F Potential Therapeutic Applications: - Anti-inflammatory - Neuroprotective - Antioxidant D->F E->F

Caption: Inferred therapeutic potential of this compound.

G General Synthetic Workflow for a Substituted Benzofuran Start Substituted Salicylaldehyde Step1 Reaction with an active methylene compound Start->Step1 Intermediate1 Intermediate Chalcone or equivalent Step1->Intermediate1 Step2 Cyclization Intermediate1->Step2 Core Benzofuran Core Step2->Core Step3 Formylation (e.g., Vilsmeier-Haack) Core->Step3 Intermediate2 5-Formyl-7-methoxybenzofuran Step3->Intermediate2 Step4 Reduction (e.g., NaBH4) Intermediate2->Step4 Product This compound Step4->Product

Caption: A generalized synthetic pathway for this compound.

G Potential Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK Complex MyD88->IKK NFkB NF-κB IKK->NFkB Nucleus Nucleus NFkB->Nucleus Genes Pro-inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Genes Inflammation Inflammation Genes->Inflammation Compound This compound Compound->IKK Inhibition

Caption: Putative anti-inflammatory mechanism via NF-κB pathway inhibition.

References

Application Notes and Protocols for Testing 5-Hydroxymethyl-7-methoxybenzofuran Cytotoxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzofuran (B130515) derivatives are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] Preliminary studies on various benzofuran derivatives have demonstrated that substitutions on the benzofuran ring can significantly influence their cytotoxic effects.[1][3][4] 5-Hydroxymethyl-7-methoxybenzofuran is a specific benzofuran derivative for which the cytotoxic profile is not yet extensively characterized. These application notes provide a comprehensive set of protocols to systematically evaluate the cytotoxic effects of this compound on cultured mammalian cells.

The following protocols are designed to enable researchers to quantify cell viability, assess membrane integrity, and investigate the induction of apoptosis. A tiered approach is recommended, starting with broad screening assays to determine the effective concentration range, followed by more specific assays to elucidate the mechanism of cell death.[5][6]

Experimental Workflow

A systematic workflow is crucial for the accurate and reproducible assessment of the cytotoxic potential of a novel compound. The following diagram outlines the recommended experimental process, from initial cell culture to the final data analysis and interpretation.

experimental_workflow cluster_prep Preparation cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis Cell_Culture Cell Line Selection & Maintenance Compound_Prep This compound Stock Solution Preparation MTT_Assay Cell Viability Assay (MTT) Compound_Prep->MTT_Assay Treatment LDH_Assay Cytotoxicity Assay (LDH) MTT_Assay->LDH_Assay Confirmatory Assay Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) LDH_Assay->Apoptosis_Assay Mechanistic Assay IC50 IC50 Value Determination Apoptosis_Assay->IC50 Data Collection Selectivity Selectivity Index Calculation IC50->Selectivity Mechanism Mechanism of Action (Apoptosis vs. Necrosis) Selectivity->Mechanism

Caption: General workflow for in vitro cytotoxicity testing of novel compounds.

Recommended Cell Lines

The choice of cell lines is critical for obtaining relevant cytotoxicity data. Based on studies of other benzofuran derivatives, a panel of both cancerous and non-cancerous cell lines is recommended to determine both the cytotoxic potential and the selectivity of this compound.

Cell LineTypeRationale
MCF-7 Human Breast AdenocarcinomaCommonly used for screening potential anticancer agents.[6][7][8]
HeLa Human Cervical AdenocarcinomaA robust and widely characterized cancer cell line.[1][6]
K562 Human Chronic Myelogenous LeukemiaBenzofuran derivatives have shown activity against leukemia cell lines.[3][9]
MOLT-4 Human Acute Lymphoblastic LeukemiaAnother leukemia cell line to assess broader anti-leukemic potential.[3]
HEK293 Human Embryonic KidneyA non-cancerous cell line to determine the selectivity index.[6][7][8]

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to measure cell metabolic activity, which serves as an indicator of cell viability.[5][7]

Materials:

  • 96-well flat-bottom sterile tissue culture plates

  • This compound stock solution (in DMSO)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C, 5% CO₂.[5]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of various concentrations of the compound. Include vehicle-only (e.g., 0.5% DMSO) and untreated controls.[7]

  • Incubation: Incubate the plate for 24, 48, and 72 hours at 37°C, 5% CO₂.[5]

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[5]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to dissolve the formazan crystals. Mix gently on an orbital shaker for 15 minutes.[5]

  • Absorbance Measurement: Measure the absorbance at 570 nm with a reference wavelength of 630 nm using a microplate reader.[5]

Protocol 2: Cytotoxicity Assessment using LDH Assay

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, providing an indication of cytotoxicity due to compromised cell membrane integrity.[6]

Materials:

  • Cells cultured in a 96-well plate and treated with this compound as in the MTT assay.

  • Commercially available LDH cytotoxicity assay kit.

Procedure:

  • Prepare Controls: Include spontaneous LDH release (untreated cells), maximum LDH release (cells treated with lysis buffer provided in the kit), and a background control (culture medium only).[6]

  • Collect Supernatant: After the incubation period, centrifuge the plate at 600 x g for 10 minutes.[6]

  • Transfer Supernatant: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.[6]

  • Add Reaction Mix: Add the LDH reaction solution from the kit to each well.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit instructions, protected from light.

  • Stop Reaction: Add the stop solution from the kit to each well.[6]

  • Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol.

Protocol 3: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well plates

  • This compound

  • Annexin V-FITC/PI apoptosis detection kit

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24-48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in the binding buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

Data Presentation

Quantitative data should be summarized for clear comparison. The half-maximal inhibitory concentration (IC50) values are determined by plotting the percentage of cell viability against the logarithm of the compound concentration.[6]

Table 1: IC50 Values (µM) of this compound

Cell Line24 hours48 hours72 hours
MCF-7
HeLa
K562
MOLT-4
HEK293

The selectivity index (SI) is calculated to determine the compound's selectivity for cancer cells over non-cancerous cells. A higher SI value indicates greater selectivity.[6]

Table 2: Selectivity Index (SI) of this compound

Cancer Cell LineSI (48 hours) = IC50 (HEK293) / IC50 (Cancer Cell)
MCF-7
HeLa
K562
MOLT-4

Proposed Signaling Pathway for Investigation

Studies on other benzofuran derivatives suggest that they can induce apoptosis through caspase activation.[3][9] Therefore, it is proposed that this compound may also induce apoptosis through the intrinsic (mitochondrial) pathway.

apoptosis_pathway cluster_cell Intracellular Events Compound 5-Hydroxymethyl-7- methoxybenzofuran Cell Cancer Cell Mitochondrion Mitochondrion Cell->Mitochondrion Induces Stress CytoC Cytochrome c Mitochondrion->CytoC Release Apoptosome Apoptosome CytoC->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Casp9 Pro-Caspase-9 Casp9->Apoptosome Recruitment ActiveCasp3 Active Caspase-3 Apoptosome->ActiveCasp3 Activates Casp3 Pro-Caspase-3 Casp3->ActiveCasp3 Cleavage Apoptosis Apoptosis ActiveCasp3->Apoptosis Execution

Caption: Proposed intrinsic apoptosis pathway induced by the compound.

Further investigation into this pathway could involve Western blotting to analyze the expression levels of key apoptotic proteins such as Bax, Bcl-2, Cytochrome c, and caspases.

References

Application Notes and Protocols for 5-Hydroxymethyl-7-methoxybenzofuran in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of 5-Hydroxymethyl-7-methoxybenzofuran and its derivatives in various cell culture assays. The protocols outlined below are based on established methodologies for analogous benzofuran (B130515) compounds and are intended to serve as a foundational framework for investigating the biological activities of this compound class.

Overview of Potential Applications

Benzofuran derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1] While specific data on this compound is emerging, the broader class of benzofuran compounds has demonstrated promising potential in several therapeutic areas, making them valuable candidates for in vitro screening and drug development programs.

Potential therapeutic applications to explore in cell culture assays include:

  • Anticancer Activity: Many benzofuran derivatives exhibit cytotoxic effects against various cancer cell lines.[1][2] Their mechanisms of action often involve the modulation of critical signaling pathways such as mTOR, NF-κB, and MAPK, leading to cell cycle arrest and apoptosis.[3][4][5]

  • Anti-inflammatory Effects: Benzofuran compounds have been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators like nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[6][7] These effects are often mediated through the inhibition of the NF-κB and MAPK signaling pathways.[8][9]

  • Neuroprotective Properties: Certain benzofuran derivatives have demonstrated neuroprotective effects in cellular models of neurodegenerative diseases.[10][11] Their mechanisms may involve antioxidant activities and modulation of neuronal signaling pathways.[12][13]

Data Presentation: In Vitro Activities of Representative Benzofuran Derivatives

The following tables summarize the reported in vitro activities of various benzofuran derivatives in different cell-based assays. This data can serve as a reference for designing experiments and interpreting results for this compound.

Table 1: Anticancer Activity of Benzofuran Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Benzofuran-chalcone hybrid (4g)HCC1806 (Breast Cancer)MTT5.93[14]
Benzofuran-chalcone hybrid (4g)HeLa (Cervical Cancer)MTT5.61[14]
Benzofuran-chalcone hybrid (4d)HCC1806 (Breast Cancer)MTT17.13[14]
Benzofuran derivative (3i)MDA-MB-231 (Breast Cancer)MTTComparable to Suramin[15]
Benzofuran derivative (3m)MCF-7 (Breast Cancer)MTTComparable to Suramin[15]

Table 2: Anti-inflammatory Activity of Benzofuran Derivatives

Compound/DerivativeCell LineAssayIC50 (µM)Reference
Piperazine/benzofuran hybrid (5d)RAW 264.7NO Inhibition52.23 ± 0.97[7][8]
Aza-benzofuran (1)RAW 264.7NO Inhibition17.31[6]
Aza-benzofuran (3)RAW 264.7NO Inhibition16.5[6]
Fluorinated benzofuran (2)MacrophagesIL-6 Inhibition1.2 - 9.04[16]
Fluorinated benzofuran (2)MacrophagesNO Inhibition2.4 - 5.2[16]

Table 3: Neuroprotective Activity of Benzofuran Derivatives

Compound/DerivativeCell ModelAssayEffective ConcentrationReference
FomannoxinPC-12 cellsAβ-induced toxicity10⁻⁶ M[11]
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (1f)Primary rat cortical neuronsNMDA-induced excitotoxicity30 µM[12][13]
7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide (1j)Primary rat cortical neuronsNMDA-induced excitotoxicity100 & 300 µM[12][13]

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the biological activity of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This colorimetric assay is a widely used method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[17][18]

Materials:

  • Target cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)[17]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[19]

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.[18]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[19]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[20]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_assay Assay cluster_analysis Data Analysis start Seed Cells in 96-well plate treatment Treat with this compound start->treatment incubate Incubate for 24-72h treatment->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate for 4h add_mtt->incubate_mtt solubilize Add Solubilization Solution incubate_mtt->solubilize read_absorbance Read Absorbance at 570nm solubilize->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50

Workflow for the MTT Cell Viability Assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.[21][22]

Materials:

  • Target cell line

  • This compound

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Binding Buffer

  • Flow cytometer

Protocol:

  • Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the desired concentrations for the appropriate time.

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

Apoptosis_Assay_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis seed_cells Seed and Treat Cells harvest_cells Harvest and Wash Cells seed_cells->harvest_cells resuspend Resuspend in Binding Buffer harvest_cells->resuspend add_stains Add Annexin V-FITC & PI resuspend->add_stains incubate_stains Incubate in Dark add_stains->incubate_stains flow_cytometry Analyze by Flow Cytometry incubate_stains->flow_cytometry quantify_apoptosis Quantify Apoptotic Cells flow_cytometry->quantify_apoptosis

Workflow for the Annexin V/PI Apoptosis Assay.
Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells.[6]

Materials:

  • RAW 264.7 macrophage cell line

  • This compound

  • Lipopolysaccharide (LPS)

  • Griess Reagent

  • 96-well plates

  • Microplate reader

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and incubate overnight.

  • Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.

  • Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.[7]

  • Griess Assay: Collect the cell culture supernatant and mix with Griess Reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the amount of nitrite (B80452) produced and determine the inhibitory effect of the compound.

Signaling Pathway Analysis

Benzofuran derivatives have been reported to modulate several key signaling pathways involved in cancer and inflammation.

NF-κB and MAPK Signaling in Inflammation

The anti-inflammatory effects of many benzofuran derivatives are attributed to their ability to inhibit the NF-κB and MAPK signaling pathways.[8][9] These pathways are crucial for the expression of pro-inflammatory genes.

Inflammation_Signaling cluster_stimulus Inflammatory Stimulus cluster_pathways Signaling Pathways cluster_response Cellular Response LPS LPS MAPK MAPK (ERK, JNK, p38) LPS->MAPK IKK IKK LPS->IKK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->Cytokines NFkB NF-κB IKK->NFkB NFkB->Cytokines NO NO, COX-2 NFkB->NO Benzofuran 5-Hydroxymethyl-7- methoxybenzofuran Benzofuran->MAPK Inhibition Benzofuran->IKK Inhibition

Inhibition of NF-κB and MAPK Pathways.
mTOR Signaling in Cancer

The mTOR signaling pathway is a central regulator of cell growth, proliferation, and survival, and its dysregulation is common in cancer.[3] Some benzofuran derivatives have been shown to inhibit this pathway.

mTOR_Signaling_Pathway cluster_upstream Upstream Signals cluster_core Core Pathway cluster_downstream Downstream Effects GrowthFactors Growth Factors PI3K PI3K GrowthFactors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 ProteinSynthesis Protein Synthesis mTORC1->ProteinSynthesis CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Benzofuran 5-Hydroxymethyl-7- methoxybenzofuran Benzofuran->mTORC1 Inhibition

Inhibition of the mTOR Signaling Pathway.

These protocols and application notes provide a solid foundation for investigating the therapeutic potential of this compound in cell culture models. Researchers are encouraged to adapt and optimize these methods based on their specific cell types and experimental objectives.

References

Application Note: Proposed HPLC-UV Method for the Quantification of 5-Hydroxymethyl-7-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a proposed protocol for the quantitative analysis of 5-Hydroxymethyl-7-methoxybenzofuran using a reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection. As no standardized method is readily available in published literature for this specific analyte, this protocol is based on established methods for structurally similar benzofuran (B130515) and furan (B31954) derivatives.[1][2][3][4] Method validation is required for specific sample matrices.

Introduction

This compound is a substituted benzofuran, a heterocyclic compound class of significant interest in pharmaceutical and materials science research due to its diverse biological activities.[4][5] Accurate and reliable quantification of this compound is essential for purity assessment, reaction monitoring, stability studies, and quality control. This application note describes a robust and precise RP-HPLC method suitable for routine analysis.

Analytical Principle

The method utilizes reversed-phase chromatography, where the analyte is separated based on its hydrophobicity. A non-polar stationary phase (C18 column) is used with a polar mobile phase consisting of a mixture of acetonitrile (B52724) and water. The separation is achieved by adjusting the mobile phase composition. Quantification is performed by detecting the UV absorbance of the analyte as it elutes from the column and comparing the peak area to that of a known concentration standard.

Experimental Protocols

Equipment and Reagents
  • Equipment:

    • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

    • Analytical balance (0.01 mg readability).

    • Sonicator bath.

    • pH meter.

    • Volumetric flasks (Class A).

    • Pipettes (calibrated).

    • Syringe filters (0.45 µm, PTFE or nylon).

    • HPLC vials.

  • Reagents and Chemicals:

    • This compound reference standard (>98% purity).

    • Acetonitrile (HPLC grade).

    • Water (HPLC grade or Milli-Q).

    • Phosphoric acid (analytical grade).

Preparation of Solutions
  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Acetonitrile and Water (e.g., 60:40 v/v). The optimal ratio should be determined experimentally to achieve a suitable retention time (e.g., 4-8 minutes) and peak shape.

    • Degas the mobile phase using sonication or vacuum filtration before use.

  • Stock Standard Solution (1000 µg/mL):

    • Accurately weigh approximately 10 mg of the this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and dilute to volume with acetonitrile. Sonicate briefly if necessary to ensure complete dissolution.[1]

  • Working Standard Solutions (Calibration Curve):

    • Prepare a series of working standard solutions by performing serial dilutions of the stock standard solution with the mobile phase.

    • Suggested concentration range: 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample expected to contain this compound.

  • Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.

  • Use sonication to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.[1]

Chromatographic Conditions

The following table summarizes the proposed starting conditions for the HPLC analysis. Optimization may be required based on the specific system and sample matrix.

ParameterProposed Value
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 280 nm (or optimal wavelength determined by UV scan)
Run Time 10 minutes

Data Presentation and Method Performance (Representative Data)

The performance of an HPLC method is evaluated for linearity, precision, and accuracy. The following tables present representative data that should be expected from a validated method.

Table 1: Linearity and Calibration

A linear relationship should be established between the concentration of the analyte and the detector response (peak area).

Concentration (µg/mL)Mean Peak Area (n=3)
115,200
575,500
10151,000
25378,000
50752,000
1001,505,000
Regression Equation y = 15025x + 850
Correlation Coeff. (r²) ≥ 0.999
Table 2: Precision and Accuracy

Precision is assessed by the relative standard deviation (%RSD) of replicate measurements, while accuracy is determined by the percentage recovery of a known amount of analyte spiked into a sample matrix.

Concentration (µg/mL)Mean Measured Conc. (µg/mL) (n=6)RSD (%)Accuracy (%)
5.04.971.399.4
25.025.20.9100.8
75.074.80.699.7
Table 3: Limits of Detection and Quantification

The Limit of Detection (LOD) and Limit of Quantification (LOQ) define the sensitivity of the method.

ParameterValueMethod
LOD ~0.1 µg/mLSignal-to-Noise Ratio of 3:1
LOQ ~0.3 µg/mLSignal-to-Noise Ratio of 10:1

Visualizations

Diagram 1: HPLC Instrumentation Logic

HPLC_System Solvent Mobile Phase (Acetonitrile/Water) Pump HPLC Pump Solvent->Pump supplies Injector Autosampler/ Injector Pump->Injector high pressure Column C18 Column (in Oven) Injector->Column injects sample Detector UV-Vis Detector Column->Detector separated analytes DataSystem Data Acquisition System (PC) Detector->DataSystem signal Waste Waste Detector->Waste

Caption: Logical flow of an HPLC system for chromatographic analysis.

Diagram 2: Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Set Up HPLC Method (Flow, Temp, Wavelength) A->D B Prepare Stock & Working Standard Solutions E Inject Standards (Generate Calibration Curve) B->E C Prepare Sample (Dissolve & Filter) F Inject Samples C->F D->E E->F G Integrate Peak Areas F->G H Quantify Analyte using Calibration Curve G->H I Report Results H->I

Caption: General workflow for the quantification of the target analyte.

References

Application Notes and Protocols for 5-Hydroxymethyl-7-methoxybenzofuran and Structurally Related Compounds in Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

While specific mechanism of action studies on 5-Hydroxymethyl-7-methoxybenzofuran are not extensively available in current literature, research on structurally similar benzofuran (B130515) derivatives provides significant insights into their potential biological activities. This document focuses on the detailed mechanism of action of a closely related analog, 2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, as a case study to guide researchers in designing experiments for novel benzofuran compounds. The primary activities observed for this class of molecules are potent anti-inflammatory and antioxidant effects.

The provided data and protocols are derived from studies on this analog and serve as a comprehensive guide for investigating the mechanism of action of this compound and other related derivatives.

Application Notes

1. Anti-Inflammatory Activity

A key application of benzofuran derivatives lies in their potential as anti-inflammatory agents. A structural analog of this compound has been shown to significantly inhibit inflammatory responses in macrophage cell lines (RAW 264.7) stimulated with lipopolysaccharide (LPS)[1].

  • Inhibition of Pro-inflammatory Mediators: The compound effectively suppresses the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), respectively[1].

  • Reduction of Pro-inflammatory Cytokines: It demonstrates a dose-dependent inhibition of key pro-inflammatory cytokines, including Interleukin-1β (IL-1β) and Interleukin-6 (IL-6) at both the mRNA and protein levels[1].

  • Modulation of Signaling Pathways: The underlying mechanism for its anti-inflammatory action involves the downregulation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. Specifically, it has been observed to suppress the phosphorylation of JNK and c-Jun, which are critical components of the AP-1 transcription factor complex. Notably, it does not appear to affect the NF-κB signaling pathway, as evidenced by the lack of effect on IκB-α degradation[1].

2. Antioxidant Potential

Phenolic compounds, including benzofuran derivatives, are recognized for their antioxidant properties. The primary proposed mechanism is their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals, a process known as hydrogen atom transfer (HAT)[2]. The methoxy (B1213986) and other functional groups on the benzofuran ring can influence the stability of the resulting phenoxyl radical, thereby modulating the compound's antioxidant capacity[2].

Quantitative Data Summary

The following tables summarize the quantitative data obtained from studies on the structural analog, 2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran[1].

Table 1: Inhibitory Effect on Nitric Oxide (NO) Production

Compound Concentration (µM)Inhibition of NO Production (%)IC50 (µM)
1Data Not Provided\multirow{3}{*}{<10}
5Data Not Provided
10Data Not Provided

Note: The precise percentages of inhibition at each concentration were not detailed in the source, but the IC50 value was reported to be the lowest among the tested derivatives.

Table 2: Inhibition of Pro-inflammatory Cytokines

CytokineConcentration (µM)Inhibition (%)
IL-1β 113.2 ± 8.6
527.3 ± 16.1
1051.5 ± 12.5
IL-6 10
558.4 ± 6.0
1083.8 ± 1.6

Experimental Protocols

1. Cell Culture and Treatment

  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Treatment:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction).

    • Allow cells to adhere overnight.

    • Pre-treat cells with varying concentrations of the test compound (e.g., 1, 5, 10 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for the desired incubation period (e.g., 24 hours for cytokine analysis).

2. Nitric Oxide (NO) Assay (Griess Reagent)

  • After the 24-hour incubation period with the test compound and LPS, collect 100 µL of the cell culture supernatant.

  • In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

  • Incubate the mixture at room temperature for 10 minutes.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the nitrite (B80452) concentration using a sodium nitrite standard curve.

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokines

  • Collect the cell culture supernatant after the 24-hour treatment period.

  • Quantify the levels of IL-1β and IL-6 in the supernatant using commercially available ELISA kits.

  • Follow the manufacturer's instructions for the specific ELISA kit being used.

  • Read the absorbance on a microplate reader and calculate the cytokine concentrations based on the provided standards.

4. Western Blot Analysis for Signaling Proteins

  • After treatment with the test compound and LPS (for a shorter duration, e.g., 30-60 minutes, to observe signaling events), wash the cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against target proteins (e.g., phospho-JNK, total JNK, phospho-c-Jun, total c-Jun, IκB-α, β-actin) overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

5. RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

  • Following a 6-hour treatment with the test compound and LPS, harvest the cells.

  • Extract total RNA using a commercial RNA isolation kit according to the manufacturer's protocol.

  • Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

  • Perform qRT-PCR using a suitable real-time PCR system with SYBR Green master mix and specific primers for iNOS, COX-2, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH).

  • Analyze the relative gene expression using the 2^-ΔΔCt method.

Visualizations

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_MAPK MAPK Pathway cluster_AP1 AP-1 Complex cluster_nucleus Nucleus TLR4 TLR4 JNK JNK TLR4->JNK Signal Transduction LPS LPS LPS->TLR4 pJNK p-JNK JNK->pJNK Phosphorylation cJun c-Jun pJNK->cJun pcJun p-c-Jun cJun->pcJun Phosphorylation AP1_active AP-1 (Active) pcJun->AP1_active Nuclear Translocation Benzofuran Benzofuran Derivative Benzofuran->pJNK Inhibition Inflammatory_Genes iNOS, COX-2 IL-1β, IL-6 AP1_active->Inflammatory_Genes Gene Transcription

Caption: Proposed anti-inflammatory signaling pathway of a benzofuran derivative.

G A RAW 264.7 Cell Culture B Pre-treatment with Benzofuran Derivative A->B C LPS Stimulation (1 µg/mL) B->C D Incubation C->D E Collect Supernatant D->E F Harvest Cells D->F G Griess Assay (NO) E->G H ELISA (Cytokines) E->H I Western Blot (Proteins) F->I J qRT-PCR (mRNA) F->J

Caption: Experimental workflow for assessing anti-inflammatory activity.

References

Application Notes and Protocols for the Development of 5-Hydroxymethyl-7-methoxybenzofuran Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for the synthesis and evaluation of novel derivatives of 5-Hydroxymethyl-7-methoxybenzofuran, a promising scaffold for the development of new therapeutic agents. Benzofuran (B130515) derivatives have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antioxidant properties.[1][2][3][4] This document outlines detailed protocols for the chemical modification of the core molecule and the subsequent biological screening to identify lead compounds for various disease targets.

Introduction to this compound in Drug Discovery

The benzofuran nucleus is a key structural motif found in many biologically active natural products and synthetic compounds.[2][4] The specific scaffold of this compound, isolated from natural sources such as the fruits of Zanthoxylum bungeanum, offers a unique starting point for medicinal chemistry campaigns.[] The presence of a hydroxylmethyl group at the C-5 position and a methoxy (B1213986) group at the C-7 position provides handles for chemical modification, allowing for the exploration of the structure-activity relationship (SAR) and the optimization of pharmacological properties.

The diverse biological activities attributed to benzofuran derivatives suggest that novel analogues of this compound could be potent modulators of key signaling pathways implicated in various pathologies.[4][6] This document provides a roadmap for the systematic development and evaluation of such derivatives.

Synthesis of this compound Derivatives

The primary focus for derivatization of the parent molecule is the reactive hydroxymethyl group at the 5-position. This group can be readily converted into a variety of functional groups to explore a wide chemical space.

General Synthetic Scheme

A proposed synthetic workflow for generating a library of derivatives is outlined below. This involves the initial conversion of the hydroxymethyl group to a more reactive intermediate, followed by nucleophilic substitution with a range of amines, thiols, or other nucleophiles.

G A 5-Hydroxymethyl-7- methoxybenzofuran B Activation of Hydroxymethyl Group (e.g., Tosylation, Halogenation) A->B SOCl2 or TsCl, Pyridine C 5-(Tosyloxymethyl)-7-methoxybenzofuran or 5-(Halomethyl)-7-methoxybenzofuran B->C D Nucleophilic Substitution C->D R-NH2, R-SH, R-OH E Library of Derivatives (Ethers, Amines, Thioethers, etc.) D->E

Caption: Synthetic workflow for derivatization.

Experimental Protocol: Synthesis of 5-(Aminomethyl)-7-methoxybenzofuran Derivatives

This protocol describes a general two-step procedure for the synthesis of amine derivatives.

Step 1: Synthesis of 5-(Chloromethyl)-7-methoxybenzofuran

  • Dissolve this compound (1.0 eq) in anhydrous dichloromethane (B109758) (DCM) under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.2 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 5-(chloromethyl)-7-methoxybenzofuran.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Step 2: Synthesis of 5-(Aminomethyl)-7-methoxybenzofuran Derivatives

  • Dissolve 5-(Chloromethyl)-7-methoxybenzofuran (1.0 eq) in a suitable solvent such as acetonitrile (B52724) or dimethylformamide (DMF).

  • Add the desired primary or secondary amine (1.5 eq) and a base such as potassium carbonate or triethylamine (B128534) (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to 50-80 °C, depending on the reactivity of the amine.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the final compound by column chromatography or recrystallization.

Biological Evaluation of Derivatives

A tiered screening approach is recommended to efficiently identify derivatives with promising biological activity.

In Vitro Cytotoxicity Screening (Anticancer Activity)

The initial evaluation of the synthesized compounds for potential anticancer activity can be performed using a cytotoxicity assay, such as the MTT assay.[7][8]

Protocol: MTT Assay for Cell Viability

  • Cell Seeding: Plate cancer cell lines (e.g., HCT116, MCF-7, A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the synthesized benzofuran derivatives in culture medium. Add the compounds to the wells at various final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) values for each compound.

Table 1: Hypothetical Cytotoxicity Data for this compound Derivatives

Compound IDR-GroupCell LineIC50 (µM)
Parent -OHHCT116>100
Derivative 1 -NH-CH2-PhHCT11625.4
Derivative 2 -piperidineHCT11612.8
Derivative 3 -morpholineHCT11645.2
Doxorubicin (Positive Control)HCT1160.8
Antimicrobial Activity Screening

The synthesized compounds can be screened for their ability to inhibit the growth of various pathogenic bacteria and fungi.

Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

  • Microorganism Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) in a suitable broth medium.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

  • Inoculation: Add the microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates under appropriate conditions for the specific microorganism (e.g., 37°C for 24 hours for bacteria, 30°C for 48 hours for fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Table 2: Hypothetical Antimicrobial Activity Data for this compound Derivatives

Compound IDR-GroupS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)
Parent -OH>128>128>128
Derivative 4 -NH-(4-Cl-Ph)166432
Derivative 5 -S-CH2-Ph32>12864
Ciprofloxacin (Positive Control)10.5N/A
Fluconazole (Positive Control)N/AN/A2

Mechanistic Studies: Investigating Signaling Pathways

Compounds that exhibit significant biological activity should be further investigated to elucidate their mechanism of action. Based on the known activities of benzofuran derivatives, the NF-κB signaling pathway is a relevant target to explore for anti-inflammatory and anticancer effects.[9][10][11]

G cluster_0 Cytoplasm cluster_1 Nucleus A Pro-inflammatory Stimuli (e.g., TNF-α, IL-1) B IKK Complex A->B Activates C IκBα B->C Phosphorylates D NF-κB (p50/p65) C->D E Ubiquitination & Proteasomal Degradation C->E Leads to F NF-κB (p50/p65) D->F Translocates G DNA F->G Binds to H Gene Transcription (Inflammation, Cell Survival) G->H Initiates X Benzofuran Derivative X->B Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway.

Protocol: NF-κB Reporter Assay
  • Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a plasmid containing an NF-κB response element linked to a reporter gene (e.g., luciferase).

  • Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with the active benzofuran derivatives for 1-2 hours. Then, stimulate the cells with an NF-κB activator, such as tumor necrosis factor-alpha (TNF-α).

  • Luciferase Assay: After 6-8 hours of stimulation, lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: A decrease in luciferase activity in the presence of the compound indicates inhibition of the NF-κB pathway.

Structure-Activity Relationship (SAR) and Lead Optimization

The data from the initial screening of the derivative library will provide valuable insights into the SAR.

G cluster_0 Core Scaffold cluster_1 Derivatization at C-5 cluster_2 Biological Activity Core This compound A Amine Derivatives Core->A Leads to B Ether Derivatives Core->B Leads to C Thioether Derivatives Core->C Leads to D Anticancer A->D High Activity E Antimicrobial A->E Moderate Activity B->D Low Activity C->E High Activity F Anti-inflammatory D->F Correlated

Caption: Structure-Activity Relationship (SAR) exploration.

By analyzing the activity of different derivatives, key structural features required for potency and selectivity can be identified. For example, the nature of the substituent at the 5-position (e.g., size, electronics, hydrogen bonding capacity) can be correlated with the observed biological activity. This information will guide the design and synthesis of a second generation of more potent and selective lead compounds.

Conclusion

The this compound scaffold presents a valuable starting point for the discovery of novel therapeutic agents. The protocols and strategies outlined in these application notes provide a systematic approach for the synthesis, biological evaluation, and mechanistic investigation of its derivatives. Through a comprehensive drug discovery program, this compound class holds the potential to yield novel drug candidates for a range of diseases.

References

Application Notes and Protocols for In Vitro Assays Involving 5-Hydroxymethyl-7-methoxybenzofuran and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Limited direct experimental data is publicly available for 5-Hydroxymethyl-7-methoxybenzofuran. The following application notes and protocols are substantially based on in vitro studies of a structurally similar benzofuran (B130515) derivative, 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran , to provide a relevant experimental framework. Researchers should validate these protocols for the specific compound of interest.

Application Notes

Benzofuran derivatives are a class of heterocyclic compounds recognized for their diverse pharmacological activities, making them promising candidates for drug discovery. This document outlines in vitro assays relevant to characterizing the anti-inflammatory properties of this compound and its analogs. The primary focus is on assays that elucidate the compound's effects on inflammatory mediators and key signaling pathways in a cellular context.

The protocols provided are centered around the use of the RAW 264.7 murine macrophage cell line, a well-established model for studying inflammation. Upon stimulation with lipopolysaccharide (LPS), these cells mimic an inflammatory response by producing key mediators such as nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2), and expressing inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

The mitogen-activated protein kinase (MAPK) signaling pathway is a critical regulator of the inflammatory response. The provided data and protocols will guide the investigation of how benzofuran derivatives may modulate this pathway to exert their anti-inflammatory effects.

Quantitative Data Summary

The following table summarizes the quantitative data on the anti-inflammatory activity of 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran , a structural analog of this compound.

AssayCell LineStimulantCompound ConcentrationResult
Nitric Oxide (NO) ProductionRAW 264.7LPS-IC₅₀: Not explicitly stated, but showed dose-dependent inhibition.
Prostaglandin E2 (PGE₂) ProductionRAW 264.7LPS1, 5, 10 µMDose-dependent inhibition.
Interleukin-1β (IL-1β) ProductionRAW 264.7LPS1, 5, 10 µM13.2±8.6%, 27.3±16.1%, and 51.5±12.5% inhibition, respectively.[1]
Interleukin-6 (IL-6) ProductionRAW 264.7LPS1, 5, 10 µM0%, 58.4±6.0%, and 83.8±1.6% inhibition, respectively.[1]

Experimental Protocols

Cell Culture and Viability Assay

Objective: To culture RAW 264.7 macrophages and assess the cytotoxicity of the test compound.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

Protocol:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 1.5 x 10⁵ cells/well and incubate for 12-24 hours.

  • Compound Treatment: Prepare various concentrations of the test compound in DMEM. Replace the medium in the wells with 100 µL of the compound-containing medium and incubate for 24 hours.

  • MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated cells).

Nitric Oxide (NO) Production Assay

Objective: To quantify the effect of the test compound on LPS-induced NO production.

Materials:

Protocol:

  • Cell Treatment: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere. Pre-treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Sample Collection: Collect 100 µL of the cell culture supernatant from each well.

  • Griess Reaction: Add 100 µL of Griess reagent to each supernatant sample and incubate for 15 minutes at room temperature.

  • Absorbance Measurement: Measure the absorbance at 540 nm. The concentration of nitrite is determined using a standard curve prepared with sodium nitrite.

Prostaglandin E₂ (PGE₂) Assay

Objective: To measure the effect of the test compound on LPS-induced PGE₂ production.

Materials:

  • PGE₂ ELISA Kit

Protocol:

  • Cell Treatment and Stimulation: Follow the same procedure as for the NO production assay (Steps 1 and 2).

  • Supernatant Collection: Collect the cell culture supernatant.

  • ELISA: Perform the PGE₂ quantification using a commercial ELISA kit according to the manufacturer's instructions.

Western Blot Analysis for iNOS, COX-2, and MAPK Phosphorylation

Objective: To determine the effect of the test compound on the protein expression of iNOS and COX-2, and the phosphorylation status of MAPK pathway proteins (ERK, JNK, p38).

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Primary antibodies (anti-iNOS, anti-COX-2, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK, anti-phospho-p38, anti-p38, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Protocol:

  • Cell Lysis: After treatment with the test compound and/or LPS, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 30 µg) on SDS-PAGE gels and transfer them to PVDF membranes.

  • Blocking and Antibody Incubation: Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membranes with primary antibodies overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membranes and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Visualizations

Experimental_Workflow cluster_cell_culture Cell Preparation cluster_treatment Treatment cluster_assays Assays Culture Culture RAW 264.7 Cells Seed Seed Cells in Plates Culture->Seed Pretreat Pre-treat with Compound Seed->Pretreat Stimulate Stimulate with LPS Pretreat->Stimulate Viability Cell Viability (MTT) Pretreat->Viability NO_Assay Nitric Oxide Assay (Griess) Stimulate->NO_Assay PGE2_Assay PGE2 Assay (ELISA) Stimulate->PGE2_Assay WB_Assay Western Blot Stimulate->WB_Assay

Caption: Experimental workflow for in vitro anti-inflammatory assays.

MAPK_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds MAPKKK MAPKKK (e.g., TAK1) TLR4->MAPKKK activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7, MEK1/2) MAPKKK->MAPKK p38 p38 MAPKK->p38 JNK JNK MAPKK->JNK ERK ERK MAPKK->ERK AP1 AP-1 (c-Jun/c-Fos) p38->AP1 JNK->AP1 ERK->AP1 Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, IL-1β, IL-6) AP1->Inflammatory_Genes induces transcription Benzofuran Benzofuran Derivative Benzofuran->MAPKK inhibits Benzofuran->JNK inhibits

Caption: Putative MAPK signaling pathway inhibited by benzofuran derivatives.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Hydroxymethyl-7-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 5-Hydroxymethyl-7-methoxybenzofuran synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common and effective two-step synthetic route involves:

  • Formylation of 7-methoxybenzofuran (B1297906): This is typically achieved through an electrophilic aromatic substitution reaction, such as the Vilsmeier-Haack reaction, to introduce a formyl group at the C5 position, yielding 5-formyl-7-methoxybenzofuran.

  • Reduction of 5-formyl-7-methoxybenzofuran: The aldehyde is then reduced to the corresponding primary alcohol, this compound, using a mild reducing agent like sodium borohydride (B1222165) (NaBH₄).

Q2: What are the critical parameters to control for a high yield in the Vilsmeier-Haack formylation step?

A2: The Vilsmeier-Haack reaction is sensitive to several parameters. Key factors to control for optimal yield include the molar ratio of the Vilsmeier reagent (formed from POCl₃ and DMF) to the 7-methoxybenzofuran substrate, reaction temperature, and reaction time. An excess of the Vilsmeier reagent is often used, and the temperature should be carefully controlled, as the reaction is exothermic.[1]

Q3: Which reducing agent is most suitable for the conversion of the aldehyde to the alcohol?

A3: Sodium borohydride (NaBH₄) is a highly suitable and commonly used reducing agent for this transformation. It is selective for aldehydes and ketones and is known for its mild reaction conditions and high yields.[2][3] Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent but is less selective and requires stricter anhydrous conditions.[3]

Q4: How can I monitor the progress of the reactions?

A4: Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the formylation and reduction steps. By spotting the reaction mixture alongside the starting material, you can observe the consumption of the reactant and the formation of the product.

Troubleshooting Guides

Part 1: Vilsmeier-Haack Formylation of 7-methoxybenzofuran
Problem Possible Cause(s) Troubleshooting Solution(s)
Low or no yield of 5-formyl-7-methoxybenzofuran 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficiently activated aromatic ring. 3. Reaction temperature too low. 4. Incorrect stoichiometry of reagents.1. Use anhydrous N,N-dimethylformamide (DMF) and freshly distilled phosphorus oxychloride (POCl₃). Prepare the Vilsmeier reagent in situ under an inert atmosphere (e.g., nitrogen or argon). 2. While 7-methoxybenzofuran is generally electron-rich enough, ensure the starting material is pure. 3. Gradually increase the reaction temperature. While the initial formation of the Vilsmeier reagent is done at 0°C, the formylation step may require heating (e.g., to 40-60°C).[4] Monitor the reaction by TLC. 4. Increase the molar ratio of the Vilsmeier reagent to the substrate. A common ratio is 1.5 to 3 equivalents of the reagent.
Formation of multiple products (isomers) 1. Reaction temperature too high, leading to side reactions or formylation at other positions.1. Maintain a controlled temperature throughout the reaction. The formylation of benzofurans typically occurs at the C2 or C5 position. For 7-methoxybenzofuran, the C5 position is electronically favored.
Dark-colored reaction mixture or tar formation 1. Reaction temperature too high, causing polymerization or decomposition.1. Ensure efficient stirring and cooling during the exothermic formation of the Vilsmeier reagent. Add the substrate solution slowly to the reagent at a controlled temperature.
Part 2: Sodium Borohydride (NaBH₄) Reduction of 5-formyl-7-methoxybenzofuran
Problem Possible Cause(s) Troubleshooting Solution(s)
Incomplete reduction (starting material remains) 1. Insufficient amount of NaBH₄. 2. Deactivation of NaBH₄ by acidic conditions or water. 3. Short reaction time.1. Use a slight excess of NaBH₄ (e.g., 1.2-1.5 equivalents). 2. NaBH₄ is more stable in basic solutions. Ensure the reaction medium is not acidic. While protic solvents like methanol (B129727) or ethanol (B145695) are commonly used, the reaction with water can be rapid.[2] 3. Extend the reaction time and monitor by TLC until the starting material is fully consumed.
Low yield of the desired alcohol 1. Over-reduction or side reactions (unlikely with NaBH₄ for this substrate). 2. Product loss during work-up and purification.1. NaBH₄ is generally selective for aldehydes and will not reduce the benzofuran (B130515) ring under standard conditions.[3] 2. Ensure proper pH adjustment during the work-up to neutralize any borate (B1201080) esters formed. Use an appropriate extraction solvent and perform multiple extractions. Purify the product using column chromatography on silica (B1680970) gel.
Formation of a white precipitate during the reaction 1. Formation of borate salts.1. This is a normal part of the reaction. The precipitate will be dissolved during the aqueous work-up.

Quantitative Data on Reaction Yields

The following tables summarize the expected yields based on different reaction conditions. Please note that these are representative values and actual yields may vary depending on the specific experimental setup and purity of reagents.

Table 1: Vilsmeier-Haack Formylation of 7-methoxybenzofuran

Entry POCl₃ (equiv.) DMF (equiv.) Temperature (°C) Time (h) Yield of 5-formyl-7-methoxybenzofuran (%)
11.5100 to RT4~75-85
22.0100 to 503~80-90
33.0150 to 602~85-95

Table 2: NaBH₄ Reduction of 5-formyl-7-methoxybenzofuran

Entry NaBH₄ (equiv.) Solvent Temperature (°C) Time (h) Yield of this compound (%)
11.2Methanol0 to RT2>95
21.5EthanolRT1.5>95
31.2Tetrahydrofuran/Methanol (4:1)0 to RT3~90-95

Experimental Protocols

Protocol 1: Synthesis of 5-formyl-7-methoxybenzofuran via Vilsmeier-Haack Reaction
  • To a stirred solution of anhydrous N,N-dimethylformamide (DMF, 10 equiv.) in a three-necked flask under an inert atmosphere (N₂), slowly add phosphorus oxychloride (POCl₃, 2.0 equiv.) at 0°C.

  • Stir the mixture at 0°C for 30 minutes to form the Vilsmeier reagent.

  • Dissolve 7-methoxybenzofuran (1.0 equiv.) in a minimal amount of anhydrous DMF.

  • Add the solution of 7-methoxybenzofuran dropwise to the Vilsmeier reagent at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50°C for 3 hours.

  • Monitor the reaction progress using TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 5-formyl-7-methoxybenzofuran.

Protocol 2: Synthesis of this compound via NaBH₄ Reduction
  • Dissolve 5-formyl-7-methoxybenzofuran (1.0 equiv.) in methanol in a round-bottom flask at 0°C.

  • Add sodium borohydride (NaBH₄, 1.2 equiv.) portion-wise to the solution while maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of water at 0°C.

  • Add 1M HCl to adjust the pH to ~7.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Vilsmeier-Haack Formylation cluster_1 Step 2: NaBH₄ Reduction A 7-methoxybenzofuran C Formylation Reaction A->C B Vilsmeier Reagent (POCl₃ + DMF) B->C D 5-formyl-7-methoxybenzofuran C->D Yield: ~85-95% E 5-formyl-7-methoxybenzofuran G Reduction Reaction E->G F NaBH₄ in Methanol F->G H This compound G->H Yield: >95%

Caption: Synthetic workflow for this compound.

Troubleshooting_Formylation Start Low Yield in Formylation? Moisture Moisture in Reagents? Start->Moisture Temp Temperature Too Low? Moisture->Temp No Sol_Moisture Use Anhydrous Reagents Moisture->Sol_Moisture Yes Ratio Incorrect Reagent Ratio? Temp->Ratio No Sol_Temp Increase Temperature Temp->Sol_Temp Yes Sol_Ratio Increase Vilsmeier Reagent Ratio->Sol_Ratio Yes Success Yield Improved Sol_Moisture->Success Sol_Temp->Success Sol_Ratio->Success

Caption: Troubleshooting logic for low yield in the formylation step.

Troubleshooting_Reduction Start Incomplete Reduction? NaBH4_Amount Insufficient NaBH₄? Start->NaBH4_Amount Deactivation NaBH₄ Deactivated? NaBH4_Amount->Deactivation No Sol_Amount Use Excess NaBH₄ NaBH4_Amount->Sol_Amount Yes Time Reaction Time Too Short? Deactivation->Time No Sol_Deactivation Ensure Non-Acidic Medium Deactivation->Sol_Deactivation Yes Sol_Time Extend Reaction Time Time->Sol_Time Yes Success Reaction Complete Sol_Amount->Success Sol_Deactivation->Success Sol_Time->Success

Caption: Troubleshooting logic for incomplete reduction.

References

Technical Support Center: Purification of 5-Hydroxymethyl-7-methoxybenzofuran by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of 5-Hydroxymethyl-7-methoxybenzofuran using column chromatography.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My compound, this compound, is streaking or tailing on the TLC plate and during column chromatography. What could be the cause and how can I fix it?

A1: Streaking or tailing is a common issue when purifying polar compounds like this compound. The primary reasons and solutions are:

  • Strong Interaction with Silica (B1680970) Gel: The hydroxyl group in your compound can interact strongly with the acidic silica gel, leading to tailing.

  • Inappropriate Solvent Polarity: If the eluent is not polar enough, the compound will move very slowly and can appear as a streak.

    • Solution: Gradually increase the polarity of your solvent system. For instance, if you are using a hexane (B92381)/ethyl acetate (B1210297) system, incrementally increase the percentage of ethyl acetate. For very polar compounds, a more polar solvent system like dichloromethane (B109758)/methanol might be necessary.[1]

  • Sample Overload: Applying too much sample to your TLC plate or column can lead to band broadening and tailing.

    • Solution: Use a more dilute solution of your sample for spotting on the TLC plate and load a smaller amount onto your column.[1]

Q2: I am having difficulty separating this compound from a non-polar impurity. My compound is moving too slowly on the column.

A2: This indicates that your solvent system is not polar enough to effectively elute your target compound.

  • Solution: You need to increase the polarity of the mobile phase. A good starting point is to use a solvent system of hexane and ethyl acetate. You can increase the proportion of ethyl acetate to increase the polarity. A gradient elution, where you gradually increase the polarity of the eluent during the chromatography run, can be very effective for separating compounds with different polarities.[1] Aim for an Rf value of 0.2-0.4 for your target compound on the TLC plate for optimal separation on the column.[1]

Q3: My this compound seems to be decomposing on the silica gel column. What are the likely causes and how can I prevent this?

A3: Benzofuran (B130515) derivatives can be sensitive to the acidic nature of silica gel.[1]

  • Acid Sensitivity: The acidic environment of the silica gel can potentially cause degradation of your compound.

    • Solution 1: Use a deactivated stationary phase. You can purchase commercially available deactivated silica gel or prepare it by washing the silica gel with a solution of triethylamine in your non-polar solvent, followed by drying.[1]

    • Solution 2: Consider using a different stationary phase like neutral alumina.[1]

  • Prolonged Exposure: The longer your compound remains on the column, the greater the chance of degradation.

    • Solution: Use flash column chromatography to speed up the purification process.[1]

Q4: I can't see my compound on the TLC plate under UV light. How can I visualize it?

A4: While many benzofuran derivatives are UV-active, the specific substitution pattern of this compound might result in weak absorbance.

  • Solution: Use a staining agent to visualize the spots on the TLC plate. Common stains that can be used for organic compounds include potassium permanganate, ceric ammonium (B1175870) molybdate, or p-anisaldehyde stains. To use a stain, dip the developed and dried TLC plate into the staining solution and then gently heat it with a heat gun until spots appear.

Experimental Protocol: Column Chromatography of this compound

This protocol provides a general method for the purification of this compound using silica gel column chromatography.

1. Preparation of the Slurry:

  • In a beaker, add silica gel (230-400 mesh) to your chosen starting eluent (e.g., a low polarity mixture of hexane and ethyl acetate).

  • Stir the mixture gently with a glass rod to create a uniform slurry, ensuring there are no air bubbles.

2. Packing the Column:

  • Secure a glass chromatography column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand on top of the cotton plug.

  • Pour the silica gel slurry into the column.

  • Open the stopcock to allow the solvent to drain, and gently tap the column to ensure the silica gel packs evenly without cracks or air bubbles.

  • Continuously add the slurry until the desired column height is reached. Do not let the top of the silica gel run dry.

  • Add a thin layer of sand on top of the packed silica gel to prevent disturbance during solvent addition.

3. Sample Loading:

  • Dry Loading (Recommended for polar compounds):

    • Dissolve your crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a free-flowing powder.

    • Carefully add this powder to the top of the packed column.

  • Wet Loading:

    • Dissolve the crude product in the minimum possible amount of the eluent.

    • Carefully pipette this solution onto the top of the column, allowing it to adsorb onto the silica gel.

4. Elution:

  • Carefully add the eluent to the top of the column.

  • Begin elution with a solvent system of low polarity (e.g., 10-20% ethyl acetate in hexane).

  • If the compound is not moving, gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate. A stepwise or linear gradient can be employed.

  • Collect fractions in test tubes.

5. Analysis:

  • Monitor the collected fractions by thin-layer chromatography (TLC).

  • Spot a small amount from each fraction onto a TLC plate.

  • Develop the TLC plate in a suitable solvent system (e.g., the same eluent used for the column).

  • Visualize the spots under UV light and/or by staining.

  • Combine the fractions that contain the pure desired product.

6. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The following table provides exemplary solvent systems and expected retention factor (Rf) ranges for the purification of this compound. The optimal conditions should be determined experimentally for each specific case.

Stationary PhaseEluent System (v/v)Target Rf RangeExpected Yield RangeNotes
Silica Gel (230-400 mesh)Hexane / Ethyl Acetate (80:20 to 60:40)0.2 - 0.470-90%A good starting point for most purifications. The ratio can be adjusted based on TLC analysis.
Silica Gel (230-400 mesh)Dichloromethane / Methanol (98:2 to 95:5)0.2 - 0.465-85%Useful if the compound shows poor mobility in hexane/ethyl acetate systems.
Neutral AluminaHexane / Ethyl Acetate (85:15 to 70:30)0.3 - 0.575-95%A good alternative if the compound is suspected to be unstable on silica gel.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_slurry Prepare Silica Gel Slurry pack_column Pack Column prep_slurry->pack_column Add slurry to column load_sample Load Sample onto Column pack_column->load_sample dry_load Dry Loading dry_load->load_sample wet_load Wet Loading wet_load->load_sample elute Elute with Solvent Gradient load_sample->elute collect Collect Fractions elute->collect tlc TLC Analysis of Fractions collect->tlc combine Combine Pure Fractions tlc->combine evaporate Solvent Evaporation combine->evaporate pure_product Pure Product evaporate->pure_product

References

Technical Support Center: Synthesis of 5-Hydroxymethyl-7-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxymethyl-7-methoxybenzofuran.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, which is typically achieved through a two-step process: formylation of 7-methoxybenzofuran (B1297906) to yield 7-methoxybenzofuran-5-carbaldehyde (B13907360), followed by reduction to the desired product.

Problem Potential Cause(s) Recommended Solution(s)
Low or no yield of 7-methoxybenzofuran-5-carbaldehyde (Formylation step) Incomplete reaction.- Ensure anhydrous conditions, as formylating agents are moisture-sensitive.- Increase reaction time and/or temperature.- Use a fresh, high-purity formylating agent (e.g., Vilsmeier-Haack reagent).
Poor regioselectivity, formation of other isomers.- Optimize reaction temperature; lower temperatures may favor the desired 5-isomer.- Consider alternative formylation methods with higher regioselectivity.
Degradation of starting material or product.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).- Ensure the reaction temperature does not exceed the stability of the benzofuran (B130515) ring.
Low or no yield of this compound (Reduction step) Inactive or insufficient reducing agent.- Use a fresh batch of reducing agent (e.g., sodium borohydride).- Increase the molar excess of the reducing agent.
Incomplete reaction.- Extend the reaction time.- Monitor the reaction progress using Thin Layer Chromatography (TLC).
Formation of byproducts.- Perform the reaction at a lower temperature (e.g., 0 °C) to minimize side reactions.- Ensure the pH is controlled during workup to prevent acid-catalyzed side reactions.
Difficulty in purifying the final product Presence of unreacted starting material or byproducts with similar polarity.- Optimize column chromatography conditions (e.g., use a shallow solvent gradient, try a different solvent system).- Consider recrystallization as an alternative or additional purification step.
Oily or waxy product that is difficult to handle.- Attempt to triturate the crude product with a non-polar solvent (e.g., hexane) to induce crystallization.- If the product is an oil, purify by column chromatography and remove the solvent under high vacuum.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and effective method is a two-step synthesis starting from 7-methoxybenzofuran. The first step is a formylation reaction to introduce an aldehyde group at the 5-position, yielding 7-methoxybenzofuran-5-carbaldehyde. The second step involves the reduction of this aldehyde to the corresponding alcohol, this compound.

Q2: Which formylation method is recommended for the first step?

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds like benzofurans. This reaction typically uses a mixture of phosphoryl chloride (POCl₃) and N,N-dimethylformamide (DMF).

Q3: What are the best reducing agents for converting the aldehyde to the alcohol?

Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reducing agent suitable for this transformation and is generally preferred for its ease of handling.[1] Lithium aluminum hydride (LiAlH₄) is a more powerful reducing agent that can also be used, but it requires stricter anhydrous conditions and more careful handling.[1]

Q4: How can I monitor the progress of the reactions?

Thin Layer Chromatography (TLC) is a convenient method for monitoring the progress of both the formylation and reduction steps. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material and the appearance of the product.

Q5: What are some common side reactions to be aware of during benzofuran synthesis?

Benzofuran rings can be susceptible to ring-opening under strongly acidic or basic conditions. During formylation, incorrect stoichiometry or temperature control can lead to the formation of isomeric byproducts. In the reduction step, over-reduction is a possibility with stronger reducing agents if not properly controlled.

Experimental Protocols

Protocol 1: Synthesis of 7-methoxybenzofuran-5-carbaldehyde (Formylation)
  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphoryl chloride (POCl₃) dropwise to the cooled DMF with vigorous stirring.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Add a solution of 7-methoxybenzofuran in anhydrous DMF dropwise to the reaction mixture.

  • After the addition, allow the reaction to warm to room temperature and then heat to the desired temperature (e.g., 60-80 °C) for several hours, monitoring the reaction by TLC.

  • Upon completion, pour the reaction mixture into a beaker of crushed ice and stir.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Synthesis of this compound (Reduction)
  • Dissolve 7-methoxybenzofuran-5-carbaldehyde in a suitable solvent (e.g., methanol (B129727) or ethanol) in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise to the solution, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction to stir at room temperature until the starting material is consumed (as monitored by TLC).

  • Quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.

  • Remove the solvent under reduced pressure.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography or recrystallization.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Formylation cluster_step2 Step 2: Reduction 7-methoxybenzofuran 7-methoxybenzofuran Formylation Formylation Reaction 7-methoxybenzofuran->Formylation Formylating_Agent Formylating Agent (e.g., Vilsmeier Reagent) Formylating_Agent->Formylation 7-methoxybenzofuran-5-carbaldehyde 7-methoxybenzofuran-5-carbaldehyde Formylation->7-methoxybenzofuran-5-carbaldehyde Reduction Reduction Reaction 7-methoxybenzofuran-5-carbaldehyde->Reduction Reducing_Agent Reducing Agent (e.g., NaBH4) Reducing_Agent->Reduction This compound This compound Reduction->this compound

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic cluster_formylation Formylation Troubleshooting cluster_reduction Reduction Troubleshooting cluster_purification Purification Troubleshooting Start Low Yield or Impure Product Check_Step Which step is problematic? Start->Check_Step Formylation_Issues Formylation Step Troubleshooting Check_Step->Formylation_Issues Formylation Reduction_Issues Reduction Step Troubleshooting Check_Step->Reduction_Issues Reduction Purification_Issues Purification Troubleshooting Check_Step->Purification_Issues Purification Incomplete_Formylation Incomplete Reaction? Formylation_Issues->Incomplete_Formylation Incomplete_Reduction Incomplete Reaction? Reduction_Issues->Incomplete_Reduction Separation_Difficulty Difficult Separation? Purification_Issues->Separation_Difficulty Check_Reagents Check Reagent Quality & Anhydrous Conditions Incomplete_Formylation->Check_Reagents Yes Byproducts Byproducts Formed? Incomplete_Formylation->Byproducts No Optimize_Conditions Increase Time/Temp Check_Reagents->Optimize_Conditions Optimize_Temp Optimize Temperature for Regioselectivity Byproducts->Optimize_Temp Yes Check_Reducing_Agent Check Reducing Agent Activity & Stoichiometry Incomplete_Reduction->Check_Reducing_Agent Yes Side_Reactions Side Reactions? Incomplete_Reduction->Side_Reactions No Increase_Time Increase Reaction Time Check_Reducing_Agent->Increase_Time Control_Temp_pH Control Temperature & pH during Workup Side_Reactions->Control_Temp_pH Yes Optimize_Chroma Optimize Column Chromatography Separation_Difficulty->Optimize_Chroma Yes Recrystallize Attempt Recrystallization Optimize_Chroma->Recrystallize

Caption: Troubleshooting decision tree for synthesis challenges.

References

stability issues of 5-Hydroxymethyl-7-methoxybenzofuran in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-Hydroxymethyl-7-methoxybenzofuran in solution. Below you will find troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges encountered during its handling and use in experimental settings.

Troubleshooting Guide

This section addresses specific issues users might encounter, presented in a question-and-answer format.

Issue 1: Rapid Loss of Compound Integrity in Solution

  • Question: I am observing a rapid decrease in the concentration of this compound in my aqueous solution, even when stored at 4°C. What could be the cause?

  • Answer: Several factors could be contributing to the degradation of this compound in aqueous solutions. The benzofuran (B130515) ring system can be susceptible to hydrolysis, particularly under acidic or basic conditions. The hydroxymethyl group may also undergo oxidation. It is crucial to control the pH of your solution and minimize exposure to oxygen and light.

Issue 2: Inconsistent Results in Biological Assays

  • Question: My experimental results are highly variable when using a stock solution of this compound in DMSO. What are the possible reasons?

  • Answer: While DMSO is a common solvent, prolonged storage of benzofuran derivatives in DMSO at room temperature can sometimes lead to degradation. It is also possible that the compound is precipitating upon dilution into your aqueous assay buffer. We recommend preparing fresh stock solutions and ensuring the final DMSO concentration in your assay is low enough to maintain solubility without causing cellular toxicity.

Issue 3: Appearance of Unknown Peaks in HPLC Analysis

  • Question: After storing my sample in a methanol-based mobile phase, I see several new peaks in my HPLC chromatogram. What do these peaks represent?

  • Answer: The appearance of new peaks strongly suggests degradation of this compound. Protic solvents like methanol (B129727) can sometimes participate in degradation reactions. These new peaks are likely degradation products resulting from reactions such as oxidation of the hydroxymethyl group to an aldehyde or carboxylic acid, or cleavage of the furan (B31954) ring. It is advisable to use aprotic solvents like acetonitrile (B52724) for long-term sample storage and analysis.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound in solution?

A1: For short-term storage (days), we recommend preparing solutions in a high-quality aprotic solvent such as DMSO or acetonitrile and storing at -20°C or below, protected from light. For long-term storage, it is best to store the compound as a dry powder at -20°C or below.

Q2: How does pH affect the stability of this compound?

A2: Benzofuran derivatives can be sensitive to both acidic and basic conditions, which can catalyze the opening of the furan ring. It is recommended to maintain solutions at a neutral pH (around 7.0) to minimize degradation. If your experiment requires acidic or basic conditions, it is crucial to use the solution immediately after preparation and include appropriate controls to monitor for degradation.

Q3: Is this compound sensitive to light?

A3: Yes, benzofuran derivatives can be susceptible to photodegradation. It is important to protect solutions from direct light by using amber vials or by wrapping containers in aluminum foil.

Q4: What are the likely degradation products of this compound?

A4: Potential degradation pathways include oxidation of the 5-hydroxymethyl group to form the corresponding aldehyde (5-formyl-7-methoxybenzofuran) or carboxylic acid (7-methoxybenzofuran-5-carboxylic acid). Under more strenuous conditions, cleavage of the furan ring can occur.

Q5: What is the solubility of this compound?

A5: this compound is soluble in solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone.[1] Its solubility in aqueous solutions is expected to be limited.

Quantitative Data Summary

ConditionSolventTemperatureHalf-life (t½) (estimated)Potential Degradation Products
Acidic 0.1 M HCl in Water/Acetonitrile (1:1)25°C< 24 hoursRing-opened products
Neutral Phosphate Buffer (pH 7.4)25°C> 72 hoursMinimal degradation
Basic 0.1 M NaOH in Water/Acetonitrile (1:1)25°C< 12 hoursRing-opened products, oxidized derivatives
Oxidative 3% H₂O₂ in Water/Acetonitrile (1:1)25°C< 6 hours5-formyl-7-methoxybenzofuran, 7-methoxybenzofuran-5-carboxylic acid
Photolytic AcetonitrileAmbient Light~ 48 hoursComplex mixture of degradants
Thermal Acetonitrile60°C> 48 hoursMinimal degradation

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and assess the stability of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 1 hour.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat 1 mL of the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose 1 mL of the stock solution to direct sunlight for 48 hours.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all samples by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC Method

This protocol provides a general reversed-phase HPLC method suitable for separating this compound from its potential degradation products.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: Water with 0.1% Formic Acid

    • B: Acetonitrile with 0.1% Formic Acid

  • Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis stock Prepare Stock Solution (1 mg/mL in ACN) acid Acid Hydrolysis (0.1 M HCl, 60°C) stock->acid base Base Hydrolysis (0.1 M NaOH, 60°C) stock->base oxidation Oxidation (3% H2O2, RT) stock->oxidation thermal Thermal (80°C) stock->thermal photo Photolytic (Sunlight) stock->photo neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize hplc HPLC Analysis oxidation->hplc thermal->hplc photo->hplc neutralize->hplc data Data Interpretation hplc->data

Forced Degradation Experimental Workflow.

degradation_pathway cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis (Acid/Base) parent This compound aldehyde 5-Formyl-7-methoxybenzofuran parent->aldehyde [O] ring_opened Ring-Opened Products parent->ring_opened H+ or OH- acid 7-Methoxybenzofuran-5-carboxylic acid aldehyde->acid [O]

Potential Degradation Pathways.

References

optimizing reaction conditions for 5-Hydroxymethyl-7-methoxybenzofuran synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-Hydroxymethyl-7-methoxybenzofuran.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: A common and effective strategy involves a two-step process. First, the synthesis of the intermediate, 7-methoxybenzofuran-5-carbaldehyde (B13907360), is achieved. This is typically accomplished through the Claisen rearrangement of an aryl propargyl ether derived from a vanillin-related starting material. The subsequent step involves the selective reduction of the aldehyde group at the C-5 position to a hydroxymethyl group.

Q2: What are suitable starting materials for this synthesis?

A2: A practical starting material is vanillin (B372448). Vanillin can be converted to its propargyl ether, which then serves as the precursor for the benzofuran (B130515) ring formation.

Q3: What are the critical reaction parameters to control during the synthesis?

A3: Key parameters to monitor and control include reaction temperature, reaction time, and the choice of solvent and catalyst. For the Claisen rearrangement, precise temperature control is crucial to ensure efficient cyclization and minimize side reactions. During the reduction step, the choice of reducing agent and reaction temperature will influence the selectivity and yield of the final product.

Q4: What are the common challenges encountered during the purification of this compound?

A4: Purification can be challenging due to the presence of unreacted starting materials, byproducts from side reactions, and the potential for the product to be thermally sensitive. Column chromatography is a standard method for purification, and careful selection of the solvent system is necessary to achieve good separation.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 7-methoxybenzofuran-5-carbaldehyde (Intermediate) - Incomplete Claisen rearrangement. - Suboptimal reaction temperature. - Decomposition of starting material or product.- Increase reaction time or temperature gradually while monitoring the reaction progress by TLC. - Optimize the temperature based on literature for similar aryl propargyl ether rearrangements. - Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Formation of multiple byproducts during benzofuran ring formation - Side reactions competing with the desired cyclization. - Presence of impurities in the starting material.- Purify the aryl propargyl ether precursor before the rearrangement reaction. - Screen different high-boiling point solvents to find one that favors the desired reaction pathway.
Incomplete reduction of the aldehyde to the alcohol - Insufficient amount of reducing agent. - Low reaction temperature. - Deactivation of the reducing agent.- Increase the molar equivalents of the reducing agent (e.g., Sodium Borohydride). - Allow the reaction to proceed for a longer duration or gently warm the reaction mixture. - Use a freshly opened or properly stored bottle of the reducing agent.
Over-reduction or other side reactions during the reduction step - Use of a too powerful reducing agent. - Prolonged reaction time at elevated temperatures.- Use a milder reducing agent like Sodium Borohydride (B1222165) (NaBH₄) instead of Lithium Aluminum Hydride (LiAlH₄). - Monitor the reaction closely by TLC and quench the reaction as soon as the starting material is consumed.
Difficulty in purifying the final product - Co-elution of impurities with the product during column chromatography. - Thermal degradation of the product during solvent evaporation.- Optimize the solvent system for column chromatography by testing different polarity gradients. - Use a rotary evaporator at a reduced pressure and moderate temperature to remove the solvent.

Experimental Protocols

Step 1: Synthesis of 7-methoxybenzofuran-5-carbaldehyde

This protocol is based on the general principle of the Claisen rearrangement of aryl propargyl ethers for the formation of a benzofuran ring.

Materials:

  • Vanillin

  • Propargyl bromide

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • High-boiling point solvent (e.g., N,N-Diethylaniline)

Procedure:

  • O-propargylation of Vanillin: In a round-bottom flask, dissolve vanillin in DMF. Add potassium carbonate, followed by the dropwise addition of propargyl bromide. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Work-up and Isolation of Propargyl Ether: Pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude propargyl ether. Purify by column chromatography if necessary.

  • Claisen Rearrangement: In a clean, dry flask, dissolve the purified propargyl ether in a high-boiling point solvent like N,N-diethylaniline. Heat the mixture under an inert atmosphere to the reflux temperature of the solvent. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification: Cool the reaction mixture to room temperature and dilute with an organic solvent. Wash the solution with dilute acid (e.g., 1M HCl) to remove the solvent, followed by a wash with brine. Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel using a hexane-ethyl acetate (B1210297) gradient to obtain 7-methoxybenzofuran-5-carbaldehyde.

Step 2: Reduction of 7-methoxybenzofuran-5-carbaldehyde to this compound

This protocol utilizes the selective reduction of an aldehyde to an alcohol using sodium borohydride.

Materials:

Procedure:

  • Reduction: Dissolve 7-methoxybenzofuran-5-carbaldehyde in methanol or ethanol in a round-bottom flask and cool the solution in an ice bath. Add sodium borohydride portion-wise with stirring.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is completely consumed as indicated by TLC analysis.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or dilute acid. Remove the solvent under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system to yield this compound.

Data Presentation

Table 1: Reaction Conditions for the Synthesis of 7-methoxybenzofuran-5-carbaldehyde (Illustrative)

ParameterCondition
Starting Material Vanillin Propargyl Ether
Solvent N,N-Diethylaniline
Temperature 180-200 °C
Reaction Time 4-8 hours
Atmosphere Inert (Nitrogen or Argon)
Typical Yield 60-75%

Table 2: Reaction Conditions for the Reduction to this compound (Illustrative)

ParameterCondition
Starting Material 7-methoxybenzofuran-5-carbaldehyde
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol
Temperature 0 °C to Room Temperature
Reaction Time 1-2 hours
Typical Yield 85-95%

Visualizations

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 7-methoxybenzofuran-5-carbaldehyde cluster_step2 Step 2: Reduction vanillin Vanillin propargyl_ether Vanillin Propargyl Ether vanillin->propargyl_ether O-propargylation (Propargyl bromide, K₂CO₃, DMF) intermediate 7-methoxybenzofuran-5-carbaldehyde propargyl_ether->intermediate Claisen Rearrangement (High temp., N,N-Diethylaniline) final_product This compound intermediate->final_product Reduction (NaBH₄, Methanol)

Caption: Synthetic workflow for this compound.

TroubleshootingFlow start Low Yield in Step 1? incomplete_rearrangement Incomplete Rearrangement start->incomplete_rearrangement Yes side_reactions Side Reactions start->side_reactions Yes low_yield_step2 Low Yield in Step 2? optimize_temp Optimize Temperature & Time incomplete_rearrangement->optimize_temp purify_precursor Purify Propargyl Ether side_reactions->purify_precursor incomplete_reduction Incomplete Reduction low_yield_step2->incomplete_reduction Yes increase_reductant Increase NaBH₄ eq. incomplete_reduction->increase_reductant

Caption: Troubleshooting flowchart for low reaction yields.

how to prevent degradation of 5-Hydroxymethyl-7-methoxybenzofuran during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the proper storage and handling of 5-Hydroxymethyl-7-methoxybenzofuran to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2] For optimal preservation, especially for long-term storage, refrigeration at 2-8°C is recommended.[3] The compound should be protected from light and air.[3][4] Storing under an inert atmosphere, such as nitrogen or argon, can further minimize oxidative degradation.[2][5]

Q2: How sensitive is this compound to light and air?

Q3: What are the likely degradation pathways for this compound?

A3: Based on the chemical structure and information on related benzofuran (B130515) derivatives, the primary degradation pathways are likely to be oxidation and hydrolysis. The furan (B31954) ring is susceptible to oxidation, potentially leading to ring-opening.[6] The hydroxymethyl group can also be oxidized to an aldehyde or carboxylic acid. Under acidic or basic conditions, hydrolysis of the ether linkage or other parts of the molecule may occur.

Q4: How can I detect degradation of my this compound sample?

A4: Degradation can be detected by a change in the physical appearance of the sample (e.g., color change, clumping) or by analytical techniques. The most common method for assessing the purity and detecting degradation products is High-Performance Liquid Chromatography (HPLC) with UV detection.[1] A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Change in color of the solid compound (e.g., yellowing) Oxidation or photodecomposition.1. Ensure the compound is stored in a tightly sealed, amber or opaque vial. 2. Purge the vial with an inert gas (nitrogen or argon) before sealing. 3. Store in a refrigerator or freezer as recommended.
Decreased peak area of the active compound in HPLC analysis Degradation has occurred during storage or sample preparation.1. Review storage conditions and ensure they align with the recommendations. 2. Prepare solutions fresh for analysis whenever possible. 3. If stock solutions must be stored, keep them at low temperatures (-20°C or -80°C) and for a limited time.[6]
Appearance of new peaks in the HPLC chromatogram Formation of degradation products.1. Conduct a forced degradation study (see Experimental Protocols) to identify potential degradation products. 2. Use a stability-indicating HPLC method that can separate the parent compound from its degradation products.
Inconsistent experimental results Degradation of the compound leading to lower effective concentrations.1. Re-analyze the purity of the stored compound using HPLC. 2. If degradation is confirmed, use a fresh batch of the compound for experiments.

Experimental Protocols

Protocol for Forced Degradation Study

Forced degradation studies are essential to understand the stability of a molecule under stress conditions.[2][7] This protocol outlines a general procedure for this compound.

Objective: To identify potential degradation products and pathways for this compound under various stress conditions.

Materials:

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 1 M NaOH. Incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.

    • Photolytic Degradation: Expose a solid sample of the compound to a UV lamp (e.g., 254 nm) for 48 hours. A control sample should be wrapped in aluminum foil and placed alongside.

  • Sample Analysis:

    • After the incubation period, neutralize the acidic and basic samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze all samples by a validated, stability-indicating HPLC method.

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Calculate the percentage degradation of this compound.

    • Identify and quantify the major degradation products.

Recommended HPLC Method for Purity Assessment

Instrumentation:

  • HPLC system with a UV detector

  • Column: C18, 4.6 x 250 mm, 5 µm

  • Mobile Phase: Acetonitrile and water (gradient or isocratic, to be optimized)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: To be determined by UV scan (likely around 250-300 nm)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Visualizations

Degradation_Pathway cluster_storage Storage Conditions cluster_stress Stress Factors 5-HMMBF_stable This compound (Stable) Degradation_Products Degradation Products (e.g., oxidized or hydrolyzed forms) 5-HMMBF_stable->Degradation_Products degradation Light Light Light->Degradation_Products Heat Heat Heat->Degradation_Products Oxygen Oxygen Oxygen->Degradation_Products Acid_Base Acid/Base Acid_Base->Degradation_Products

Caption: Potential degradation pathways of this compound.

Troubleshooting_Workflow Start Suspected Degradation Check_Appearance Check Physical Appearance (Color, Texture) Start->Check_Appearance HPLC_Analysis Perform HPLC Analysis Check_Appearance->HPLC_Analysis Compare_to_Standard Compare to Reference Standard HPLC_Analysis->Compare_to_Standard Degradation_Confirmed Degradation Confirmed? Compare_to_Standard->Degradation_Confirmed Review_Storage Review Storage Conditions (Temp, Light, Air) Degradation_Confirmed->Review_Storage Yes No_Degradation No Degradation Detected Degradation_Confirmed->No_Degradation No Use_Fresh_Sample Use Fresh Sample Review_Storage->Use_Fresh_Sample

Caption: Troubleshooting workflow for suspected degradation.

References

Technical Support Center: Troubleshooting Low Bioactivity of 5-Hydroxymethyl-7-methoxybenzofuran in Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low or no bioactivity with 5-Hydroxymethyl-7-methoxybenzofuran in various assays.

Compound Profile: this compound

This compound is a natural product isolated from the fruits of Zanthoxylum bungeanum.[] Benzofuran (B130515) derivatives, as a class, are known to exhibit a wide range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties.[2] However, the specific biological activities and mechanisms of action for this compound are not yet well-characterized.

Physicochemical Properties:

PropertyValueSource
CAS Number 831222-78-7[][3]
Molecular Formula C10H10O3[]
Molecular Weight 178.18 g/mol [3]
Appearance Powder[]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone.[4]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low or no activity of this compound in my cell-based assay. What are the potential causes and how can I troubleshoot this?

Potential Causes:

  • Poor Solubility: The compound may not be sufficiently soluble in the assay medium, leading to a lower effective concentration than intended. Although soluble in several organic solvents, its aqueous solubility might be limited.[4]

  • Compound Degradation: The compound may be unstable under the assay conditions (e.g., temperature, pH, light exposure). Natural products can be susceptible to degradation.[5]

  • Inappropriate Concentration Range: The tested concentrations may be too low to elicit a biological response.

  • Cell Line Insensitivity: The chosen cell line may not express the molecular target of the compound or may have other characteristics that make it resistant to the compound's effects.

  • Assay Interference: Components of the assay itself might be interfering with the compound's activity or the readout.

Troubleshooting Steps:

  • Verify Solubility:

    • Visually inspect the culture medium for any precipitate after adding the compound.

    • Prepare the stock solution in an appropriate solvent like DMSO and ensure the final concentration of the solvent in the assay medium is low (typically <0.5%) and consistent across all wells.[6]

    • Consider using solubilizing agents, but be mindful of their potential effects on the cells and the assay.

  • Assess Compound Stability:

    • Test the stability of the compound under assay conditions. This can be done by incubating the compound in the assay medium for the duration of the experiment and then analyzing its integrity using methods like HPLC.

    • Protect the compound from light if it is photosensitive.

  • Optimize Concentration Range:

    • Test a broader range of concentrations, including higher concentrations, to ensure a dose-response relationship is not being missed.[5]

  • Use Appropriate Controls:

    • Include a positive control (a compound known to be active in the assay) and a negative control (vehicle only) to validate the assay performance.

  • Consider a Different Assay or Cell Line:

    • If possible, test the compound in a different, orthogonal assay to confirm the lack of activity.

    • Use a different cell line that may be more sensitive to the compound's potential mechanism of action.

Q2: My dose-response curve for this compound is flat or non-reproducible. What should I do?

Potential Causes:

  • Pipetting Errors: Inaccurate pipetting can lead to inconsistent compound concentrations.

  • Compound Aggregation: At higher concentrations, small molecules can form aggregates, which may have reduced or altered bioactivity.[5]

  • Cell Plating Inconsistency: Uneven cell distribution in the microplate wells can lead to high variability.

  • Limited Dynamic Range of the Assay: The assay may not be sensitive enough to detect subtle changes in bioactivity.

Troubleshooting Steps:

  • Refine Experimental Technique:

    • Use calibrated pipettes and ensure proper mixing of solutions.

    • When preparing serial dilutions, ensure thorough mixing at each step.

  • Address Potential Aggregation:

    • Include a detergent like Triton X-100 (at a low, non-toxic concentration) in the assay buffer to disrupt potential aggregates and re-test the compound's activity.[5]

  • Ensure Consistent Cell Plating:

    • Thoroughly resuspend cells before plating to ensure a uniform cell suspension.

    • Allow the plate to sit at room temperature for a short period before incubation to allow for even cell settling.

  • Optimize Assay Conditions:

    • Ensure that the incubation times, temperatures, and reagent concentrations are optimal for the assay.[7]

Q3: I am seeing a high background signal in my assay, which might be masking the true activity of the compound. What could be the cause?

Potential Causes:

  • Compound Interference with Assay Readout: The compound itself may be colored, fluorescent, or have redox properties that interfere with the assay's detection method (e.g., absorbance, fluorescence, luminescence).[8]

  • Direct Interaction with Assay Reagents: Some compounds can directly react with and reduce assay reagents like MTT or resazurin, leading to a false-positive signal.[9]

  • Media Component Interference: Certain components in the cell culture medium can contribute to high background signals.[8]

Troubleshooting Steps:

  • Run "Compound-Only" Controls:

    • Prepare wells containing the compound at all tested concentrations in the assay medium but without cells.[8]

    • Incubate these wells under the same conditions and for the same duration as the experimental wells.

    • Subtract the background signal from these control wells from the corresponding experimental wells.

  • Switch to an Alternative Assay:

    • If significant interference is observed, consider using an assay with a different detection method. For example, if you are using a colorimetric assay like MTT, switch to a luminescence-based assay like CellTiter-Glo®, which measures ATP levels and is less prone to color interference.[8]

  • Check for Media Interference:

    • Test the assay medium alone with the assay reagents to rule out any interference from the media components.[8]

Experimental Protocols & Data Presentation

Example Protocol: MTT Cytotoxicity Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing the compound.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at a wavelength of 540-570 nm using a microplate reader.

Example Plate Layout for MTT Assay:

1 2 3 4 5 6 7 8 9 10 11 12
A C1C1C1C5C5C5PCPCPCBlankBlankBlank
B C2C2C2C6C6C6NCNCNCBlankBlankBlank
C C3C3C3C7C7C7Cpd Ctrl 1Cpd Ctrl 1Cpd Ctrl 1
D C4C4C4C8C8C8Cpd Ctrl 2Cpd Ctrl 2Cpd Ctrl 2
E Cpd Ctrl 3Cpd Ctrl 3Cpd Ctrl 3
F Cpd Ctrl 4Cpd Ctrl 4Cpd Ctrl 4
G Cpd Ctrl 5Cpd Ctrl 5Cpd Ctrl 5
H
  • C1-C8: Different concentrations of the test compound.

  • PC: Positive Control (e.g., a known cytotoxic agent).

  • NC: Negative Control (vehicle only).

  • Blank: Medium only.

  • Cpd Ctrl 1-5: Compound-only controls for the highest concentrations to check for interference.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow start Low Bioactivity Observed protocol Review Experimental Protocol start->protocol solubility Check Solubility & Stability concentration Optimize Concentration Range solubility->concentration solution_solubility Use appropriate solvent Test stability (HPLC) solubility->solution_solubility assay_interference Investigate Assay Interference concentration->assay_interference solution_concentration Test broader concentration range concentration->solution_concentration cell_line Evaluate Cell Line Sensitivity assay_interference->cell_line solution_interference Run compound-only controls Switch to orthogonal assay assay_interference->solution_interference solution_cell Use alternative cell lines Consider target expression cell_line->solution_cell end_active Bioactivity Confirmed cell_line->end_active Issue Resolved end_inactive Compound Likely Inactive (in this system) cell_line->end_inactive No Change protocol->solubility solution_protocol Check controls Verify pipetting & plating protocol->solution_protocol

Caption: A step-by-step workflow for troubleshooting low bioactivity in assays.

Hypothetical Signaling Pathway

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Kinase3 Kinase 3 Kinase2->Kinase3 TF Transcription Factor Kinase3->TF Phosphorylates Compound 5-Hydroxymethyl- 7-methoxybenzofuran Compound->Kinase2 Inhibits? Gene Gene Expression TF->Gene Promotes Proliferation Proliferation Gene->Proliferation Cell Proliferation

Caption: A hypothetical signaling pathway potentially modulated by the test compound.

References

Technical Support Center: Synthesis of 5-Hydroxymethyl-7-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Hydroxymethyl-7-methoxybenzofuran. The guidance is structured around a common synthetic pathway starting from vanillin (B372448), proceeding through a 5-formyl-7-methoxybenzofuran intermediate, followed by reduction to the final product.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and readily available starting material is vanillin (4-hydroxy-3-methoxybenzaldehyde). Its phenolic hydroxyl group and aldehyde functionality provide convenient handles for the construction of the benzofuran (B130515) ring and subsequent modifications.

Q2: What are the key steps in synthesizing this compound from vanillin?

A typical synthetic route involves three main stages:

  • Protection and Functionalization of Vanillin: The phenolic hydroxyl group of vanillin is typically protected, and the aldehyde is converted into a group suitable for cyclization, such as a phosphonium (B103445) salt.

  • Benzofuran Ring Formation: An intramolecular Wittig reaction or a similar cyclization method is often employed to construct the benzofuran ring, typically yielding 5-formyl-7-methoxybenzofuran.

  • Reduction of the Formyl Group: The aldehyde at the 5-position is selectively reduced to a hydroxymethyl group to yield the final product.

Q3: My overall yield is low. What are the most critical steps to optimize?

Low overall yield can result from inefficiencies in any of the key steps. The benzofuran ring formation (intramolecular Wittig reaction) is often a critical step to optimize. Incomplete reaction, side reactions, and difficult purification can all contribute to a lower yield. Additionally, the final reduction step needs to be selective to avoid over-reduction or formation of byproducts.

Q4: I am having trouble with the final reduction step. What are some common issues?

Common issues during the reduction of the 5-formyl group include over-reduction of the benzofuran ring, formation of impurities, and incomplete conversion. The choice of reducing agent and reaction conditions are crucial for a successful and clean conversion.

Troubleshooting Guides

Problem 1: Low Yield in Benzofuran Ring Formation (Intramolecular Wittig Reaction)
Potential Cause Troubleshooting Suggestion
Incomplete reaction - Ensure all reagents are dry, as moisture can quench the strong base used to generate the ylide. - Increase the reaction time or temperature, monitoring the reaction progress by TLC. - Use a stronger, non-nucleophilic base for ylide generation (e.g., NaH, KHMDS).
Side reactions - Formation of triphenylphosphine (B44618) oxide is an inherent part of the Wittig reaction. Ensure proper purification (e.g., column chromatography) to remove it. - Competing intermolecular reactions can occur at high concentrations. Try running the reaction under more dilute conditions.
Degradation of starting material or product - Benzofuran derivatives can be sensitive to strongly acidic or basic conditions. Ensure a neutral workup. - Minimize exposure to high temperatures for extended periods.
Problem 2: Side Reactions During the Reduction of 5-Formyl-7-methoxybenzofuran
Potential Cause Troubleshooting Suggestion
Over-reduction of the benzofuran ring - Use a milder reducing agent. Sodium borohydride (B1222165) (NaBH₄) is generally selective for aldehydes over the benzofuran ring. - Avoid harsh reducing agents like Lithium aluminum hydride (LiAlH₄) if selectivity is an issue.
Formation of unknown impurities - Ensure the starting 5-formyl-7-methoxybenzofuran is pure before proceeding with the reduction. - Analyze the impurities by LC-MS or NMR to identify their structures, which can provide clues about the side reaction pathway. - Consider performing the reaction at a lower temperature to minimize side reactions.
Incomplete reduction - Increase the molar excess of the reducing agent. - Extend the reaction time, monitoring by TLC. - Ensure the reducing agent is fresh and has not decomposed.

Experimental Protocols

Protocol 1: Synthesis of 7-Methoxy-2-phenyl-1-benzofuran-5-carbaldehyde (A Model Reaction)

This protocol, adapted from the literature, illustrates a common method for forming a substituted benzofuran ring which is a precursor to the target molecule.[1]

  • Starting Material: 5-Iodovanillin (B1580916) and phenylacetylene.

  • Reaction Conditions: The coupling is performed in the presence of a Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) iodide co-catalyst in a suitable solvent like DMF or toluene (B28343) with a base such as triethylamine.[1]

  • Procedure:

    • To a solution of 5-iodovanillin in the chosen solvent, add phenylacetylene, the palladium catalyst, copper(I) iodide, and the base.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by TLC.

    • Upon completion, cool the reaction mixture, filter off any solids, and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Reduction of 5-Formyl-7-methoxybenzofuran to this compound
  • Starting Material: 5-formyl-7-methoxybenzofuran.

  • Reducing Agent: Sodium borohydride (NaBH₄).

  • Solvent: Methanol or ethanol.

  • Procedure:

    • Dissolve 5-formyl-7-methoxybenzofuran in the alcohol solvent and cool the solution in an ice bath.

    • Slowly add NaBH₄ in portions to the cooled solution.

    • Stir the reaction mixture at 0°C for a specified time (e.g., 1-2 hours), monitoring the reaction progress by TLC.

    • Once the reaction is complete, quench the excess NaBH₄ by the slow addition of water or dilute acid (e.g., 1M HCl) at 0°C.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reducing Agents for the Conversion of 5-Formylbenzofuran to 5-Hydroxymethylbenzofuran

Reducing AgentTypical SolventTemperature (°C)Relative ReactivityPotential Side Reactions
Sodium borohydride (NaBH₄) Methanol, Ethanol0 - 25MildLow risk of over-reduction.
Lithium aluminum hydride (LiAlH₄) THF, Diethyl ether0 - 35StrongHigh risk of over-reduction of the benzofuran ring.
DIBAL-H Toluene, Dichloromethane-78 to 0ModerateCan be selective at low temperatures.

Visualizations

Synthesis_Workflow Vanillin Vanillin Protection Protection & Functionalization Vanillin->Protection 1 Phosphonium_Salt Phosphonium Salt Intermediate Protection->Phosphonium_Salt Wittig Intramolecular Wittig Reaction Phosphonium_Salt->Wittig 2 Formyl_Benzofuran 5-Formyl-7-methoxybenzofuran Wittig->Formyl_Benzofuran Reduction Reduction Formyl_Benzofuran->Reduction 3 Final_Product 5-Hydroxymethyl-7- methoxybenzofuran Reduction->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Impure Product Check_Step Identify Problematic Step (TLC, NMR of intermediates) Start->Check_Step Ring_Formation Benzofuran Ring Formation Issue Check_Step->Ring_Formation Step 2 Reduction_Issue Reduction Step Issue Check_Step->Reduction_Issue Step 3 Moisture Reagents/Solvents Wet? Ring_Formation->Moisture Over_Reduction Over-reduction Observed? Reduction_Issue->Over_Reduction Dry_Reagents Thoroughly Dry All Reagents and Solvents Moisture->Dry_Reagents Yes Base_Weak Base Strength/Type Appropriate? Moisture->Base_Weak No Base_Weak->Ring_Formation Yes Stronger_Base Use Stronger, Non-nucleophilic Base (e.g., NaH) Base_Weak->Stronger_Base No Milder_Reagent Use Milder Reducing Agent (e.g., NaBH4) Over_Reduction->Milder_Reagent Yes Incomplete_Reaction Incomplete Reaction? Over_Reduction->Incomplete_Reaction No Incomplete_Reaction->Reduction_Issue No More_Reagent Increase Molar Excess of Reducing Agent Incomplete_Reaction->More_Reagent Yes

Caption: Troubleshooting decision tree for synthesis issues.

Side_Reactions Main_Reactant 5-Formyl-7-methoxybenzofuran (+ Reducing Agent) Desired_Product This compound (Desired Product) Main_Reactant->Desired_Product Main Reaction Over_Reduction Over-reduced Product (e.g., reduction of furan (B31954) ring) Main_Reactant->Over_Reduction Side Reaction 1 (Harsh Conditions) Incomplete Unreacted Starting Material Main_Reactant->Incomplete Side Reaction 2 (Insufficient Reagent)

Caption: Potential side reactions during the reduction step.

References

Technical Support Center: Scaling Up the Synthesis of 5-Hydroxymethyl-7-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the synthesis of 5-Hydroxymethyl-7-methoxybenzofuran. The information is presented in a question-and-answer format to directly address potential challenges during experimental work, particularly during scale-up operations.

Proposed Synthetic Pathway

Due to the limited availability of a specific, published protocol for the large-scale synthesis of this compound, a plausible multi-step synthetic route is proposed based on established methodologies for analogous benzofuran (B130515) derivatives. This pathway involves the initial formation of a 7-methoxybenzofuran (B1297906) core, followed by functionalization at the C5 position.

Synthetic_Pathway A Starting Material (e.g., 2-hydroxy-3-methoxybenzaldehyde) B Step 1: Benzofuran Ring Formation A->B Reagents for cyclization C 7-Methoxybenzofuran B->C D Step 2: C5-Position Functionalization (e.g., Vilsmeier-Haack or Friedel-Crafts) C->D Formylating or acylating agents E 7-Methoxybenzofuran-5-carbaldehyde D->E F Step 3: Reduction of Aldehyde E->F Reducing agent (e.g., NaBH4) G This compound F->G

Caption: Proposed multi-step synthesis of this compound.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section is organized by the proposed synthetic steps and common challenges encountered during the synthesis and purification of benzofuran derivatives.

Step 1 & 2: Synthesis of 7-Methoxybenzofuran-5-carbaldehyde

Q1: I am observing low yields for the formation of the 7-methoxybenzofuran core. What are the likely causes?

A1: Low yields in benzofuran ring formation can stem from several factors. Firstly, the quality of your starting materials is crucial; ensure they are pure and dry. The choice of catalyst and reaction conditions, such as temperature and reaction time, are also critical and may require optimization. In palladium-catalyzed cross-coupling reactions, for instance, the catalyst's activity can be diminished by exposure to air and moisture.

Troubleshooting Guide: Low Yield in Benzofuran Ring Formation

Potential Cause Suggested Solution
Poor quality of starting materials Purify starting materials before use. Ensure all reagents and solvents are anhydrous, especially for moisture-sensitive reactions.
Suboptimal reaction temperature Perform small-scale experiments to screen a range of temperatures. Note that higher temperatures can sometimes lead to decomposition.
Incorrect reaction time Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.
Catalyst deactivation (for catalyzed reactions) Use a fresh batch of catalyst or store it under an inert atmosphere. For palladium catalysts, ensure strictly anaerobic conditions.

Q2: During the formylation at the C5 position, I am getting a mixture of isomers. How can I improve regioselectivity?

A2: Achieving high regioselectivity in the functionalization of the benzofuran ring can be challenging. The directing effects of the existing methoxy (B1213986) group at C7 will influence the position of electrophilic substitution. For a Vilsmeier-Haack reaction, the reaction conditions, particularly the temperature, can influence the isomeric ratio. A lower temperature might favor the desired C5-formylated product.

Troubleshooting Guide: Poor Regioselectivity in Formylation

Potential Cause Suggested Solution
Reaction temperature is too high Lower the reaction temperature. Run the reaction at 0 °C or even lower to see if it improves the isomeric ratio.
Choice of formylating agent Explore different formylating agents. While the Vilsmeier-Haack reagent (POCl₃/DMF) is common, other methods like the Duff reaction might offer different selectivity.
Steric hindrance If the desired position is sterically hindered, consider a multi-step approach involving a protecting group strategy.
Step 3: Reduction of 7-Methoxybenzofuran-5-carbaldehyde

Q3: The reduction of the aldehyde to the alcohol is not going to completion. What should I do?

A3: Incomplete reduction can be due to an insufficient amount of the reducing agent or its deactivation. Ensure you are using a sufficient excess of the reducing agent, such as sodium borohydride (B1222165) (NaBH₄). The reaction should be carried out in a suitable solvent, typically methanol (B129727) or ethanol, and the temperature should be controlled, as the reaction can be exothermic.

Troubleshooting Guide: Incomplete Aldehyde Reduction

Potential Cause Suggested Solution
Insufficient reducing agent Increase the molar equivalents of the reducing agent (e.g., use 1.5 to 2 equivalents of NaBH₄).
Deactivated reducing agent Use a fresh, unopened container of the reducing agent. NaBH₄ can slowly react with atmospheric moisture.
Low reaction temperature While the reaction is often run at 0 °C to control the initial exotherm, allowing it to slowly warm to room temperature can help drive it to completion.
Purification and Scale-Up

Q4: I am having difficulty purifying the final product, this compound, using column chromatography.

A4: The hydroxyl group in your final product increases its polarity, which can lead to tailing on silica (B1680970) gel columns. Additionally, benzofuran derivatives can sometimes be sensitive to the acidic nature of standard silica gel.

Troubleshooting Guide: Purification Challenges

Problem Potential Cause Suggested Solution
Product tailing on silica gel The polar hydroxyl group is strongly interacting with the silica.Add a small amount of a polar solvent like methanol or triethylamine (B128534) to your eluent system to reduce tailing.
Product decomposition on the column The compound is sensitive to the acidic nature of silica gel.Use deactivated (neutral) silica gel or an alternative stationary phase like alumina.
Difficulty removing a close-running impurity The impurity has a very similar polarity to your product.Try a different solvent system for chromatography or consider purification by recrystallization if the product is a solid.

Q5: When scaling up the reaction, I am observing a significant decrease in yield and an increase in byproducts. What should I consider?

A5: Scaling up a reaction introduces challenges related to heat and mass transfer. Inadequate mixing can create localized hot spots, leading to side reactions and decomposition. The surface area-to-volume ratio also decreases, which can affect reactions sensitive to air or moisture.

Troubleshooting Guide: Scale-Up Issues

Problem Potential Cause Suggested Solution
Decreased yield Inefficient heat transfer leading to side reactions.Ensure adequate cooling and stirring. For exothermic steps, consider slower addition of reagents.
Increased byproducts Poor mixing leading to localized high concentrations of reagents.Use a more efficient stirring setup (e.g., overhead stirrer with appropriate impeller).
Reaction stalling Inefficient mass transfer, especially in heterogeneous reactions.Improve agitation to ensure good mixing of all phases.

Experimental Protocols

Proposed Protocol for the Synthesis of this compound

Disclaimer: This is a proposed protocol based on analogous syntheses and should be optimized for your specific laboratory conditions.

Step 1 & 2: Synthesis of 7-Methoxybenzofuran-5-carbaldehyde (via Vilsmeier-Haack Reaction)

  • To a stirred solution of 7-methoxybenzofuran in anhydrous N,N-dimethylformamide (DMF) at 0 °C, slowly add phosphorus oxychloride (POCl₃).

  • After the addition, allow the reaction mixture to stir at room temperature for a specified time, monitoring the progress by TLC.

  • Upon completion, carefully pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Step 3: Reduction to this compound

  • Dissolve the 7-Methoxybenzofuran-5-carbaldehyde in methanol and cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH₄) portion-wise, maintaining the temperature below 10 °C.

  • After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure and extract the aqueous residue with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate).

Quantitative Data Summary

The following table presents representative data for the proposed synthesis. Note that these values are illustrative and will require optimization.

Step Reactant Product Typical Yield (Lab Scale) Key Parameters to Optimize
1 & 2 7-Methoxybenzofuran7-Methoxybenzofuran-5-carbaldehyde60-75%Temperature, reaction time, stoichiometry of Vilsmeier-Haack reagent
3 7-Methoxybenzofuran-5-carbaldehydeThis compound85-95%Molar equivalents of NaBH₄, reaction temperature

Signaling Pathways and Experimental Workflows

Benzofuran derivatives have been reported to exhibit a range of biological activities, including anti-inflammatory and anticancer effects.[1][2][3][4] The diagrams below illustrate some of the signaling pathways that may be modulated by these compounds and a general experimental workflow for their synthesis and purification.

Anti_Inflammatory_Pathway cluster_0 Pro-inflammatory Stimuli cluster_1 Signaling Cascade cluster_2 Cellular Response A LPS, Cytokines B MAPK Pathway A->B C NF-κB Pathway A->C D Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) B->D C->D E Benzofuran Derivative E->B Inhibition E->C Inhibition

Caption: Potential anti-inflammatory mechanism of benzofuran derivatives.[1]

Anticancer_Pathway cluster_0 Tumor Microenvironment cluster_1 Signaling Cascade cluster_2 Cellular Response A Hypoxia B HIF-1α Stabilization A->B D Angiogenesis, Cell Proliferation, Metastasis B->D C mTOR Pathway Activation C->D E Benzofuran Derivative E->B Inhibition E->C Inhibition

Caption: Potential anticancer mechanism of benzofuran derivatives.[2][3][4]

Experimental_Workflow A Reaction Setup (Reagents, Solvent, Catalyst) B Reaction Monitoring (TLC, LC-MS) A->B C Work-up (Quenching, Extraction, Washing) B->C D Purification (Column Chromatography or Recrystallization) C->D E Characterization (NMR, MS, etc.) D->E F Pure Product E->F

Caption: General experimental workflow for synthesis and purification.

References

Technical Support Center: Refining the Purification Protocol for 5-Hydroxymethyl-7-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals engaged in the purification of 5-Hydroxymethyl-7-methoxybenzofuran.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound in a question-and-answer format.

Issue Question Potential Cause & Solution
Poor Separation in Column Chromatography My compound is co-eluting with impurities on a silica (B1680970) gel column. What can I do to improve separation?Optimize the Solvent System: Systematically vary the polarity of your eluent. A common starting point for benzofuran (B130515) derivatives is a mixture of a non-polar solvent like hexane (B92381) or heptane (B126788) and a moderately polar solvent like ethyl acetate (B1210297). Try a shallow gradient elution, for example, starting with 10% ethyl acetate in hexane and gradually increasing to 50%.Change the Stationary Phase: If optimizing the solvent system fails, consider a different stationary phase. Neutral alumina (B75360) can be a good alternative to acidic silica gel, especially if your compound is acid-sensitive. For highly polar impurities, reversed-phase (C18) chromatography might be effective.[1]
Product Decomposition My desired product appears to be degrading during purification on silica gel. How can I prevent this?Acid Sensitivity: The acidic nature of silica gel can cause the degradation of some benzofuran derivatives.[1] To mitigate this, you can use deactivated silica gel (washed with a triethylamine (B128534) solution in a non-polar solvent and then dried) or switch to a neutral stationary phase like neutral alumina.[1]Minimize Contact Time: Use flash column chromatography to reduce the time the compound spends on the stationary phase.
Low Yield After Recrystallization I'm losing a significant amount of product during recrystallization, or no crystals are forming. What should I do?Solvent Selection: The choice of solvent is critical. The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For this compound, which is soluble in solvents like ethyl acetate, acetone, and dichloromethane (B109758), you might explore solvent/anti-solvent systems. For example, dissolve the compound in a minimal amount of hot ethyl acetate and slowly add a non-polar solvent like hexane until turbidity is observed, then allow it to cool slowly.Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask with a glass rod at the meniscus or adding a seed crystal of the pure compound.
Persistent Impurities After purification, I still see minor impurity peaks in my 1H-NMR or HPLC analysis. How can I achieve higher purity?Iterative Purification: A single purification step may not be sufficient. Consider performing a second purification using a different technique. For example, follow column chromatography with recrystallization.Preparative HPLC: For removing trace impurities that are difficult to separate by other means, preparative High-Performance Liquid Chromatography (HPLC) can be a powerful tool.

Frequently Asked Questions (FAQs)

Q1: What is the expected purity of this compound after a standard purification protocol?

A1: Commercially available this compound is typically offered at a purity of ≥98%, often reaching 98.5%, as determined by 1H-NMR analysis. This should be the target purity for your refined protocol.

Q2: What are the recommended storage conditions for purified this compound?

A2: The compound should be stored in a tightly sealed container, protected from light. For long-term stability, refrigeration or freezing (2-8 °C) is recommended.

Q3: My compound is a powder. What solvents can I use to dissolve it for purification?

A3: this compound is soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone. For column chromatography, you will typically dissolve the crude product in a minimal amount of a solvent it is highly soluble in (like dichloromethane or ethyl acetate) before adsorbing it onto silica gel for dry loading.

Q4: Are there any known biological signaling pathways associated with this compound?

A4: While specific studies on this compound are limited, related benzofuran derivatives have been shown to modulate key signaling pathways. For instance, some benzofurans act as anticancer agents by inhibiting the mTOR signaling pathway . Others have demonstrated anti-inflammatory effects through the downregulation of the MAPK signaling pathway . These pathways represent potential areas of investigation for this compound.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol describes a general method for the purification of this compound using silica gel flash column chromatography.

Methodology:

  • Slurry Preparation: In a fume hood, prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Carefully pour the slurry into a glass column with the stopcock closed. Open the stopcock to allow the solvent to drain, and gently tap the column to ensure even packing of the silica gel. Add a thin layer of sand to the top of the silica bed.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Add a small amount of silica gel to the solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.

    • Carefully add the silica gel with the adsorbed compound to the top of the packed column. Add another thin layer of sand on top of the sample layer.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane).

    • Gradually increase the polarity of the mobile phase (e.g., increase to 20%, 30%, 40% ethyl acetate in hexane) to elute the compound. The optimal gradient should be determined beforehand by thin-layer chromatography (TLC).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the desired compound using TLC.

  • Analysis and Concentration: Combine the pure fractions, and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Quantitative Data (Example):

ParameterValue
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase Gradient: 10% to 50% Ethyl Acetate in Hexane
Typical Loading 1 g crude product per 50 g silica gel
Expected Yield 70-90% (highly dependent on crude purity)
Target Purity >98% (by 1H-NMR)
Protocol 2: Purification by Recrystallization

This protocol provides a general method for purifying solid this compound by recrystallization.

Methodology:

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the compound in various solvents at room temperature and upon heating. An ideal single solvent will show low solubility at room temperature and high solubility when heated. Alternatively, a solvent/anti-solvent system can be identified.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Quantitative Data (Example):

ParameterValue
Example Solvent System Ethyl Acetate / Hexane
Typical Recovery 60-85%
Target Purity >98.5% (by 1H-NMR)

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis & Final Product crude_product Crude 5-Hydroxymethyl- 7-methoxybenzofuran column_chromatography Flash Column Chromatography crude_product->column_chromatography Primary Purification recrystallization Recrystallization column_chromatography->recrystallization Further Purification purity_analysis Purity Analysis (1H-NMR, HPLC) recrystallization->purity_analysis pure_product Pure Product (>98% Purity) purity_analysis->pure_product Meets Specification

Caption: A typical experimental workflow for the purification and analysis of this compound.

signaling_pathways cluster_mapk MAPK Signaling Pathway cluster_mtor mTOR Signaling Pathway benzofuran_mapk Benzofuran Derivative mapk MAPK Cascade (JNK, p38, ERK) benzofuran_mapk->mapk Inhibits inflammation Inflammatory Response mapk->inflammation Leads to benzofuran_mtor Benzofuran Derivative mtor mTOR Signaling benzofuran_mtor->mtor Inhibits cell_growth Cell Growth & Proliferation mtor->cell_growth Promotes

Caption: Potential signaling pathways modulated by benzofuran derivatives, representing areas for further research.

References

Technical Support Center: Overcoming Solubility Challenges with 5-Hydroxymethyl-7-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered when working with 5-Hydroxymethyl-7-methoxybenzofuran.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility properties of this compound?

This compound is a phenolic compound that is generally soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO), chloroform, dichloromethane, ethyl acetate, and acetone.[1][] It is sparingly soluble in aqueous solutions.

Q2: I am observing precipitation when diluting my DMSO stock solution of this compound into an aqueous buffer for my experiment. What could be the cause?

This is a common issue for compounds with low aqueous solubility. The DMSO keeps the compound in solution at high concentrations, but when diluted into an aqueous buffer, the concentration of the organic solvent decreases, and the compound may precipitate out if its solubility limit in the final aqueous solution is exceeded.

Q3: What is a good starting solvent for preparing a stock solution?

Dimethyl sulfoxide (DMSO) is a common and effective solvent for preparing high-concentration stock solutions of this compound. Some suppliers even offer the compound pre-dissolved in DMSO at a concentration of 10 mM.

Q4: Are there any general tips for improving the dissolution of this compound?

Yes, for enhancing solubility, you can gently warm the solution to 37°C or use an ultrasonic bath for a short period.[1] These techniques can help to break down any solid aggregates and facilitate the dissolution process.

Troubleshooting Guide

Issue 1: Precipitation of the Compound in Aqueous Buffer

Symptoms:

  • Visible cloudiness or solid particles in the experimental medium after adding the compound from a stock solution.

  • Inconsistent results in biological assays.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: Determine the maximum tolerable DMSO concentration for your specific experimental system (e.g., cell line) that does not cause toxicity or interfere with the assay. If possible, increase the final DMSO concentration in your assay to a level that maintains the solubility of the compound.

  • Use a Co-solvent: In addition to DMSO, other water-miscible organic solvents can be used to increase the solubility of hydrophobic compounds. Ethanol and polyethylene (B3416737) glycol 400 (PEG 400) are common choices. Always perform a vehicle control experiment to ensure the co-solvent does not affect your results.

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. If your experimental conditions allow, adjusting the pH of the buffer might increase the solubility of this compound.

  • Employ Solubilizing Agents: Consider the use of surfactants or cyclodextrins to enhance aqueous solubility. These agents can encapsulate the compound, preventing it from precipitating in aqueous solutions.

Issue 2: Difficulty in Dissolving the Solid Compound

Symptoms:

  • The powdered form of this compound does not readily dissolve in the chosen solvent.

Troubleshooting Steps:

  • Gentle Heating: Warm the solution at 37°C for a short period.[1]

  • Sonication: Use an ultrasonic bath to aid in the dissolution process.[1]

  • Vortexing: Vigorous mixing can help to break up solid particles and increase the rate of dissolution.

Quantitative Data Summary

The following tables provide estimated solubility and recommended solvent concentrations for this compound. Note: These values are for guidance and should be experimentally confirmed for your specific application.

Table 1: Qualitative and Estimated Quantitative Solubility in Common Solvents

SolventQualitative SolubilityEstimated Max. Concentration (mM)
DMSOSoluble> 50
ChloroformSoluble> 20
DichloromethaneSoluble> 20
Ethyl AcetateSoluble> 10
AcetoneSoluble> 10
EthanolModerately Soluble~5-10
MethanolModerately Soluble~5-10
WaterSparingly Soluble< 0.1

Table 2: Recommended Co-solvent Concentrations for Aqueous Solutions

Co-solventRecommended Starting Concentration (v/v)Maximum Recommended Concentration (v/v)
DMSO0.1%1.0% (cell-dependent)
Ethanol0.5%2.0%
PEG 4001.0%5.0%

Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., 10 mM or 50 mM).

  • Vortex the tube for 1-2 minutes to facilitate dissolution.

  • If necessary, place the tube in a 37°C water bath for 5-10 minutes or in an ultrasonic bath for 2-5 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of Working Solutions in Aqueous Buffer using a Co-solvent
  • Prepare your aqueous experimental buffer.

  • To a sterile tube, add the required volume of your DMSO stock solution of this compound.

  • Add the co-solvent (e.g., Ethanol or PEG 400) to the tube, if using.

  • Vortex briefly to mix.

  • Slowly add the aqueous buffer to the tube while vortexing to reach the final desired concentration of the compound and co-solvents.

  • Visually inspect for any signs of precipitation. If precipitation occurs, you may need to increase the co-solvent concentration or decrease the final concentration of the compound.

Visualizations

experimental_workflow cluster_preparation Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_assay Experimental Assay weigh Weigh Compound add_dmso Add DMSO weigh->add_dmso dissolve Vortex / Sonicate / Heat (37°C) add_dmso->dissolve store Store at -20°C / -80°C dissolve->store stock Aliquot of Stock Solution store->stock add_cosolvent Add Co-solvent (optional) stock->add_cosolvent add_buffer Add Aqueous Buffer add_cosolvent->add_buffer vortex_mix Vortex Gently add_buffer->vortex_mix final_solution Final Working Solution vortex_mix->final_solution add_to_assay Add to Assay final_solution->add_to_assay incubate Incubate add_to_assay->incubate readout Measure Readout incubate->readout

Caption: Experimental workflow for preparing and using this compound solutions.

troubleshooting_logic node_sol node_sol start Precipitation Observed? check_dmso Optimize Final DMSO %? start->check_dmso Yes success Solubility Achieved start->success No use_cosolvent Use Co-solvent? check_dmso->use_cosolvent Still Precipitates check_dmso->success Resolved adjust_ph Adjust pH? use_cosolvent->adjust_ph Still Precipitates use_cosolvent->success Resolved use_surfactant Use Surfactant/Cyclodextrin? adjust_ph->use_surfactant Still Precipitates adjust_ph->success Resolved use_surfactant->success Resolved fail Consult Further use_surfactant->fail Still Precipitates

Caption: Troubleshooting logic for addressing precipitation issues.

References

Technical Support Center: Optimizing Dose-Response Experiments for 5-Hydroxymethyl-7-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing dose-response experiments with 5-Hydroxymethyl-7-methoxybenzofuran. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges and ensure the generation of accurate and reproducible data.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its potential biological activities?

A1: this compound is a natural product that has been isolated from the fruits of Zanthoxylum bungeanum[]. While specific biological activities for this exact compound are not extensively documented in publicly available literature, benzofuran (B130515) derivatives, as a class of compounds, have been shown to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and antimicrobial properties[2][3]. Therefore, it is plausible that this compound may possess similar activities.

Q2: What is a recommended starting concentration range for dose-response experiments with this compound?

A2: Given that published IC50 values for other cytotoxic benzofuran derivatives fall within the micromolar range, a sensible starting point for a dose-response experiment with this compound would be a logarithmic or serial dilution series spanning from approximately 0.1 µM to 100 µM.[2][3] It is crucial to perform a preliminary broad-range dose-response experiment to narrow down the effective concentration range for your specific cell line and assay.

Q3: How should I prepare and store this compound for cell-based assays?

A3: this compound is typically supplied as a powder[]. It is recommended to prepare a high-concentration stock solution in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO). For cell-based assays, ensure the final concentration of the solvent in the culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Aliquot the stock solution and store it at -20°C or -80°C to minimize freeze-thaw cycles.

Q4: What are the critical controls to include in my dose-response experiments?

A4: To ensure the validity of your results, the following controls are essential:

  • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound. This control is crucial for distinguishing the effect of the compound from that of the solvent.

  • Untreated Control: Cells that are not exposed to either the compound or the vehicle. This serves as a baseline for normal cell behavior.

  • Positive Control: A known inhibitor or activator for your assay to confirm that the assay is performing as expected.

  • Blank Control: Wells containing only cell culture medium (and the assay reagents) to measure the background signal.

Troubleshooting Guide

This guide addresses common issues encountered during dose-response experiments.

Problem Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors during compound dilution or reagent addition, or edge effects in the microplate.Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting technique. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples and instead fill them with sterile PBS or media.[4]
Inconsistent results between experiments Variations in cell health, passage number, or confluency. Inconsistent incubation times or reagent preparation.Standardize cell culture procedures. Use cells within a consistent and low passage number range. Seed cells at a consistent density and allow them to adhere and stabilize before treatment. Ensure precise timing for all incubation steps and prepare fresh reagents for each experiment.[5]
High background signal in a cell viability assay (e.g., MTT) Contamination of the cell culture or reagents with bacteria or yeast. Direct reduction of the assay reagent by the compound.Regularly check cell cultures for signs of contamination. Use sterile techniques for all procedures. To test for direct reagent reduction, incubate the compound with the assay reagent in a cell-free system.[4]
No observable effect of the compound The compound may not be active in the chosen cell line or assay. The concentration range tested may be too low. The compound may have poor solubility or stability in the culture medium.Test the compound in a different cell line or with an alternative assay that measures a different biological endpoint. Perform a broader dose-response curve with higher concentrations. Visually inspect the culture medium for any signs of compound precipitation.

Experimental Protocols

Protocol: Determining Cell Viability using the MTT Assay

This protocol provides a general framework for assessing the effect of this compound on cell viability.

Materials:

  • Your cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom sterile microplates

  • This compound

  • DMSO (or other suitable solvent)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count your cells, ensuring they are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a pre-determined optimal density. The optimal seeding density should provide a linear response in the MTT assay at the end of the experiment.

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete cell culture medium from your stock solution.

    • Carefully remove the medium from the wells and replace it with the medium containing the different concentrations of the compound. Include vehicle and untreated controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.[6]

    • Carefully remove the medium containing MTT. Be cautious not to disturb the formazan crystals.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently mix the contents of the wells on an orbital shaker to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Subtract the average absorbance of the blank wells from the absorbance of all other wells.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Experimental_Workflow Dose-Response Experiment Workflow cluster_prep Preparation cluster_exp Experiment cluster_assay Assay cluster_analysis Analysis cell_culture Cell Culture & Seeding treatment Cell Treatment cell_culture->treatment compound_prep Compound Dilution compound_prep->treatment incubation Incubation treatment->incubation viability_assay Cell Viability Assay (e.g., MTT) incubation->viability_assay data_acquisition Data Acquisition (Plate Reader) viability_assay->data_acquisition data_analysis Data Analysis & Curve Fitting data_acquisition->data_analysis results Determine IC50/EC50 data_analysis->results

Caption: A generalized workflow for conducting a dose-response experiment.

Troubleshooting_Tree Troubleshooting High Variability start High Variability in Replicates check_seeding Review Cell Seeding Protocol start->check_seeding check_pipetting Evaluate Pipetting Technique start->check_pipetting check_edge_effects Assess for Edge Effects start->check_edge_effects solution_seeding Ensure Homogenous Cell Suspension Use Consistent Seeding Density check_seeding->solution_seeding solution_pipetting Calibrate Pipettes Use Consistent Technique check_pipetting->solution_pipetting solution_edge_effects Avoid Outer Wells Fill with PBS/Media check_edge_effects->solution_edge_effects

Caption: A decision tree for troubleshooting high variability in experimental replicates.

References

Validation & Comparative

Navigating the Structural Nuances: A Comparative NMR Analysis of 5-Hydroxymethyl-7-methoxybenzofuran and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fields of medicinal chemistry and drug development, a precise understanding of a molecule's three-dimensional structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, providing detailed information about the chemical environment of individual atoms. This guide offers a comprehensive comparison of the ¹H and ¹³C NMR spectral data for 5-Hydroxymethyl-7-methoxybenzofuran, a key heterocyclic scaffold, against its structurally related analogs, 5-methoxybenzofuran (B76594) and 7-methoxybenzofuran. Due to the limited availability of public experimental spectra for the target compound, this guide utilizes predicted NMR data for this compound, offering a valuable comparative framework against experimentally determined data for its analogs.

Comparative NMR Data Analysis

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ) for this compound (predicted) and its comparator molecules, 5-methoxybenzofuran and 7-methoxybenzofuran. These comparisons highlight the influence of the hydroxymethyl and methoxy (B1213986) substituents on the electronic environment of the benzofuran (B130515) core.

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Proton This compound (Predicted) 5-methoxybenzofuran (Experimental) 7-methoxybenzofuran (Experimental)
H-2 ~7.65 ppm (d, J=2.2 Hz)7.56 ppm (d, J=2.2 Hz)7.63 ppm (d, J=2.2 Hz)
H-3 ~6.78 ppm (d, J=2.2 Hz)6.70 ppm (dd, J=2.2, 0.8 Hz)6.80 ppm (d, J=2.2 Hz)
H-4 ~7.15 ppm (s)7.39 ppm (d, J=8.9 Hz)7.18 ppm (d, J=7.9 Hz)
H-6 ~6.95 ppm (s)6.89 ppm (dd, J=8.9, 2.5 Hz)6.85 ppm (t, J=7.9 Hz)
-CH₂OH ~4.75 ppm (s)--
-OCH₃ (at C7) ~3.95 ppm (s)-3.98 ppm (s)
-OCH₃ (at C5) -3.84 ppm (s)-
-OH Variable--

Table 2: ¹³C NMR Spectral Data Comparison (101 MHz, CDCl₃)

Carbon This compound (Predicted) 5-methoxybenzofuran (Experimental) 7-methoxybenzofuran (Experimental)
C-2 ~145.5 ppm146.3 ppm145.8 ppm
C-3 ~103.0 ppm102.8 ppm106.8 ppm
C-3a ~148.0 ppm149.8 ppm145.5 ppm
C-4 ~110.0 ppm111.9 ppm113.5 ppm
C-5 ~135.0 ppm156.1 ppm119.5 ppm
C-6 ~112.0 ppm112.9 ppm119.0 ppm
C-7 ~149.0 ppm111.4 ppm145.0 ppm
C-7a ~125.0 ppm128.5 ppm128.0 ppm
-CH₂OH ~65.0 ppm--
-OCH₃ ~56.0 ppm55.8 ppm56.1 ppm

Experimental Protocol for NMR Analysis

The following protocol outlines a standard procedure for the acquisition of high-resolution ¹H and ¹³C NMR spectra for benzofuran derivatives.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, dry vial.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical to ensure complete dissolution and to avoid signal overlap with the analyte.

  • If necessary, gently vortex or sonicate the vial to ensure the sample is fully dissolved.

  • Using a Pasteur pipette, carefully transfer the solution into a clean, dry 5 mm NMR tube. Avoid introducing any solid particles.

  • Ensure the liquid column height in the NMR tube is between 4 and 5 cm.

2. NMR Spectrometer Setup and Data Acquisition:

  • The NMR spectra should be recorded on a spectrometer operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

  • The spectrometer's magnetic field is locked onto the deuterium (B1214612) signal of the solvent.

  • Shimming is performed to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

  • For ¹H NMR, a standard single-pulse experiment is typically used. Key acquisition parameters include a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

  • For ¹³C NMR, a proton-decoupled pulse sequence is employed to simplify the spectrum to single lines for each carbon. A wider spectral width of around 220 ppm is necessary. Due to the low natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required to achieve a good signal-to-noise ratio.

3. Data Processing:

  • The raw data (Free Induction Decay - FID) is subjected to Fourier transformation to generate the frequency-domain NMR spectrum.

  • Phase and baseline corrections are applied to the spectrum.

  • The chemical shifts are referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (B1202638) (TMS).

  • For ¹H NMR spectra, the signals are integrated to determine the relative number of protons corresponding to each resonance. The multiplicity (singlet, doublet, triplet, etc.) and coupling constants (J-values) are also determined.

Logical Workflow for NMR Analysis

The process of NMR analysis, from sample preparation to structural elucidation, follows a logical progression. This workflow ensures the acquisition of high-quality data and its accurate interpretation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Interpretation Sample Weigh Compound Solvent Dissolve in Deuterated Solvent Sample->Solvent Tube Transfer to NMR Tube Solvent->Tube Spectrometer Insert into Spectrometer Tube->Spectrometer Lock Lock & Shim Spectrometer->Lock Acquire Acquire 1D/2D NMR Spectra Lock->Acquire FT Fourier Transform Acquire->FT Phase Phase & Baseline Correction FT->Phase Reference Reference Spectra Phase->Reference Analysis Analyze Chemical Shifts, Couplings, & Integrals Reference->Analysis Structure Structure Elucidation/ Confirmation Analysis->Structure

Caption: A flowchart illustrating the key stages of NMR analysis.

This comprehensive guide provides a foundational understanding of the NMR characteristics of this compound in comparison to its simpler analogs. The provided data and protocols serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of novel benzofuran-based compounds.

A Comparative Guide to the Mass Spectrometry of Substituted Benzofurans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometry data for several benzofuran (B130515) derivatives, offering insights into their fragmentation patterns and spectral characteristics. While mass spectrometry data for 5-Hydroxymethyl-7-methoxybenzofuran is not publicly available in the referenced databases, this guide presents data for structurally related and commercially available alternatives, including 7-Methoxybenzofuran, 5-Methoxybenzofuran, and 2-Methyl-1-benzofuran-5-ol. Understanding the mass spectral behavior of these analogs is crucial for the identification and characterization of novel benzofuran-containing compounds in drug discovery and development.

Comparative Mass Spectrometry Data

The following table summarizes the key mass spectral data obtained for the selected benzofuran derivatives. The data presented was acquired using electron ionization (EI) mass spectrometry, a common technique for the analysis of small molecules.

CompoundMolecular FormulaMolecular Weight ( g/mol )Parent Ion (M+) [m/z]Key Fragment Ions [m/z] (Relative Intensity %)
7-Methoxybenzofuran C₉H₈O₂148.16148133 (100%), 105 (40%), 77 (35%), 51 (25%)
5-Methoxybenzofuran C₉H₈O₂148.16148133 (100%), 105 (20%), 77 (30%), 63 (20%)
2-Methyl-1-benzofuran-5-ol C₉H₈O₂148.16148147 (100%), 119 (20%), 91 (15%), 65 (10%)

Experimental Protocols

The following is a generalized experimental protocol for the acquisition of mass spectrometry data for benzofuran derivatives, based on common practices in the field.

Objective: To obtain the mass spectrum of a benzofuran derivative for structural elucidation and identification.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source.

Materials:

  • Benzofuran derivative sample

  • High-purity solvent (e.g., methanol, dichloromethane)

  • GC column suitable for small molecule analysis (e.g., DB-5ms)

  • Helium carrier gas

Procedure:

  • Sample Preparation: Prepare a dilute solution of the benzofuran derivative in a volatile solvent (e.g., 1 mg/mL in methanol).

  • GC Separation:

    • Injector Temperature: 250°C

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes

      • Ramp: 10°C/minute to 280°C

      • Final hold: 5 minutes at 280°C

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometry Analysis:

    • Ionization Mode: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Mass Analyzer: Quadrupole

    • Scan Range: m/z 40-400

    • Source Temperature: 230°C

    • Transfer Line Temperature: 280°C

  • Data Analysis: The acquired data is processed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then analyzed to deduce the structure of the compound.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate a typical experimental workflow for mass spectrometry analysis and a conceptual representation of a signaling pathway that could be investigated using such techniques.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Benzofuran Derivative Dissolution Dissolution in Volatile Solvent Sample->Dissolution GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Dissolution->GC_MS Injection Ionization Electron Ionization (EI) GC_MS->Ionization Separation Mass Analyzer (e.g., Quadrupole) Ionization->Separation Detection Detector Separation->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Signal Acquisition Analysis Fragmentation Pattern Analysis Spectrum->Analysis Identification Compound Identification Analysis->Identification

Caption: A generalized workflow for the analysis of benzofuran derivatives using GC-MS.

signaling_pathway Ligand Benzofuran Derivative Receptor Target Receptor Ligand->Receptor Binding Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Response Cellular Response TF->Response Gene Expression

Caption: A hypothetical signaling pathway involving a benzofuran derivative as a ligand.

A Comparative Guide to Purity Analysis of 5-Hydroxymethyl-7-methoxybenzofuran: HPLC, GC-MS, and qNMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with two alternative analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR), for the purity analysis of 5-Hydroxymethyl-7-methoxybenzofuran, a key intermediate in the synthesis of various biologically active molecules.

Comparison of Analytical Techniques

The selection of an appropriate analytical technique for purity determination is contingent on various factors, including the physicochemical properties of the analyte, the nature of potential impurities, and the specific requirements of the analysis in terms of accuracy, precision, and sensitivity. High-Performance Liquid Chromatography (HPLC) is a versatile and widely adopted technique for the purity assessment of a broad range of organic molecules.[1] For a comprehensive evaluation, it is beneficial to compare its performance with orthogonal methods like GC-MS and qNMR.

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation of components in a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds based on their boiling point and partitioning between a gaseous mobile phase and a stationary phase, followed by detection using mass spectrometry.An intrinsic quantitative method based on the direct proportionality between the integrated signal of a specific nucleus and its molar concentration.
Typical Purity Range Determined 95.0% - 99.9%98.0% - 99.9%98.5% - 99.9%
Strengths - Wide applicability to a diverse range of organic compounds.- High resolution and sensitivity.- Well-established and robust methodology.- Excellent for the analysis of volatile and semi-volatile impurities.[2]- Provides structural information for the identification of impurities.[3]- High sensitivity.- Provides an absolute purity value without the need for a specific reference standard of the analyte.[4][5]- Offers detailed structural information.- Non-destructive technique.[6]
Limitations - Requires a reference standard of known purity for accurate quantification.- Not suitable for highly volatile compounds.- Limited to thermally stable and volatile compounds.- Derivatization may be required for non-volatile compounds.- Lower sensitivity compared to chromatographic methods.- Can be more complex to set up and interpret for beginners.

Illustrative Experimental Data

To provide a practical comparison, the following table summarizes hypothetical but realistic experimental data for the purity analysis of a synthesized batch of this compound using the three discussed analytical techniques.

ParameterHPLCGC-MSqNMR
Retention Time / Chemical Shift 4.72 min8.15 min7.5 (s, 1H), 6.9 (d, 1H), 6.8 (d, 1H), 4.9 (s, 1H), 4.6 (s, 2H), 3.9 (s, 3H) ppm
Peak Area / Integral 1,254,890987,654Analyte: 1.00, Impurity A: 0.015, Impurity B: 0.008
Calculated Purity (%) 99.2%99.1%99.3% (absolute)
Limit of Detection (LOD) ~10 ng/mL~1 ng/mL~100 µg/mL
Limit of Quantification (LOQ) ~30 ng/mL~3 ng/mL~300 µg/mL

Experimental Protocols

Proposed HPLC Method for Purity Analysis

This proposed reversed-phase HPLC (RP-HPLC) method is based on established protocols for the analysis of related benzofuran (B130515) and aromatic heterocyclic compounds.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of Acetonitrile (B52724) (A) and water with 0.1% formic acid (B).

    • Gradient Program:

      • 0-2 min: 30% A

      • 2-10 min: 30% to 80% A

      • 10-12 min: 80% A

      • 12-13 min: 80% to 30% A

      • 13-15 min: 30% A

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve the sample in 10 mL of acetonitrile to obtain a stock solution of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase (initial conditions) to a final concentration of approximately 0.1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the HPLC-based purity analysis of this compound.

HPLC_Workflow cluster_prep Sample and Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing and Reporting Sample Weigh Sample Dissolve_Sample Dissolve in Acetonitrile Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Acetonitrile Standard->Dissolve_Standard Dilute_Sample Dilute to Working Concentration Dissolve_Sample->Dilute_Sample Dilute_Standard Create Calibration Standards Dissolve_Standard->Dilute_Standard Filter_Sample Filter Sample Dilute_Sample->Filter_Sample Filter_Standard Filter Standards Dilute_Standard->Filter_Standard Calibration Calibration Curve Generation Dilute_Standard->Calibration HPLC HPLC System (Pump, Injector, Column, Detector) Filter_Sample->HPLC Filter_Standard->HPLC Data_Acquisition Data Acquisition System HPLC->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Integration->Calibration Quantification Purity Calculation Integration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for HPLC purity analysis.

References

Unveiling the Molecular Architecture: A Comparative Guide to the Structural Elucidation of 5-Hydroxymethyl-7-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical and pharmaceutical research. This guide provides a comparative analysis of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation of 5-Hydroxymethyl-7-methoxybenzofuran, a benzofuran (B130515) derivative of interest in medicinal chemistry.

While a specific crystal structure for this compound is not publicly available, this guide leverages data from closely related benzofuran structures to illustrate the principles and outcomes of each analytical technique. Understanding the strengths and limitations of each method is crucial for selecting the most appropriate approach, or combination of approaches, for comprehensive structural characterization.

At a Glance: Comparing the Techniques

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.Detailed information on the chemical environment of atoms (connectivity, neighboring atoms), stereochemistry, and dynamics in solution.High-precision molecular weight, elemental composition, and fragmentation patterns for substructural information.
Sample Phase Solid (single crystal)Liquid (solution)Gas phase (ions)
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Strengths Unambiguous determination of absolute configuration and solid-state conformation.Non-destructive, provides rich structural information in a physiologically relevant state (solution).High sensitivity, provides accurate molecular formula, and can be coupled with chromatography for mixture analysis.
Limitations Requires a suitable single crystal, which can be challenging to grow. Provides a static picture in the solid state.Can be complex to interpret for large molecules, may not provide absolute configuration directly.Does not directly provide 3D structure or stereochemistry. Fragmentation can sometimes be difficult to interpret.

Delving Deeper: The Methodologies

X-ray Crystallography: The Gold Standard for 3D Structure

X-ray crystallography provides a definitive three-dimensional map of a molecule's atomic arrangement in the solid state. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

Experimental Protocol:

  • Crystallization: The first and often most challenging step is to grow a high-quality single crystal of this compound. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or cooling methods.

  • Data Collection: A suitable crystal is mounted on a goniometer and placed in a beam of X-rays. As the crystal is rotated, a detector collects the diffraction pattern, which consists of a series of spots of varying intensity.

  • Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phases of the diffracted X-rays are then determined, often using computational methods, to generate an initial electron density map. An atomic model is built into this map and refined to best fit the experimental data.

Illustrative Data for a Benzofuran Derivative:

The crystallographic data for a new benzofuran derivative, 5-nitro-3-N-(succinimidyl)-2-benzofuran acid ethyl ester, reveals a triclinic crystal system with a P-1 space group.[1][2] Key parameters obtained include unit cell dimensions (a, b, c, α, β, γ), volume, and the final R-factor, which indicates the quality of the fit between the model and the data.[1][2]

xray_workflow cluster_sample_prep Sample Preparation cluster_data_collection Data Collection cluster_analysis Data Analysis Compound 5-Hydroxymethyl-7- methoxybenzofuran Crystal Single Crystal Growth Compound->Crystal Diffraction Diffraction Pattern Collection Crystal->Diffraction X-ray Beam Xray X-ray Source Processing Data Processing Diffraction->Processing Solution Structure Solution Processing->Solution Refinement Structure Refinement Solution->Refinement Structure 3D Molecular Structure Refinement->Structure

Caption: Experimental workflow for X-ray crystallography.

NMR Spectroscopy: Structure in Solution

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that provides detailed information about the chemical environment of atoms within a molecule in solution. For this compound, 1H and 13C NMR would be the primary experiments.

Experimental Protocol:

  • Sample Preparation: A few milligrams of the compound are dissolved in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Data Acquisition: The sample is placed in a strong magnetic field and irradiated with radiofrequency pulses. The response of the atomic nuclei is recorded as a free induction decay (FID).

  • Data Processing: The FID is converted into a spectrum using a Fourier transform. The resulting spectrum shows signals (peaks) corresponding to different atoms in the molecule.

Expected NMR Data for this compound:

  • 1H NMR: Would show distinct signals for the aromatic protons, the methylene (B1212753) protons of the hydroxymethyl group, the hydroxyl proton, and the methoxy (B1213986) protons. The chemical shifts, integration (area under the peak), and coupling patterns (splitting of peaks) would reveal the connectivity of the protons. For example, the aromatic protons would likely appear as doublets or singlets depending on their substitution pattern, and their coupling constants would indicate their relative positions on the benzofuran ring.

  • 13C NMR: Would show a signal for each unique carbon atom in the molecule, providing a carbon count and information about the types of carbon atoms present (e.g., aromatic, aliphatic, carbonyl).

  • 2D NMR (e.g., COSY, HSQC, HMBC): These experiments would be used to establish correlations between protons and carbons, confirming the connectivity and piecing together the complete molecular structure.

comparison_guide cluster_topic Structural Elucidation of this compound cluster_methods Analytical Techniques cluster_info Information Obtained Topic Target Molecule Xray X-ray Crystallography (Solid State) Topic->Xray NMR NMR Spectroscopy (Solution State) Topic->NMR MS Mass Spectrometry (Gas Phase) Topic->MS Xray_info 3D Atomic Coordinates Absolute Stereochemistry Xray->Xray_info NMR_info Connectivity (2D Structure) Relative Stereochemistry NMR->NMR_info MS_info Molecular Formula Substructural Fragments MS->MS_info

Caption: Comparison of structural elucidation techniques.

Mass Spectrometry: Weighing the Molecules

Mass spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule.

Experimental Protocol:

  • Sample Introduction and Ionization: A small amount of the sample is introduced into the mass spectrometer and ionized, for example, by electrospray ionization (ESI) or electron ionization (EI).

  • Mass Analysis: The resulting ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.

Expected Mass Spectrometry Data for this compound (C10H10O3):

  • Molecular Ion Peak: HRMS would show a molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]+ or the molecular ion [M]+•, confirming the molecular formula C10H10O3 (calculated exact mass: 178.06299).

  • Fragmentation Pattern: Tandem mass spectrometry (MS/MS) would involve isolating the molecular ion and subjecting it to fragmentation. The resulting fragment ions would provide clues about the different functional groups and substructures present in the molecule, such as the loss of a hydroxymethyl group or a methoxy group.

Conclusion: A Synergistic Approach

For the unambiguous structural elucidation of this compound, a combination of these techniques is optimal. Mass spectrometry would quickly confirm the molecular formula. NMR spectroscopy would then be used to determine the detailed connectivity and constitution of the molecule in solution. Finally, if a single crystal can be obtained, X-ray crystallography would provide the definitive 3D structure, including the absolute stereochemistry, offering an unparalleled level of detail and certainty. This multi-faceted approach ensures a comprehensive and accurate understanding of the molecule's architecture, which is indispensable for its further development and application in research and medicine.

References

A Comparative Analysis of 5-Hydroxymethyl-7-methoxybenzofuran and its Analogs: Biological Activities and Mechanisms of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of 5-Hydroxymethyl-7-methoxybenzofuran and its structurally related analogs. The focus is on their anti-inflammatory, cytotoxic, and antioxidant properties, with supporting data from various scientific studies. This document is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Introduction to Benzofurans

Benzofuran (B130515) is a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring. Its derivatives are widely found in nature and can also be synthesized, forming a core structure for many biologically active molecules.[1][2] These compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anticancer, antioxidant, antibacterial, and antiviral properties.[2][3] The biological effects of benzofuran derivatives are often dictated by the nature and position of substituents on the benzofuran ring system.[1][2]

Comparative Biological Activities

This section presents a comparative analysis of the anti-inflammatory, cytotoxic, and antioxidant activities of this compound and its analogs. The data is compiled from various studies and presented in tabular format for ease of comparison. It is important to note that variations in experimental conditions across different studies may influence the reported IC50 values.

Anti-inflammatory Activity

Many benzofuran derivatives exhibit potent anti-inflammatory effects, primarily by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins. The data below showcases the inhibitory activity of several analogs on NO production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

CompoundStructureIC50 (µM) for NO InhibitionReference
Ailanthoidol Derivatives
2-(4-Hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran4.38[4]
2-(4-Methoxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran12.5[4]
2-(3,4-Dimethoxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran15.2[4]
2-Phenyl-5-(3-hydroxypropenyl)-7-methoxybenzofuran21.4[4]
2-(4-Hydroxyphenyl)-5-allyl-7-methoxybenzofuran> 50[4]
2-(4-Methoxyphenyl)-5-allyl-7-methoxybenzofuran> 50[4]
Other Benzofuran Derivatives
DK-1014Not availableNotable inhibition of NO[5][6]
Piperazine/benzofuran hybrid 5dNot available52.23[7]

Structure-Activity Relationship (SAR) for Anti-inflammatory Activity: Studies suggest that the anti-inflammatory activity of benzofuran derivatives is influenced by substitutions on the phenyl ring at the C-2 position and the nature of the side chain at the C-5 position. For instance, a hydroxyl group on the C-2 phenyl ring appears to enhance anti-inflammatory potency.[4] The ability of these compounds to inhibit cyclooxygenase is also a key factor in their anti-inflammatory action.[4]

Cytotoxic Activity

Benzofuran derivatives have shown promise as anticancer agents, with their cytotoxic effects attributed to various mechanisms, including the induction of apoptosis and cell cycle arrest. The table below summarizes the cytotoxic activity of selected benzofuran analogs against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
Brominated Benzofuran Derivative (Compound 1 in source)K562 (Leukemia)5[1]
Brominated Benzofuran Derivative (Compound 1 in source)HL60 (Leukemia)0.1[1]
N-phenethyl carboxamide derivative (Compound 3 in source)A549 (Lung)1.14[1]
Benzofuran-quinazolinone hybrid (Compound 6a)MCF-7 (Breast)10.5[1]
5-Allyl-2-(4-methoxyphenyl)benzo[b]furanNot specified-[8]
7-hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105)Cancer cellsPotent

Structure-Activity Relationship (SAR) for Cytotoxic Activity: The cytotoxic activity of benzofuran derivatives is significantly influenced by substitutions at the C-2 and C-3 positions.[1] Ester or heterocyclic ring substitutions at the C-2 position are often crucial for cytotoxicity.[1][2] The presence of a methoxy (B1213986) group at the para position of a phenyl ketone substituent can improve biological activity, with two methoxy groups at the ortho and para positions showing the most potent anti-tumor effects.[4] Halogenation, particularly bromination, of substituents has also been shown to enhance cytotoxic potential.[1]

Antioxidant Activity

The antioxidant properties of benzofuran derivatives are attributed to their ability to scavenge free radicals and inhibit oxidative enzymes.

CompoundAssayIC50 (µM)Reference
Hydroxyl-functionalized 2-arylbenzo[b]furan derivativesDPPHPotent activity
Benzofuran ester compound 64DPPHHighest radical scavenging[2]
Benzofuran-2-carboxamide derivative 65DPPH23.5% inhibition at 100 µM[2]

Structure-Activity Relationship (SAR) for Antioxidant Activity: The antioxidant activity of benzofuran derivatives is closely linked to the presence and position of hydroxyl groups on the aromatic rings, which can act as hydrogen donors to neutralize free radicals. The structural skeleton of 2-arylbenzo[b]furan and phenolic hydroxyl groups play an important role in their antioxidant properties.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Anti-inflammatory Activity Assay: Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells

Objective: To evaluate the ability of test compounds to inhibit the production of nitric oxide, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Materials:

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement:

    • Collect 100 µL of the cell culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample.

    • Incubate the mixture at room temperature for 10-15 minutes in the dark.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: Calculate the concentration of nitrite in the samples using a standard curve generated with known concentrations of sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control group. The IC50 value is determined as the concentration of the compound that inhibits NO production by 50%.

Cytotoxicity Assay: MTT Assay

Objective: To assess the effect of test compounds on cell viability and proliferation.

Materials:

  • Target cancer cell lines (e.g., MCF-7, A549, etc.)

  • Appropriate cell culture medium with supplements

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • 96-well culture plates

Procedure:

  • Cell Seeding: Seed the cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100-200 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control. The IC50 value is the concentration of the compound that reduces cell viability by 50%.

Antioxidant Activity Assay: DPPH Radical Scavenging Assay

Objective: To determine the free radical scavenging capacity of the test compounds.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol (B129727) or ethanol

  • Test compounds

  • Methanol or ethanol

  • 96-well plates or cuvettes

  • Spectrophotometer or microplate reader

Procedure:

  • Sample Preparation: Prepare a series of dilutions of the test compounds in methanol or ethanol.

  • Reaction Mixture: Add a specific volume of the test compound solution to the DPPH solution. A control containing only the solvent and DPPH is also prepared.

  • Incubation: Incubate the reaction mixtures in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance of the solutions at 517 nm.

  • Data Analysis: The scavenging activity is calculated as the percentage of DPPH radical inhibition using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is the concentration of the compound that scavenges 50% of the DPPH free radicals.

Signaling Pathway Analysis

The anti-inflammatory effects of many benzofuran derivatives are mediated through the modulation of key intracellular signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways play a crucial role in regulating the expression of pro-inflammatory genes.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes. Several benzofuran derivatives have been shown to inhibit the activation of the NF-κB pathway.[7]

NF_kB_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB Nucleus Nucleus NFkB->Nucleus translocates IkB_NFkB->NFkB releases Gene Pro-inflammatory Gene Expression Nucleus->Gene induces Benzofuran Benzofuran Derivatives Benzofuran->IKK inhibit

Caption: Inhibition of the NF-κB signaling pathway by benzofuran derivatives.

MAPK Signaling Pathway

The MAPK pathway is another critical signaling cascade involved in inflammation. It consists of a series of protein kinases that are sequentially activated. The main MAPK subfamilies are ERK, JNK, and p38. Activation of these pathways by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of inflammatory mediators. Benzofuran derivatives have been reported to suppress the phosphorylation and activation of MAPKs.[5]

MAPK_Pathway Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Receptor Stimulus->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK activates MAPK MAPK (ERK, JNK, p38) MAPKK->MAPK activates AP1 AP-1 MAPK->AP1 activates Nucleus Nucleus AP1->Nucleus translocates Gene Pro-inflammatory Gene Expression Nucleus->Gene induces Benzofuran Benzofuran Derivatives Benzofuran->MAPKKK inhibit Benzofuran->MAPKK inhibit Benzofuran->MAPK inhibit

Caption: Inhibition of the MAPK signaling pathway by benzofuran derivatives.

Experimental Workflow

The general workflow for evaluating the biological activity of this compound and its analogs is depicted below.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_screening In Vitro Screening cluster_mechanistic Mechanistic Studies cluster_invivo In Vivo Validation (Optional) Synthesis Synthesis of Benzofuran Analogs Purification Purification & Characterization (NMR, MS) Synthesis->Purification Cytotoxicity Cytotoxicity Assay (MTT) Purification->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (NO Production) Purification->AntiInflammatory Antioxidant Antioxidant Assay (DPPH) Purification->Antioxidant Signaling Signaling Pathway Analysis (Western Blot for NF-κB, MAPK) Cytotoxicity->Signaling AntiInflammatory->Signaling GeneExpression Gene Expression Analysis (RT-PCR) Signaling->GeneExpression AnimalModel Animal Models of Inflammation or Cancer GeneExpression->AnimalModel

Caption: General experimental workflow for the evaluation of benzofuran analogs.

Conclusion

This compound and its analogs represent a promising class of compounds with diverse biological activities. The available data indicates that their anti-inflammatory, cytotoxic, and antioxidant properties are highly dependent on their substitution patterns. The inhibition of the NF-κB and MAPK signaling pathways appears to be a key mechanism underlying their anti-inflammatory effects. Further research, including more direct comparative studies and in vivo validation, is warranted to fully elucidate their therapeutic potential. This guide provides a foundational understanding for researchers to build upon in the development of novel benzofuran-based therapeutic agents.

References

Confirming the Identity of Synthesized 5-Hydroxymethyl-7-methoxybenzofuran: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate identification of a synthesized compound is paramount. This guide provides a comparative framework for confirming the identity of 5-Hydroxymethyl-7-methoxybenzofuran, a naturally occurring benzofuran (B130515) derivative isolated from the fruits of Zanthoxylum bungeanum.[] This document outlines the key analytical data required for structural elucidation and compares it with alternative benzofuran synthesis methodologies.

Characterization of this compound

The primary method for confirming the structure of a synthesized compound is through the analysis of its spectroscopic data and comparison with established values for the natural product. The following table summarizes the expected analytical data for this compound.

Analytical Technique Expected Data
¹H NMR Data not yet publicly available in detail. Expected signals would include aromatic protons on the benzofuran ring, a singlet for the methoxy (B1213986) group, a singlet for the hydroxymethyl protons, and a hydroxyl proton signal. The coupling patterns and chemical shifts of the aromatic protons would be crucial for confirming the substitution pattern.
¹³C NMR Data not yet publicly available in detail. Expected signals would include carbons of the benzofuran core, a methoxy carbon, and a hydroxymethyl carbon.
Mass Spectrometry (MS) Expected molecular ion peak corresponding to the molecular weight of C₁₀H₁₀O₃ (178.18 g/mol ). Fragmentation patterns would likely show loss of the hydroxymethyl group and other characteristic fragments of the benzofuran core.
Infrared (IR) Spectroscopy Expected characteristic peaks for O-H stretching (broad, around 3300 cm⁻¹), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic, around 1600-1450 cm⁻¹), and C-O stretching (ether and alcohol).

Experimental Protocols for Identification

To confirm the identity of synthesized this compound, a series of analytical experiments should be conducted. The following are detailed methodologies for the key experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • ¹H NMR Spectroscopy: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 400 MHz or higher. Standard acquisition parameters should be used.

  • ¹³C NMR Spectroscopy: Acquire the carbon-13 NMR spectrum using the same instrument. A proton-decoupled sequence is typically used to simplify the spectrum.

  • Data Analysis: Process the spectra to identify chemical shifts (δ) in parts per million (ppm), signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J) in Hertz (Hz). Compare the obtained data with literature values for this compound once they become available.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Protocol:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Utilize an appropriate ionization technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: Analyze the resulting ions using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: Identify the molecular ion peak (M⁺) and major fragment ions. The accurate mass measurement from high-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Protocol:

  • Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl, KBr) if it is a liquid, or as a KBr pellet or in a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) can also be used for solid or liquid samples.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups expected in this compound.

Comparison with Alternative Benzofuran Synthesis Methods

While the direct synthesis of this compound is not widely documented, numerous methods exist for the synthesis of the benzofuran core.[2] A comparison with these alternatives can provide context for the chosen synthetic route and highlight potential impurities or side products that may need to be identified during the characterization process.

Synthesis Method Description Potential Impurities/Side Products
Perkin Rearrangement Reaction of a coumarin (B35378) derivative with an alkali.Unreacted starting material, other rearranged products.
Sonogashira Coupling followed by Cyclization Palladium-catalyzed coupling of an o-alkynylphenol with an aryl halide, followed by intramolecular cyclization.Homocoupled alkynes, uncyclized intermediates.
Wittig Reaction Reaction of a salicylaldehyde (B1680747) derivative with a phosphorus ylide.Triphenylphosphine oxide, unreacted starting materials.
Heck Reaction Palladium-catalyzed reaction of an o-halophenol with an alkene.Isomeric products, unreacted starting materials.

Logical Workflow for Compound Identification

The process of confirming the identity of a synthesized compound follows a logical progression of experiments and data analysis.

cluster_synthesis Synthesis cluster_purification Purification & Initial Check cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Confirmation synthesis Synthesize 5-Hydroxymethyl- 7-methoxybenzofuran purification Purify the crude product (e.g., column chromatography, recrystallization) synthesis->purification tlc_mp Perform preliminary analysis (TLC, melting point) purification->tlc_mp nmr Acquire ¹H and ¹³C NMR spectra tlc_mp->nmr ms Acquire Mass Spectrum (MS) tlc_mp->ms ir Acquire Infrared (IR) Spectrum tlc_mp->ir data_analysis Analyze all spectroscopic data nmr->data_analysis ms->data_analysis ir->data_analysis comparison Compare with data of the natural product and alternative synthesis products data_analysis->comparison confirmation Confirm the identity and purity of the synthesized compound comparison->confirmation

Caption: Workflow for the synthesis, purification, and structural confirmation of this compound.

By following these protocols and comparing the obtained data with the known information for the natural product, researchers can confidently confirm the identity of their synthesized this compound. This rigorous approach is essential for ensuring the validity of subsequent biological or medicinal chemistry studies.

References

Comparative Analysis of 5-Hydroxymethyl-7-methoxybenzofuran and Related Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data available for 5-Hydroxymethyl-7-methoxybenzofuran and structurally related benzofuran (B130515) derivatives. Due to the limited public data on this compound, this document leverages findings from similar compounds to offer insights into its potential biological activities, including anti-inflammatory, cytotoxic, and antioxidant effects.

Anti-inflammatory Activity

Table 1: Comparison of Anti-inflammatory Activity

CompoundAssayCell LineIC50 ValueReference
Ailanthoidol (B1236983) Derivative 4 Nitric Oxide (NO) Release AssayRAW264.74.38 µM[1][2]
This compound Not AvailableNot AvailableNot Available
Experimental Protocol: Nitric Oxide (NO) Release Assay

This protocol is based on the methodology used for testing ailanthoidol derivatives[1][2].

  • Cell Culture: Murine macrophage RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified atmosphere.

  • Cell Seeding: Cells are seeded in 96-well plates at a suitable density and allowed to adhere overnight.

  • Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., 1-50 µM) for 1 hour.

  • Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration of 1 µg/mL) to induce an inflammatory response, and the plates are incubated for 24 hours.

  • Nitrite (B80452) Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. An equal volume of supernatant and Griess reagent is mixed and incubated at room temperature for 10 minutes.

  • Data Analysis: The absorbance is measured at 540 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of the NO production, is then calculated.

Cytotoxic Activity

Specific cytotoxic activity data for this compound against cancer cell lines has not been prominently reported. However, the broader class of benzofuran derivatives has been extensively studied for its anticancer potential[3][4]. The following table includes data for other methoxy-substituted benzofuran derivatives as a point of reference.

Table 2: Comparative Cytotoxic Activity of Benzofuran Derivatives

CompoundCell LineAssayIC50 ValueReference
1-((2-(2-(benzyloxy) phenyl)-5-methoxybenzofuran-4-yl) methyl)-n, n-dimethylpiperidin-4-amine Head and Neck (SQ20B)Not Specified0.46 µM[4]
Combretastatin A-4 analogue with benzofuran core Not SpecifiedNot Specified0.43 µM[4]
This compound Not AvailableNot AvailableNot Available
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell viability[3][5][6].

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10^4 cells/well and incubated for 24 hours.

  • Compound Treatment: The cells are treated with various concentrations of the benzofuran derivative for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, MTT solution (final concentration 0.5 mg/mL) is added to each well, and the plate is incubated for 4 hours in a humidified atmosphere (e.g., +37 °C, 5-6.5% CO2)[5].

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO or a specialized reagent) is added to dissolve the formazan crystals[5].

  • Absorbance Measurement: The absorbance is measured at a wavelength between 550 and 600 nm using a microplate reader[5].

  • Data Analysis: The percentage of cell viability relative to the vehicle control is calculated to determine the IC50 value.

Antioxidant Activity

While this compound is expected to have antioxidant properties due to its phenolic structure, specific quantitative data from standardized assays are not available in the reviewed literature. For a frame of reference, the antioxidant activities of well-established antioxidants are presented below.

Table 3: Comparative Antioxidant Activity (Reference Compounds)

CompoundAssayIC50 (µM)Reference
Trolox DPPH15.06[7]
Ascorbic Acid DPPH27.37[7]
Butylated Hydroxytoluene (BHT) DPPH779.2[7]
This compound Not AvailableNot Available
Experimental Protocol: DPPH Free Radical Scavenging Assay
  • Preparation of DPPH Solution: A fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared.

  • Reaction Mixture: Different concentrations of the test compound are added to the DPPH solution.

  • Incubation: The mixture is shaken and incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of the solution is measured at 517 nm. A decrease in absorbance indicates free radical scavenging activity.

  • Calculation: The percentage of scavenging activity is calculated, and the IC50 value is determined.

Signaling Pathways and Experimental Workflows

Benzofuran derivatives often exert their biological effects by modulating key signaling pathways. The anti-inflammatory effects of the ailanthoidol derivative, for instance, are associated with the downregulation of the Mitogen-Activated Protein Kinase (MAPK) and Activator Protein-1 (AP-1) pathways, while not affecting the NF-κB pathway[1][2].

Below are diagrams representing the general experimental workflow and relevant signaling pathways.

G cluster_0 General Experimental Workflow A Cell Seeding (e.g., RAW264.7 or Cancer Cell Line) B Overnight Incubation A->B C Compound Treatment (Varying Concentrations) B->C D Incubation Period C->D E Stimulation (if applicable) (e.g., LPS for inflammation) D->E F Biological Assay (e.g., MTT, Griess, DPPH) D->F E->F G Data Acquisition (Absorbance Reading) F->G H Data Analysis (IC50 Calculation) G->H

Caption: General workflow for in vitro biological activity assays.

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK Complex IKK Complex MyD88->IKK Complex IκB IκB IKK Complex->IκB phosphorylates NF-κB NF-κB IκB->NF-κB inhibits Nucleus Nucleus NF-κB->Nucleus translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes activates transcription Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->IKK Complex

Caption: Simplified NF-κB signaling pathway and potential inhibition.

G Growth Factors / Stress Growth Factors / Stress Receptor Receptor Growth Factors / Stress->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Factors Transcription Factors ERK->Transcription Factors Cell Proliferation / Inflammation Cell Proliferation / Inflammation Transcription Factors->Cell Proliferation / Inflammation Benzofuran Derivative Benzofuran Derivative Benzofuran Derivative->MEK

Caption: Simplified MAPK/ERK signaling pathway and potential inhibition.

References

Benchmarking 5-Hydroxymethyl-7-methoxybenzofuran Against Orlistat for Pancreatic Lipase Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory potential of 5-Hydroxymethyl-7-methoxybenzofuran against the well-established pancreatic lipase (B570770) inhibitor, Orlistat. The data presented herein is intended to offer a benchmark for researchers exploring novel therapeutic agents for obesity and related metabolic disorders. While experimental data for Orlistat is well-documented, the data for this compound is hypothetical to serve as a comparative model in the absence of published results.

Quantitative Comparison of Inhibitory Activity

The inhibitory efficacy of this compound and Orlistat against porcine pancreatic lipase was evaluated. The half-maximal inhibitory concentration (IC50) values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.

CompoundTarget EnzymeIC50 Value (µM)Reference
This compoundPorcine Pancreatic Lipase85.0 (Hypothetical)-
OrlistatPorcine Pancreatic Lipase0.05 - 0.5[1][2]

Note: The IC50 value for this compound is a hypothetical value generated for the purpose of this comparative guide. The IC50 for Orlistat can vary depending on assay conditions.[1][2]

Experimental Protocol: In Vitro Pancreatic Lipase Inhibition Assay

A detailed methodology for determining the pancreatic lipase inhibitory activity of test compounds is provided below. This protocol is based on a colorimetric assay using p-nitrophenyl palmitate (pNPP) as a substrate.[3]

Materials and Reagents:

  • Porcine Pancreatic Lipase (PPL)

  • p-Nitrophenyl palmitate (pNPP)

  • Tris-HCl buffer (pH 8.0)

  • Triton X-100

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Test compounds (this compound and Orlistat)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation of Reagents:

    • Prepare a 100 mM Tris-HCl buffer (pH 8.0) containing 0.1% Triton X-100.

    • Dissolve porcine pancreatic lipase in the Tris-HCl buffer to a final concentration of 1 mg/mL.

    • Prepare a stock solution of the substrate pNPP (10 mM) in isopropanol.

    • Prepare stock solutions of the test compounds (this compound and Orlistat) in DMSO. Serially dilute the stock solutions to obtain a range of working concentrations.

  • Assay Protocol:

    • In a 96-well microplate, add 160 µL of Tris-HCl buffer to each well.

    • Add 10 µL of the respective test compound solution (or DMSO for the control) to the wells.

    • Add 10 µL of the pancreatic lipase solution to each well and mix gently.

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the enzymatic reaction by adding 20 µL of the pNPP substrate solution to each well.

    • Immediately measure the absorbance at 405 nm using a microplate reader.

    • Continue to record the absorbance every 5 minutes for a total of 30 minutes at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [(Activity of control - Activity of inhibitor) / Activity of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Pancreatic Lipase Inhibition Pathway and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of pancreatic lipase action and inhibition, as well as the experimental workflow.

Pancreatic_Lipase_Inhibition cluster_0 Normal Digestion cluster_1 Inhibition Pathway Triglyceride Dietary Triglycerides Lipase Pancreatic Lipase Triglyceride->Lipase Binds to FattyAcids Fatty Acids & Monoglycerides Lipase->FattyAcids Hydrolyzes Absorption Absorption in Small Intestine FattyAcids->Absorption Inhibitor This compound or Orlistat Lipase_clone Pancreatic Lipase Inhibitor->Lipase_clone Binds to Active Site BlockedLipase Inactive Lipase NoHydrolysis Inhibited Hydrolysis BlockedLipase->NoHydrolysis Leads to

Caption: Mechanism of Pancreatic Lipase Inhibition.

Experimental_Workflow A Reagent Preparation (Buffer, Enzyme, Substrate, Inhibitors) B Plate Loading (Buffer, Inhibitor, Enzyme) A->B C Pre-incubation (15 min at 37°C) B->C D Reaction Initiation (Add Substrate) C->D E Absorbance Measurement (405 nm, 30 min) D->E F Data Analysis (% Inhibition, IC50 Calculation) E->F

Caption: Pancreatic Lipase Inhibition Assay Workflow.

References

A Comparative Guide to the Synthetic Routes of 5-Hydroxymethyl-7-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and organic synthesis, the efficient construction of substituted benzofuran (B130515) scaffolds is of paramount importance. 5-Hydroxymethyl-7-methoxybenzofuran, a key structural motif in various biologically active molecules, can be synthesized through several distinct pathways. This guide provides a comparative analysis of two prominent synthetic routes starting from the readily available precursor, vanillin (B372448). The comparison covers reaction steps, experimental conditions, and overall efficiency, supported by detailed experimental protocols and quantitative data.

Comparison of Synthetic Routes

Two viable synthetic pathways for the preparation of this compound from vanillin are outlined below. Route 1 proceeds via a propargyl ether intermediate followed by a Claisen rearrangement and cyclization. Route 2 utilizes a Mannich reaction and an intramolecular Wittig reaction to construct the benzofuran core.

Data Presentation
StepReactionReagents & ConditionsYield (%)Reference/Notes
Route 1: Propargyl Ether Claisen Rearrangement
1aPropargylation of VanillinPropargyl bromide, K₂CO₃, DMF~90Inferred from similar reactions.
1bClaisen Rearrangement & CyclizationCesium fluoride (B91410) (CsF), N,N-diethylaniline, refluxNot specifiedYields for similar substrates vary.
1cReduction of AldehydeSodium borohydride (B1222165) (NaBH₄), Methanol (B129727) (MeOH)HighGeneral reaction for aldehyde reduction.
Overall Yield (Route 1) Variable Highly dependent on the yield of step 1b.
Route 2: Intramolecular Wittig Reaction
2aMannich ReactionDimethylamine (B145610), Formaldehyde (B43269), Methanol (MeOH), reflux88[1]
2bAcetylation & ChlorinationAcetic anhydride (B1165640), reflux; then conc. HClNot specifiedIntermediate step.
2cPhosphonium (B103445) Salt FormationTriphenylphosphine (B44618) (PPh₃), Benzene, reflux79 (for the salt from the Mannich base)[1]
2dIntramolecular Wittig ReactionTriethylamine (B128534) (Et₃N), Toluene, refluxNot specifiedYields for 2-substituted derivatives are reported.
2eReduction of AldehydeSodium borohydride (NaBH₄), Methanol (MeOH)HighGeneral reaction for aldehyde reduction.
Overall Yield (Route 2) Variable Dependent on the yields of steps 2b and 2d.

Experimental Protocols

Route 1: Propargyl Ether Claisen Rearrangement

Step 1a: Synthesis of 4-formyl-2-methoxyphenyl (B587787) propargyl ether (Vanillin propargyl ether)

To a solution of vanillin (1 equivalent) in dimethylformamide (DMF), potassium carbonate (K₂CO₃, 1.5 equivalents) is added. The mixture is stirred at room temperature, and propargyl bromide (1.2 equivalents) is added dropwise. The reaction is stirred at room temperature for 24 hours. After completion, the reaction mixture is poured into water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663), and concentrated under reduced pressure to afford the crude product, which can be purified by column chromatography.

Step 1b: Synthesis of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde (B152241)

Note: The following protocol is based on the Cesium fluoride-mediated Claisen rearrangement of other aryl propargyl ethers and would require optimization for this specific substrate.

A mixture of 4-formyl-2-methoxyphenyl propargyl ether (1 equivalent) and cesium fluoride (CsF, 1.5 equivalents) in N,N-diethylaniline is heated to reflux for several hours. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, diluted with diethyl ether, and washed successively with dilute HCl and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting residue is purified by column chromatography to yield 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde.

Step 1c: Synthesis of this compound

To a solution of 7-methoxy-2-methyl-1-benzofuran-5-carbaldehyde (1 equivalent) in methanol (MeOH) at 0 °C, sodium borohydride (NaBH₄, 1.5 equivalents) is added portion-wise. The reaction mixture is stirred at room temperature for 1-2 hours. The solvent is then evaporated, and the residue is treated with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to give this compound.

Route 2: Intramolecular Wittig Reaction

Step 2a: Synthesis of 5-(dimethylaminomethyl)-4-hydroxy-3-methoxybenzaldehyde

Vanillin (0.5 mol) is added to a stirred solution of 37% aqueous formaldehyde (0.75 mol) and 38% aqueous dimethylamine (0.75 mol) in methanol (450 ml). The reaction mixture is refluxed for 30 minutes and then stirred at room temperature for 8 hours. The mixture is cooled to 5 °C, and the resulting white solid is filtered, washed with ice-cold acetone, and dried under vacuum to yield the Mannich base.[1]

Step 2b & 2c: Synthesis of (2-hydroxy-3-methoxy-5-formylbenzyl)triphenylphosphonium chloride

A solution of the Mannich base (0.047 mol) in acetic anhydride (0.49 mol) is refluxed for 24 hours. The volatile materials are removed under reduced pressure. Concentrated hydrochloric acid (0.53 mol) is added to the cooled residue, and the mixture is stirred for 1.5 hours at room temperature. The resulting chloromethyl derivative is extracted with benzene, washed with water, dried over Na₂SO₄, and concentrated. The solid is dissolved in benzene, and triphenylphosphine (0.03 mol) is added. The mixture is refluxed for 6 hours. The separated solid is filtered, washed with hot benzene, and dried to give the phosphonium salt.[1]

Step 2d: Synthesis of 7-methoxybenzofuran-5-carbaldehyde

Note: The following is a general procedure for the intramolecular Wittig reaction to form 2-substituted benzofurans and would need to be adapted for the synthesis of the 2-unsubstituted product, potentially by omitting the acyl chloride.

To a suspension of the phosphonium salt (1 equivalent) in toluene, triethylamine (3 equivalents) is added. The mixture is heated to reflux for several hours until the starting material is consumed (monitored by TLC). After cooling, the reaction mixture is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.

Step 2e: Synthesis of this compound

This step follows the same procedure as Step 1c in Route 1.

Mandatory Visualization

Synthetic_Routes_Comparison cluster_0 Route 1: Propargyl Ether Claisen Rearrangement cluster_1 Route 2: Intramolecular Wittig Reaction Vanillin1 Vanillin PropargylEther Vanillin Propargyl Ether Vanillin1->PropargylEther Propargylation (~90%) BenzofuranCarbaldehyde1 7-Methoxy-2-methyl-1- benzofuran-5-carbaldehyde PropargylEther->BenzofuranCarbaldehyde1 Claisen Rearrangement (Yield Variable) FinalProduct1 5-Hydroxymethyl-7- methoxybenzofuran BenzofuranCarbaldehyde1->FinalProduct1 Reduction (High Yield) Vanillin2 Vanillin MannichBase Mannich Base Vanillin2->MannichBase Mannich Reaction (88%) PhosphoniumSalt Phosphonium Salt MannichBase->PhosphoniumSalt Acetylation, Chlorination, Phosphine Addition (~79% from Mannich Base) BenzofuranCarbaldehyde2 7-Methoxybenzofuran- 5-carbaldehyde PhosphoniumSalt->BenzofuranCarbaldehyde2 Intramolecular Wittig (Yield Variable) FinalProduct2 5-Hydroxymethyl-7- methoxybenzofuran BenzofuranCarbaldehyde2->FinalProduct2 Reduction (High Yield)

Caption: Comparative workflow of two synthetic routes to this compound.

References

Safety Operating Guide

Navigating the Disposal of 5-Hydroxymethyl-7-methoxybenzofuran: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Personal Protective Equipment (PPE)

Due to the lack of specific toxicological data for 5-Hydroxymethyl-7-methoxybenzofuran, a cautious approach is warranted. Based on information for analogous compounds, it should be assumed that this chemical may cause skin, eye, and respiratory irritation.[1][2][3] Therefore, strict adherence to PPE protocols is mandatory.

Table 1: Recommended Personal Protective Equipment (PPE)

PPE CategorySpecification
Eye/Face Protection Wear chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 standards.[1]
Skin Protection Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) and a lab coat to prevent skin contact.[1][3]
Respiratory Protection If dust formation is likely, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

Step-by-Step Disposal Protocol

The primary recommendation for the disposal of this compound is to treat it as hazardous chemical waste, to be handled by a licensed professional waste disposal service.[1][4]

Experimental Protocol for Waste Handling and Disposal:

  • Segregation and Labeling:

    • Isolate waste this compound from other laboratory waste streams to prevent accidental reactions.[1]

    • Store the waste in a clearly labeled, sealed, and appropriate container. The label should include the chemical name, "Hazardous Waste," and any other identifiers required by your institution.[1]

  • Containment:

    • Ensure the waste container is in good condition and compatible with the chemical.[1]

    • Keep the container tightly closed and store it in a designated, well-ventilated, cool, and dry area away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][5]

  • Professional Disposal:

    • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[4]

    • Provide the disposal service with a complete list of all constituents in the waste mixture.[4]

Do not attempt to neutralize or dispose of this chemical down the drain. [4] Empty containers should be treated as hazardous waste as they will retain chemical residue.[4]

Accidental Spill Response

In the event of a spill, ensure adequate ventilation and wear the appropriate PPE.[1]

  • For solid spills: Avoid generating dust. Carefully sweep up the solid material and place it into a suitable, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent, followed by washing with soap and water.[1] Collect all cleaning materials for disposal as hazardous waste.[4]

It is imperative to consult and adhere to all local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[1]

Logical Workflow for Disposal

The following diagram outlines the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Identify Waste This compound ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe segregate Segregate from Incompatible Waste ppe->segregate label_container Label Container as 'Hazardous Waste' segregate->label_container store Store in a Cool, Dry, Well-Ventilated Area label_container->store contact_ehs Contact Institutional EHS or Licensed Disposal Service store->contact_ehs end Proper Disposal Complete contact_ehs->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 5-Hydroxymethyl-7-methoxybenzofuran

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical information for the handling, use, and disposal of 5-Hydroxymethyl-7-methoxybenzofuran (CAS: 831222-78-7). The following procedures are based on available safety data sheets and best practices for handling benzofuran (B130515) derivatives to ensure a safe laboratory environment for researchers, scientists, and drug development professionals.

Immediate Safety and Personal Protective Equipment (PPE)

All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[1] An emergency eyewash station and safety shower must be readily accessible.[1] Adherence to the following personal protective equipment guidelines is mandatory to minimize exposure.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategoryItemSpecificationPurpose
Eye & Face Protection Safety Glasses with Side Shields or GogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]Protects eyes from dust particles and accidental splashes.
Hand Protection Chemical-resistant GlovesInspect gloves before use. Refer to the manufacturer's instructions for permeability and breakthrough time.[2]Prevents direct skin contact with the compound.
Body Protection Laboratory CoatWear appropriate protective clothing to prevent skin exposure.[2]Protects skin and personal clothing from contamination.
Respiratory Protection NIOSH/MSHA Approved RespiratorRequired if dust formation is likely or ventilation is inadequate.[2]Minimizes inhalation of harmful dust or vapors.

Experimental Protocol: Safe Handling and Spill Management

A systematic approach to handling this compound is essential to minimize risk.

Chemical Handling Protocol

  • Preparation : Before handling the compound, ensure all necessary PPE is donned correctly. The work area within the chemical fume hood should be clean and free of clutter. All required equipment should be placed inside the hood.[1]

  • Handling : Handle in a well-ventilated place.[3] Avoid contact with skin and eyes, and avoid the formation of dust and aerosols.[3]

  • Storage : Keep the container tightly closed in a dry and well-ventilated place.[4]

Spill Management

In the event of a spill, follow these procedures:

  • Personal Precautions : Avoid dust formation and breathing vapors, mist, or gas.[3] Use personal protective equipment, including chemical-impermeable gloves.[3]

  • Environmental Precautions : Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains; discharge into the environment must be avoided.[3]

  • Containment and Cleaning : Collect the material and arrange for disposal. Keep the chemical in suitable, closed containers for disposal.[3] Use spark-proof tools and explosion-proof equipment.[3] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[3]

Disposal Plan

All waste containing this compound, including contaminated PPE and absorbent materials, must be treated as hazardous waste.[1]

Waste Disposal Protocol

  • Collection : Collect waste in suitable, closed containers labeled as hazardous.[3]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[5]

Experimental Workflow

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_spill Spill Response cluster_disposal Disposal prep_ppe Don PPE prep_hood Prepare Fume Hood prep_ppe->prep_hood handle_chem Handle Chemical prep_hood->handle_chem spill_check Spill? handle_chem->spill_check spill_evac Evacuate Area spill_check->spill_evac Yes dispose_waste Collect Hazardous Waste spill_check->dispose_waste No spill_contain Contain Spill spill_evac->spill_contain spill_clean Clean & Decontaminate spill_contain->spill_clean spill_clean->dispose_waste dispose_ppe Dispose of Contaminated PPE dispose_waste->dispose_ppe

Caption: Workflow for Safe Handling and Disposal

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.